Product packaging for Amidate-VC-PAB-MMAF(Cat. No.:)

Amidate-VC-PAB-MMAF

Cat. No.: B11932653
M. Wt: 1372.6 g/mol
InChI Key: RREPXHUNYRMOKF-SHXVKUNHSA-N
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Description

Amidate-VC-PAB-MMAF is a useful research compound. Its molecular formula is C69H102N11O16P and its molecular weight is 1372.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C69H102N11O16P B11932653 Amidate-VC-PAB-MMAF

Properties

Molecular Formula

C69H102N11O16P

Molecular Weight

1372.6 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[4-[[ethoxy(ethynyl)phosphoryl]amino]benzoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C69H102N11O16P/c1-16-44(10)59(54(93-14)39-55(81)80-37-23-27-53(80)60(94-15)45(11)61(82)74-52(67(88)89)38-46-24-20-19-21-25-46)78(12)66(87)57(42(6)7)76-65(86)58(43(8)9)79(13)69(91)95-40-47-28-32-49(33-29-47)72-63(84)51(26-22-36-71-68(70)90)73-64(85)56(41(4)5)75-62(83)48-30-34-50(35-31-48)77-97(92,18-3)96-17-2/h3,19-21,24-25,28-35,41-45,51-54,56-60H,16-17,22-23,26-27,36-40H2,1-2,4-15H3,(H,72,84)(H,73,85)(H,74,82)(H,75,83)(H,76,86)(H,77,92)(H,88,89)(H3,70,71,90)/t44-,45+,51-,52-,53-,54+,56-,57-,58-,59-,60+,97?/m0/s1

InChI Key

RREPXHUNYRMOKF-SHXVKUNHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C4=CC=C(C=C4)NP(=O)(C#C)OCC

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C4=CC=C(C=C4)NP(=O)(C#C)OCC

Origin of Product

United States

Foundational & Exploratory

The Intracellular Journey of a Precision Weapon: An In-depth Technical Guide to the Mechanism of Action of Amidate-VC-PAB-MMAF

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed examination of the antibody-drug conjugate component, Amidate-VC-PAB-MMAF, reveals a sophisticated, multi-stage mechanism designed for targeted cancer cell destruction. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its structure, function, and the experimental methodologies used to validate its action.

The this compound is a critical component in the design of advanced antibody-drug conjugates (ADCs), representing a fusion of a highly potent cytotoxic agent with a sophisticated linker system engineered for conditional release. This system is designed to remain stable in systemic circulation, thereby minimizing off-target toxicity, and to unleash its cell-killing payload, Monomethyl Auristatin F (MMAF), only after internalization into target cancer cells.

The mechanism of action unfolds in a precise sequence of events, beginning with the binding of the ADC to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, enzymatic cleavage of the linker, and the ultimate release of MMAF to induce cell cycle arrest and apoptosis.

The Tripartite System: Antibody, Linker, and Payload

The effectiveness of an ADC built with this compound is contingent on the interplay of its three core components:

  • The Monoclonal Antibody (mAb): This component provides the targeting specificity, recognizing and binding to a tumor-associated antigen. The choice of mAb is critical for directing the ADC to the intended cancer cells while sparing healthy tissues.

  • The Amidate-VC-PAB Linker: This smart linker system is the lynchpin of the ADC's safety and efficacy profile. It consists of several key elements:

    • Amidate: This portion of the linker is designed to enhance stability and reduce off-target cytotoxicity[1][2][3][4].

    • Valine-Citrulline (VC): This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a protease that is highly expressed in the lysosomal compartment of tumor cells[5]. This enzymatic susceptibility ensures that the linker remains largely intact in the bloodstream but is efficiently processed within the target cell.

    • p-aminobenzyloxycarbonyl (PAB): This self-immolative spacer connects the VC dipeptide to the MMAF payload. Once the VC linker is cleaved by Cathepsin B, the PAB spacer spontaneously decomposes, ensuring the release of the unmodified, fully active MMAF drug.

  • Monomethyl Auristatin F (MMAF): The cytotoxic payload, MMAF, is a potent antimitotic agent. It functions by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. Disruption of this process leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis (programmed cell death). The inclusion of a charged C-terminal phenylalanine on MMAF attenuates its activity compared to other auristatins and reduces its ability to cross cell membranes, which helps to minimize the "bystander effect" where the payload might leak out and kill neighboring healthy cells.

Quantitative Analysis of MMAF-based ADCs

The potency and efficacy of ADCs utilizing MMAF have been quantified in numerous studies. The following table summarizes key quantitative data, providing a comparative overview of their cytotoxic potential.

ADC Component/AssayCell LineIC50 ValueEfficacy MetricReference
MMAFVarious Cancer Cell LinesVaries by cell linePotent antimitotic agent--INVALID-LINK--
Anti-CD79b ADC with tandem-cleavage linkerJeko-1PotentIn vitro cell viability--INVALID-LINK--
cAC10-vc-MMAFN/AN/A3-fold lower therapeutic window than mc-MMAF--INVALID-LINK--

Visualizing the Mechanism and Experimental Workflow

To further elucidate the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of MMAF and a typical experimental workflow for evaluating an ADC.

MMAF_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome (Low pH) cluster_cytoplasm Cytoplasm ADC ADC in Circulation Antigen Tumor Antigen ADC->Antigen 1. Targeting & Binding ADC_Bound ADC-Antigen Complex Antigen->ADC_Bound Endosome Endosome ADC_Bound->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B MMAF_Released Released MMAF CathepsinB->MMAF_Released 4. Linker Cleavage Tubulin Tubulin Dimers MMAF_Released->Tubulin 5. Tubulin Binding Microtubule Microtubule Assembly Tubulin->Microtubule Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest 6. Mitotic Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Induction of Apoptosis ADC_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Target_Selection Target Antigen Selection ADC_Synthesis ADC Synthesis (this compound) Target_Selection->ADC_Synthesis Cell_Lines Cancer Cell Lines (Antigen Positive & Negative) ADC_Synthesis->Cell_Lines Cytotoxicity_Assay Cytotoxicity Assay (IC50) Cell_Lines->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay Cytotoxicity_Assay->Bystander_Assay Cell_Cycle_Analysis Cell Cycle Analysis (FACS) Bystander_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Dosing ADC Administration Xenograft_Model->Dosing Tumor_Growth Tumor Growth Inhibition Dosing->Tumor_Growth Toxicity_Assessment Toxicity Assessment Dosing->Toxicity_Assessment PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Tumor_Growth->PK_PD_Analysis Toxicity_Assessment->PK_PD_Analysis

References

An In-depth Technical Guide to the Structure and Synthesis of Amidate-VC-PAB-MMAF

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Amidate-VC-PAB-MMAF, intended for researchers, scientists, and professionals in the field of drug development. This document details the structure, synthesis, and proposed mechanism of action of this compound, supported by experimental insights and data from relevant literature.

Introduction to this compound in Antibody-Drug Conjugates

Antibody-drug conjugates are a transformative class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. An ADC consists of three primary components: a monoclonal antibody that targets a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

This compound is a sophisticated drug-linker conjugate designed for use in ADCs.[1][2][3] It comprises the potent anti-mitotic agent Monomethylauristatin F (MMAF) connected to a cleavable linker system. This linker, Amidate-VC-PAB, is engineered for stability in systemic circulation and for specific cleavage within the target cancer cell, ensuring the controlled release of the cytotoxic payload.[1][2] The "Amidate" component refers to a phosphonamidate group, which serves as a stable and selective conjugation handle to the antibody.

Structure and Physicochemical Properties

The chemical structure of this compound is complex, integrating several functional moieties, each with a specific role in the ADC's mechanism of action. The key components are:

  • MMAF (Monomethylauristatin F): A synthetic analog of the natural product dolastatin 10, MMAF is a potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, it induces cell cycle arrest at the G2/M phase and subsequent apoptosis of rapidly dividing cancer cells. Unlike its counterpart MMAE, MMAF has a charged C-terminal phenylalanine, which limits its cell permeability and thus reduces the "bystander effect" (the killing of adjacent antigen-negative cells).

  • VC (Valine-Citrulline) Linker: A dipeptide motif that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This enzymatic cleavage is a critical step in the intracellular release of the payload.

  • PAB (p-aminobenzyl) Spacer: A self-immolative spacer that connects the VC linker to the MMAF payload. Following the enzymatic cleavage of the VC linker, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which liberates the MMAF payload in its unmodified, active form.

  • Amidate (Phosphonamidate) Linker: This component, specifically an ethynylphosphonamidate, provides a reactive handle for the stable and selective conjugation of the drug-linker complex to the monoclonal antibody, typically via cysteine residues. This type of linkage is known for its high stability in circulation, preventing premature drug release.

Chemical Structure:
this compound Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 2202782-90-7
Molecular Formula C69H102N11O16P
Molecular Weight 1372.59 g/mol
Appearance Solid
Solubility Soluble in DMSO
Payload Monomethylauristatin F (MMAF)
Linker Type Cleavable (Enzyme-sensitive)
Cleavage Mechanism Cathepsin B cleavage of Val-Cit dipeptide
Conjugation Moiety Ethynylphosphonamidate

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the individual synthesis of the payload, the linker components, and their subsequent assembly. While a detailed, step-by-step protocol for this specific molecule is not publicly available, a plausible synthetic route can be constructed based on published methods for analogous phosphonamidate-linker-payload conjugates.

Proposed Synthetic Scheme

The overall synthesis can be divided into three main stages:

  • Synthesis of the VC-PAB-MMAF fragment.

  • Synthesis of the ethynylphosphonamidate building block.

  • Coupling of the phosphonamidate to the VC-PAB-MMAF fragment.

A detailed, representative experimental protocol is provided below.

Detailed Experimental Protocols

Protocol 1: Synthesis of VC-PAB-MMAF

This part of the synthesis involves the coupling of the dipeptide linker Val-Cit to the PAB spacer, followed by conjugation to the MMAF payload.

  • Synthesis of Fmoc-Val-Cit-PAB-OH:

    • Couple Fmoc-Val-OH to p-aminobenzyl alcohol (PAB-OH) using a standard peptide coupling reagent such as HATU in an anhydrous solvent like DMF.

    • Remove the Fmoc protecting group using a solution of piperidine in DMF.

    • Couple the resulting amine with Fmoc-Cit-OH using HATU to yield Fmoc-Val-Cit-PAB-OH.

  • Activation of the PAB hydroxyl group:

    • The hydroxyl group of the PAB moiety is typically activated, for example, by conversion to a p-nitrophenyl carbonate (PABC-pNP) by reacting with p-nitrophenyl chloroformate.

  • Conjugation to MMAF:

    • The N-terminus of MMAF is reacted with the activated Fmoc-Val-Cit-PABC-pNP.

    • Finally, the Fmoc protecting group is removed to yield the free amine of the valine residue, which is then ready for coupling to the phosphonamidate linker.

Protocol 2: Synthesis of the Ethynylphosphonamidate Building Block

This protocol is adapted from the work of Hackenberger and coworkers and describes the synthesis of a hydrophilic phosphonamidate building block.

  • Synthesis of a hydrophilic phosphonite: A diethylene glycol substituted phosphonite can be synthesized in a one-pot procedure.

  • Staudinger-Phosphonite Reaction (SPhR): The phosphonite is reacted with an NHS-modified azide (e.g., 4-azidobenzoic acid N-hydroxysuccinimide ester) to yield the desired ethynylphosphonamidate with an activated NHS ester.

Protocol 3: Final Assembly of this compound

  • Coupling Reaction: The amine of the VC-PAB-MMAF fragment is reacted with the NHS ester of the ethynylphosphonamidate building block in a suitable solvent such as DMSO with a non-nucleophilic base like DIPEA.

  • Purification: The final product, this compound, is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The structure and purity of the final compound are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of an ADC utilizing this compound and a general workflow for the synthesis and characterization of such an ADC.

Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable Linker) Binding Binding to Antigen ADC->Binding Antigen Tumor Antigen Antigen->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation Release MMAF Release SelfImmolation->Release Tubulin Tubulin Polymerization Inhibition Release->Tubulin Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis ADC_Synthesis_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation & Purification cluster_characterization Characterization & Analysis LinkerPayload Synthesize This compound Conjugation Conjugation Reaction LinkerPayload->Conjugation Antibody Produce & Purify Monoclonal Antibody Reduction Antibody Disulfide Bond Reduction Antibody->Reduction Reduction->Conjugation Purification ADC Purification (e.g., SEC, HIC) Conjugation->Purification DAR Determine DAR (UV-Vis, HIC, MS) Purification->DAR Purity Assess Purity & Aggregation (SEC, SDS-PAGE) DAR->Purity InVitro In Vitro Cytotoxicity Assay Purity->InVitro InVivo In Vivo Efficacy & Toxicity Studies InVitro->InVivo

References

The Role of the Valine-Citrulline-PABC Linker in Antibody-Drug Conjugate Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the valine-citrulline-p-aminobenzyloxycarbonyl (VC-PAB) linker, a cornerstone in the design of modern antibody-drug conjugates (ADCs). We will delve into its chemical structure, mechanism of action, and, most critically, its role in maintaining ADC stability, a key determinant of therapeutic efficacy and safety. While often associated with a maleimidocaproyl (MC) group for antibody conjugation (MC-VC-PAB), this guide will focus on the core VC-PAB component responsible for the linker's stability and payload release characteristics. The term "Amidate" in "Amidate-VC-PAB" likely refers to the amide bonds inherent to the peptide and carbamate structure of the linker, which are central to its function.

Introduction to the VC-PAB Linker

The VC-PAB linker is a cleavable linker system designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells.[1][2] This conditional stability is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC.[] The linker's design leverages the differential enzymatic environment between the bloodstream and the intracellular lysosomes of cancer cells.

The VC-PAB linker consists of three key components:

  • Valine-Citrulline (VC) Dipeptide: This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[2]

  • p-Aminobenzyloxycarbonyl (PAB) Spacer: This self-immolative spacer connects the VC dipeptide to the cytotoxic drug.[4]

  • Carbamate Bond: This bond links the PAB spacer to the payload.

Mechanism of Action: Controlled Payload Release

The stability of the VC-PAB linker in the bloodstream and its subsequent cleavage within the target cell is a finely tuned process.

cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Tumor Cell ADC_stable Intact ADC in Circulation (Linker is Stable) Internalization ADC Internalization (Endocytosis) ADC_stable->Internalization Binding to Tumor Antigen Lysosome Lysosome (Acidic pH, High Cathepsin B) Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Cathepsin B Self_immolation PAB Self-Immolation Cleavage->Self_immolation Payload_release Payload Release Self_immolation->Payload_release Target_action Payload Binds to Intracellular Target Payload_release->Target_action Apoptosis Apoptosis Target_action->Apoptosis

Figure 1: ADC mechanism of action with a VC-PAB linker.

Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized, typically through endocytosis, and trafficked to the lysosome. The acidic environment of the lysosome and the presence of high concentrations of proteases, such as Cathepsin B, trigger the cleavage of the amide bond between the citrulline and the PAB spacer. This initial cleavage event initiates a cascade. The PAB spacer then undergoes spontaneous 1,6-elimination, leading to the release of the unmodified, active cytotoxic payload.

Quantitative Data on VC-PAB Linker Stability

The stability of the VC-PAB linker is a critical parameter that is extensively evaluated during ADC development. The following tables summarize key quantitative data related to its stability in various biological matrices.

Table 1: In Vitro Plasma Stability of ADCs with VC-PAB-based Linkers

Linker TypeSpeciesIncubation Time% Intact ADC RemainingReference
MC-VC-PABHuman7 days>95%
MC-VC-PABMouse7 daysSignificantly lower than in human plasma
MC-VC-PABRat7 daysHigher than mouse, lower than human

Table 2: In Vivo Stability of an ADC with a VC-PAB Linker

ParameterSpeciesValueReference
Linker Half-lifeMouse~144 hours (6.0 days)
Linker Half-lifeCynomolgus Monkey~230 hours (9.6 days)

A significant consideration in preclinical development is the observed instability of the VC linker in rodent plasma. This is attributed to the activity of carboxylesterase 1c (Ces1c) in mice, which can prematurely cleave the linker. This highlights the importance of selecting appropriate animal models for preclinical toxicology and efficacy studies of ADCs containing VC-PAB linkers.

Experimental Protocols for Assessing ADC Stability

Accurate and reproducible assessment of ADC stability is paramount. The following are detailed methodologies for key experiments.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Its measurement over time in stability studies provides a direct indication of linker stability.

cluster_workflow DAR Determination Workflow Sample ADC Sample HIC Hydrophobic Interaction Chromatography (HIC) Sample->HIC LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Sample->LCMS UVVis UV-Vis Spectrophotometry Sample->UVVis Analysis Data Analysis and DAR Calculation HIC->Analysis LCMS->Analysis UVVis->Analysis

Figure 2: General workflow for DAR determination.

Method 1: Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload. Species with different DARs will have different retention times.

  • Protocol:

    • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in a low-salt mobile phase (e.g., Mobile Phase A).

    • Chromatography:

      • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

      • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

      • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

      • Gradient: A linear gradient from high to low salt concentration.

    • Detection: Monitor the elution profile at 280 nm.

    • Data Analysis: Integrate the peak areas for each DAR species and calculate the weighted average DAR.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: LC-MS provides a direct measurement of the mass of the intact ADC, allowing for the determination of the number of conjugated drug-linker moieties.

  • Protocol:

    • Sample Preparation: Dilute the ADC sample to 0.1 mg/mL in an appropriate buffer. Desalting may be required.

    • Chromatography: Use a reversed-phase or size-exclusion column suitable for large proteins.

    • Mass Spectrometry: Acquire mass spectra under denaturing or native conditions.

    • Data Analysis: Deconvolute the mass spectra to determine the masses of the different DAR species and calculate the average DAR based on the relative intensities of the peaks.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in a biologically relevant matrix.

cluster_workflow In Vitro Plasma Stability Assay Workflow Incubation Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Analysis Analyze Samples by ELISA or LC-MS Timepoints->Analysis DAR_calc Determine DAR or Free Payload Concentration Analysis->DAR_calc Half_life Calculate Linker Half-life DAR_calc->Half_life

Figure 3: Workflow for in vitro plasma stability assessment.
  • Protocol:

    • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

    • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

    • Sample Processing: At each time point, stop the reaction (e.g., by freezing at -80°C).

    • Analysis:

      • ELISA: Use a sandwich ELISA to quantify the amount of intact ADC remaining. A capture antibody can target the monoclonal antibody, and a detection antibody can be specific to the payload.

      • LC-MS: Determine the average DAR of the ADC at each time point as described in section 4.1. Alternatively, quantify the amount of released free payload.

    • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile and calculate the linker half-life.

Cathepsin B Cleavage Assay

This assay confirms the susceptibility of the VC-PAB linker to its intended cleavage enzyme.

  • Protocol:

    • Reagent Preparation:

      • Prepare a solution of recombinant human Cathepsin B in an activation buffer (e.g., 50 mM sodium acetate, 2 mM DTT, pH 5.0).

      • Prepare a solution of the ADC in the assay buffer.

    • Assay Setup: In a 96-well plate, add the activated Cathepsin B solution to the wells.

    • Reaction Initiation: Add the ADC solution to the wells to start the reaction. Include a control with no enzyme.

    • Incubation: Incubate the plate at 37°C for a predetermined time.

    • Analysis: Analyze the reaction mixture by LC-MS to quantify the amount of released payload.

    • Data Analysis: Determine the rate of payload release in the presence of Cathepsin B.

Conclusion

The VC-PAB linker plays a pivotal role in the stability and efficacy of many successful ADCs. Its design allows for a high degree of stability in systemic circulation while enabling efficient, targeted release of the cytotoxic payload within tumor cells. A thorough understanding of its chemical properties, mechanism of action, and the appropriate experimental methodologies for its characterization is essential for the successful development of next-generation antibody-drug conjugates. The known species-specific differences in plasma stability underscore the importance of careful preclinical model selection and data interpretation. As ADC technology continues to evolve, the principles of conditional stability and controlled payload release embodied by the VC-PAB linker will undoubtedly remain a key foundation for the design of safe and effective cancer therapeutics.

References

The Function of MMAF Payload in Targeted Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin F (MMAF) is a potent, synthetic antineoplastic agent that has emerged as a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[][2][3] As a tubulin inhibitor, MMAF disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cancer cells.[4][5] This technical guide provides an in-depth exploration of the function of the MMAF payload, its mechanism of action, and its application in ADCs. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to support researchers and drug development professionals in the field of oncology.

Introduction to MMAF and Antibody-Drug Conjugates

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. The antibody specifically targets a particular antigen present on tumor cells. Upon binding to the antigen, the ADC is internalized by the cancer cell, and the cytotoxic payload is released, leading to cell death.

MMAF is a synthetic analog of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. Due to its high cytotoxicity, MMAF cannot be used as a standalone chemotherapeutic agent. However, its potency makes it an ideal payload for ADCs. A key structural feature of MMAF is the presence of a charged C-terminal phenylalanine, which distinguishes it from the related compound monomethyl auristatin E (MMAE). This charged residue renders MMAF less permeable to the cell membrane, a characteristic that has significant implications for its therapeutic application and side-effect profile.

Mechanism of Action of MMAF

The cytotoxic effect of MMAF is exerted through a well-defined mechanism of action that begins with the targeted delivery of the ADC and culminates in the induction of apoptosis in the cancer cell.

ADC Binding, Internalization, and Payload Release

An MMAF-based ADC first binds to a specific antigen on the surface of a cancer cell. Following this binding event, the ADC-antigen complex is internalized by the cell, typically through the process of endocytosis. Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and enzymatic activity within the lysosome cleave the linker connecting the antibody to the MMAF payload, releasing the active drug into the cytoplasm.

Inhibition of Tubulin Polymerization and Mitotic Arrest

Free MMAF in the cytoplasm then targets the cellular cytoskeleton. Specifically, MMAF is a potent inhibitor of tubulin polymerization. It binds to tubulin, the protein subunit of microtubules, and disrupts the assembly of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.

Induction of Apoptosis

The prolonged arrest in the G2/M phase of the cell cycle triggers the intrinsic apoptotic pathway, leading to programmed cell death.

MMAF_Signaling_Pathway MMAF-ADC Mechanism of Action ADC MMAF-ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release MMAF Release Lysosome->Release Linker Cleavage Tubulin Tubulin Polymerization Release->Tubulin Inhibition Microtubule Microtubule Formation Tubulin->Microtubule Blocks G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

MMAF-ADC binds to its target, is internalized, and releases MMAF to induce apoptosis.

Quantitative Data on MMAF Activity

The potency of MMAF-based ADCs is typically evaluated through in vitro cytotoxicity assays and in vivo efficacy studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for MMAF and MMAF-ADCs in various cancer cell lines. It is important to note that as a free drug, the cell-permeable MMAE is significantly more cytotoxic than the poorly permeable MMAF. However, when delivered via an ADC to antigen-positive cells, the cytotoxic potential of MMAF is comparable to that of MMAE-ADCs.

Cell LineTarget AntigenCompoundIC50 (nmol/L)Reference
NCI-N87HER2Free MMAF88.3
NCI-N87HER2T-MMAFNot explicitly stated, but comparable to free MMAE
OE19HER2Free MMAF386.3
HCT116HER2 (low)Free MMAF8,944
Karpas 299CD30cAC10-vcMMAFPotently cytotoxic (specific value not given)
J1MT-1HER2DAR 2 MMAF ADC0.213
J1MT-1HER2DAR 4 MMAF ADC0.36
In Vivo Efficacy

The antitumor activity of MMAF-ADCs is assessed in preclinical animal models, typically using xenograft models where human cancer cells are implanted into immunodeficient mice.

ADCTarget AntigenTumor ModelDosingOutcomeReference
T-MMAFNot StatedNCI N87Single 1 nmol doseTumor growth delay
ch14.18-MMAFNot StatedB78-D14 melanoma100 µg (5 mg/kg) IV, 5 doses with 4-day intervalTumor growth inhibition
cAC10-vcMMAFCD30Admixed CD30+ and CD30- tumors3 mg/kg, single IP doseLacked bystander killing in vivo
MMAF anti-HER2 conjugatesHER2HER2-rich tumor xenograftsSystemic injection with focal ionizing radiationIncreased tumor control and improved survival

The Bystander Effect

The bystander effect refers to the ability of a cytotoxic payload, once released from the target antigen-positive cell, to diffuse into and kill neighboring antigen-negative cells. This is a crucial consideration for treating heterogeneous tumors with varied antigen expression.

Due to its charged C-terminal phenylalanine, MMAF is less membrane-permeable compared to MMAE. This property significantly limits the bystander effect of MMAF-based ADCs. While MMAF is highly potent in killing target cells, its reduced ability to diffuse to adjacent cells makes it less suitable for tumors with heterogeneous antigen expression compared to payloads like MMAE that exhibit a strong bystander effect.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the IC50 of an MMAF-ADC using a tetrazolium-based (MTT) cell viability assay.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • MMAF-ADC and a non-targeting control ADC

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count both antigen-positive and antigen-negative cells. Seed the cells into 96-well plates at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the MMAF-ADC and a non-targeting control ADC in complete medium. Remove the old medium from the wells and add 100 µL of the diluted ADCs. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours. For tubulin inhibitors like MMAF, a longer incubation time is often necessary to observe the cytotoxic effects, which are dependent on cell-cycle arrest.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average background absorbance (from medium-only wells). Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_ADC Add Serial Dilutions of ADC Incubate_24h->Add_ADC Incubate_72_96h Incubate 72-96h Add_ADC->Incubate_72_96h Add_MTT Add MTT Reagent Incubate_72_96h->Add_MTT Incubate_1_4h Incubate 1-4h Add_MTT->Incubate_1_4h Add_Solubilizer Add Solubilization Solution Incubate_1_4h->Add_Solubilizer Incubate_Overnight Incubate Overnight Add_Solubilizer->Incubate_Overnight Read_Absorbance Read Absorbance at 570nm Incubate_Overnight->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for determining the in vitro cytotoxicity of an MMAF-ADC using an MTT assay.
In Vivo Efficacy Study (Xenograft Model)

This protocol describes a general workflow for evaluating the antitumor efficacy of an MMAF-ADC in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line

  • Matrigel (optional)

  • MMAF-ADC, vehicle control, and other control articles

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the MMAF-ADC, vehicle, and other controls intravenously (i.v.) via the tail vein. Dosing can be a single dose or multiple doses over a period of time.

  • Data Collection: Continue to measure tumor volume and body weight twice weekly. Monitor the health of the animals daily for any signs of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

InVivo_Efficacy_Workflow In Vivo Efficacy Study Workflow Start Start Implant_Tumor Implant Tumor Cells in Mice Start->Implant_Tumor Monitor_Tumor_Growth Monitor Tumor Growth Implant_Tumor->Monitor_Tumor_Growth Randomize Randomize Mice into Groups Monitor_Tumor_Growth->Randomize Tumors reach target size Administer_Treatment Administer ADC/Controls Randomize->Administer_Treatment Monitor_Efficacy_Toxicity Monitor Tumor Volume and Body Weight Administer_Treatment->Monitor_Efficacy_Toxicity Endpoint Reach Study Endpoint Monitor_Efficacy_Toxicity->Endpoint Analyze_Data Analyze Data (%TGI) Endpoint->Analyze_Data End End Analyze_Data->End

Workflow for an in vivo efficacy study of an MMAF-ADC in a xenograft mouse model.

Conclusion

MMAF is a highly potent tubulin inhibitor that serves as an effective cytotoxic payload in antibody-drug conjugates for targeted cancer therapy. Its mechanism of action, involving targeted delivery, internalization, and subsequent disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis in cancer cells. The charged nature of MMAF limits its cell permeability and bystander effect, which can be advantageous in reducing off-target toxicities but may be a limitation in treating heterogeneous tumors. The quantitative data from in vitro and in vivo studies underscore the potency and efficacy of MMAF-based ADCs. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of these promising therapeutic agents. A thorough understanding of the properties and function of MMAF is essential for the continued development and optimization of ADCs in the fight against cancer.

References

An In-Depth Technical Guide to the Amidate Linkage in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the formation of stable covalent bonds between biomolecules and other molecular entities is paramount. Among the most robust and widely utilized linkages is the amide bond. While chemically formed from the reaction of a carboxylic acid and an amine, the underlying chemistry can involve the generation of a transient, deprotonated amide, or "amidate," as a reactive intermediate. This guide provides a comprehensive technical overview of the formation, stability, and application of the resulting amide linkage in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

The Core of the Amidate Linkage: The Amide Bond

The amide bond is characterized by its exceptional stability, a feature attributed to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group.[1] This resonance imparts a partial double bond character to the C-N bond, resulting in a planar and rigid structure that is highly resistant to hydrolysis.[1] This inherent stability makes the amide linkage a cornerstone of bioconjugation, particularly in the development of long-circulating therapeutics like antibody-drug conjugates (ADCs).

Quantitative Analysis of Amide Bond Stability

The stability of an amide bond is significantly influenced by pH. While remarkably stable at neutral pH, the rate of hydrolysis increases under both acidic and basic conditions.[2][3]

ConditionpH RangeDominant Hydrolysis MechanismHalf-Life (t½) at 25°CReference
Neutral 5 - 9Direct hydrolysis by water~267 - 500 years[1]
Acidic < 5Acid-catalyzed hydrolysisDecreases with decreasing pH
Basic (Moderate) 9 - 13Base-catalyzed hydrolysis (hydroxide attack)Decreases with increasing pH
Strongly Basic > 13Second-order hydroxide attackRapidly decreases

Note: The precise half-life under acidic and basic conditions is highly dependent on the specific amide bond, temperature, and buffer composition. The provided information indicates the general trend of decreasing stability away from neutral pH.

Formation of the Amide Linkage in Bioconjugation

A prevalent method for forming amide bonds in bioconjugation is through the use of carbodiimide chemistry, most commonly employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack by the Amine: This intermediate can then react with a primary amine to form a stable amide bond.

To improve efficiency and stability, NHS is often added to convert the O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine.

EDC_NHS_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS Amide_Bond Amide Bond (R-CO-NH-R') O_Acylisourea->Amide_Bond + Amine (direct reaction) Urea_Biproduct Urea Byproduct O_Acylisourea->Urea_Biproduct - Urea Byproduct NHS NHS NHS->NHS_Ester NHS_Ester->Amide_Bond + Amine NHS_Ester->Urea_Biproduct - NHS Amine Amine (R'-NH2) Amine->Amide_Bond

EDC-NHS mediated amide bond formation.

Experimental Protocol: EDC/NHS-Mediated Bioconjugation

This protocol provides a general framework for the conjugation of a small molecule containing a carboxylic acid to a protein via primary amines (e.g., lysine residues).

Materials:

  • Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, MES).

  • Carboxylic acid-containing molecule (hapten).

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5.

  • Desalting column for purification.

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in Coupling Buffer to a final concentration of 2-10 mg/mL.

    • Dissolve the carboxylic acid-containing molecule in an appropriate solvent (e.g., DMSO or DMF) at a high concentration.

    • Immediately before use, prepare a 10 mg/mL solution of EDC and NHS in Activation Buffer.

  • Activation of the Carboxylic Acid:

    • Add a molar excess of the carboxylic acid-containing molecule to the protein solution.

    • Add the freshly prepared EDC/NHS solution to the reaction mixture. A common molar ratio is a 2 to 10-fold molar excess of EDC and NHS over the carboxylic acid.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • The activated carboxylic acid will react with the primary amines on the protein to form amide bonds.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Bioconjugate:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization of the Bioconjugate:

    • Degree of Labeling (DOL): Determine the average number of molecules conjugated per protein using UV-Vis spectroscopy if the small molecule has a distinct absorbance.

    • Mass Spectrometry: Confirm the conjugation and determine the distribution of species by MALDI-TOF or ESI-MS.

    • SDS-PAGE: Analyze the purity and apparent molecular weight of the conjugate.

    • Functional Assays: Perform relevant biological assays to ensure that the conjugation has not compromised the function of the protein.

Experimental Workflow for Bioconjugation

The overall process of creating and validating a bioconjugate with an amide linkage follows a logical sequence of steps.

Bioconjugation_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Conjugation Reaction cluster_Purification 3. Purification cluster_Characterization 4. Characterization Prepare_Protein Prepare Protein (Buffer Exchange) Activation Activate Carboxylic Acid (EDC/NHS) Prepare_Protein->Activation Prepare_Hapten Prepare Hapten (Dissolve in Solvent) Prepare_Hapten->Activation Coupling Couple to Protein Activation->Coupling Quenching Quench Reaction Coupling->Quenching Purify Purify Conjugate (Desalting/Chromatography) Quenching->Purify DOL Determine Degree of Labeling (UV-Vis) Purify->DOL MS Mass Spectrometry (Confirm Conjugation) Purify->MS SDS_PAGE SDS-PAGE (Purity/MW) Purify->SDS_PAGE Functional_Assay Functional Assay (Biological Activity) Purify->Functional_Assay

A typical workflow for bioconjugation.

Applications in Drug Development

The robustness of the amide linkage makes it a preferred choice in the development of biotherapeutics.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. The stability of the amide bond ensures that the drug remains attached to the antibody in circulation, minimizing off-target toxicity, until it is internalized by the target cancer cell.

  • Peptide Therapeutics: Amidation of the C-terminus of therapeutic peptides can protect them from degradation by carboxypeptidases, thereby extending their in-vivo half-life and enhancing their therapeutic efficacy.

  • PEGylation: While not always an amide bond, the principles of forming stable linkages are critical in PEGylation, where polyethylene glycol chains are attached to proteins to improve their pharmacokinetic properties.

Conclusion

The formation of an amide bond, often referred to as an amidate linkage in the context of its formation chemistry, is a fundamental and powerful strategy in bioconjugation. Its exceptional stability, particularly at physiological pH, provides a reliable method for creating long-lasting bioconjugates. A thorough understanding of the reaction chemistry, such as the EDC/NHS-mediated coupling, and the factors influencing the stability of the resulting amide bond is crucial for researchers and drug development professionals aiming to design and synthesize effective and safe biotherapeutics. The detailed protocols and workflows provided in this guide serve as a foundational resource for the successful implementation of this vital bioconjugation technique.

References

In Vitro Cytotoxicity of Free MMAF vs. Conjugated MMAF: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cytotoxicity of monomethyl auristatin F (MMAF), comparing its free form to its conjugated state within antibody-drug conjugates (ADCs). This document outlines the core mechanisms of action, presents quantitative cytotoxicity data, details experimental protocols for assessment, and visualizes key cellular and experimental pathways.

Introduction: The Tale of Two Potencies

Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[1][2] It functions as an antimitotic agent by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[3][4][5] This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, or programmed cell death.

Due to its high systemic toxicity, MMAF is primarily utilized as a cytotoxic payload in ADCs. These biotherapeutics leverage the specificity of a monoclonal antibody to selectively deliver MMAF to tumor cells expressing a target antigen, thereby minimizing off-target effects. A crucial distinction in the cytotoxic profile of MMAF lies in its chemical structure. MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to cell membranes compared to its uncharged counterpart, monomethyl auristatin E (MMAE). This reduced permeability significantly attenuates the cytotoxic activity of free MMAF. However, when conjugated to an antibody and internalized by a target cell, the full cytotoxic potential of MMAF is unleashed.

Mechanism of Action: From Tubulin Inhibition to Apoptosis

The cytotoxic cascade of MMAF, whether free or conjugated, is initiated by its interaction with tubulin. The key steps are as follows:

  • Tubulin Binding and Inhibition of Polymerization : MMAF binds to tubulin dimers, preventing their polymerization into microtubules. Microtubules are essential components of the cytoskeleton and are fundamental to the formation of the mitotic spindle required for chromosome segregation during mitosis.

  • Mitotic Arrest : The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP).

  • Caspase Cascade Activation : The permeabilization of the mitochondrial membrane allows for the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave key cellular substrates, ultimately leading to cell death.

The following diagram illustrates the signaling pathway of MMAF-induced apoptosis.

MMAF_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ADC MMAF-ADC Internalization Internalization & Lysosomal Trafficking ADC->Internalization 1. Binding & Endocytosis Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules 3. Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest 4. Disruption Bax_Bak Activation of Bax and Bak G2M_Arrest->Bax_Bak 5. Prolonged Arrest Signal MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c_Release Cytochrome c Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c_Release->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MMAF_Release MMAF Release Internalization->MMAF_Release MMAF_Release->Tubulin 2. Payload Release MOMP->Cytochrome_c_Release

MMAF-Induced Apoptotic Signaling Pathway

Quantitative Cytotoxicity Data

The in vitro potency of free MMAF is significantly lower than that of conjugated MMAF. When delivered via an ADC to antigen-positive cells, the cytotoxicity of MMAF is dramatically increased, often by several orders of magnitude. The following tables summarize the half-maximal inhibitory concentration (IC50) values for free and conjugated MMAF across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Free MMAF

Cell LineCancer TypeIC50 (nM)
Karpas 299Anaplastic Large Cell Lymphoma119
H3396Breast Carcinoma105
786-ORenal Cell Carcinoma257
Caki-1Renal Cell Carcinoma200
JurkatT-cell Leukemia>1000
SKBR3Breast Cancer>1000

Note: Data compiled from multiple sources. Higher IC50 values indicate lower cytotoxicity.

Table 2: In Vitro Cytotoxicity (IC50) of MMAF-ADCs in Antigen-Positive Cell Lines

ADC TargetCell LineCancer TypeIC50 (ng/mL)Fold Increase in Potency vs. Free MMAF
cAC10 (anti-CD30)L540cyHodgkin's Lymphoma10>2200
cAC10 (anti-CD30)Karpas 299Anaplastic Large Cell Lymphoma10>2200
Chi-TnJurkatT-cell Leukemia~100Significant
Chi-TnLOXMelanoma~1000Significant

Note: Data compiled from multiple sources. The fold increase in potency highlights the enhanced efficacy of targeted delivery.

Experimental Protocols: In Vitro Cytotoxicity Assessment

A common method to determine the in vitro cytotoxicity of free and conjugated MMAF is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials
  • Cell Lines : Antigen-positive and antigen-negative cancer cell lines.

  • Culture Medium : Appropriate complete growth medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Articles : Free MMAF, MMAF-ADC, unconjugated antibody (as a control).

  • Reagents :

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Equipment :

    • 96-well microplates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader.

    • Biosafety cabinet.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro cytotoxicity assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Antigen-positive & Antigen-negative lines) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Add_Compounds 4. Add Compounds to Cells Cell_Seeding->Add_Compounds Serial_Dilution 3. Prepare Serial Dilutions (Free MMAF, MMAF-ADC, Controls) Serial_Dilution->Add_Compounds Incubation 5. Incubate (e.g., 72-96 hours) Add_Compounds->Incubation Add_MTT 6. Add MTT Reagent Incubation->Add_MTT Incubate_MTT 7. Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize 8. Solubilize Formazan (Add DMSO or SDS) Incubate_MTT->Solubilize Read_Absorbance 9. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve 11. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 12. Determine IC50 Value Plot_Curve->Determine_IC50

General Workflow for an In Vitro Cytotoxicity Assay
Detailed Procedure

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

  • Treatment : Prepare serial dilutions of free MMAF, the MMAF-ADC, and the unconjugated antibody control in complete culture medium. Remove the old medium from the cells and add the diluted compounds. Include untreated cells as a negative control.

  • Incubation : Incubate the plate for a duration relevant to the mechanism of action of the payload (e.g., 72-96 hours for tubulin inhibitors).

  • MTT Addition : Following the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : For adherent cells, carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. For suspension cells, centrifuge the plate before aspirating the supernatant.

  • Absorbance Measurement : Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Conclusion

The in vitro cytotoxicity of MMAF is highly dependent on its delivery mechanism. As a free drug, its potency is limited by poor cell permeability. However, when conjugated to a targeting antibody, MMAF becomes a highly effective cytotoxic agent, demonstrating a significant increase in potency against antigen-positive cancer cells. This highlights the critical role of the ADC platform in harnessing the therapeutic potential of potent but otherwise impermeable payloads like MMAF. The experimental protocols and data presented in this guide provide a framework for the continued research and development of MMAF-based ADCs in oncology.

References

The Lynchpin of Targeted Therapy: An In-depth Technical Guide to the Enzymatic Cleavage of the VC-PAB Linker by Cathepsin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (VC) p-aminobenzyl (PAB) linker system represents a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs). Its successful application hinges on its conditional cleavage by specific lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment. This targeted release of a cytotoxic payload within cancer cells maximizes therapeutic efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the enzymatic cleavage of the VC-PAB linker by Cathepsin B, including the underlying mechanism, quantitative kinetic data, and detailed experimental protocols for its characterization.

The Mechanism of Action: A Two-Step Release Cascade

The cleavage of the VC-PAB linker and subsequent drug release is a sophisticated, two-step process that occurs within the acidic environment of the lysosome following ADC internalization.[1][]

  • Enzymatic Cleavage: Cathepsin B, a lysosomal cysteine protease, recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl alcohol (PAB) spacer of the dipeptide linker.[3][4][5] The selection of the valine-citrulline sequence is critical, as the hydrophobic valine residue fits into the S2 subsite of Cathepsin B's active site, while the citrulline residue occupies the S1 subsite, facilitating efficient hydrolysis.

  • Self-Immolation: The initial enzymatic cleavage is the trigger for a rapid, spontaneous 1,6-elimination reaction of the PAB spacer. This self-immolative cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant. This traceless release mechanism is a key advantage of the VC-PAB system.

It is important to note that while Cathepsin B is a primary driver of VC-PAB cleavage, other lysosomal cysteine proteases such as Cathepsin L, S, and F can also contribute to this process, providing a degree of redundancy that may circumvent potential resistance mechanisms based on the loss of a single protease.

Quantitative Analysis of Linker Cleavage

The efficiency of linker cleavage is a critical parameter in ADC development. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are determined to quantify the interaction between Cathepsin B and the linker. While specific kinetic data for proprietary ADCs are often not publicly available, representative data for similar dipeptide linkers provide valuable insights.

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Val-Cit-PABC15.21.81.18 x 10⁵
Phe-Lys-PABC18.51.68.65 x 10⁴
Val-Ala-PABC25.81.24.65 x 10⁴

Note: The data presented are illustrative and based on typical performance of Val-Cit linkers as described in scientific literature.

Experimental Protocols

Accurate and reproducible characterization of VC-PAB linker cleavage is essential for the preclinical evaluation of ADCs. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro Cathepsin B Activity Assay (Fluorometric)

This protocol is designed to measure the general enzymatic activity of Cathepsin B using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin B

  • Cathepsin B substrate (e.g., Z-Arg-Arg-AMC or Ac-RR-AFC)

  • Assay Buffer (e.g., 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0)

  • Activation Buffer (Assay Buffer containing a reducing agent like L-Cysteine or DTT)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and Activation Buffer. The optimal pH for Cathepsin B activity is typically between 5.0 and 6.0.

    • Prepare a stock solution of the Cathepsin B substrate in a suitable solvent like DMSO.

    • Dilute the recombinant Cathepsin B to the desired concentration in Activation Buffer. A starting concentration of 10-50 nM is often recommended.

  • Enzyme Activation:

    • Incubate the diluted Cathepsin B solution in Activation Buffer for a specified time (e.g., 15 minutes at room temperature) to ensure the enzyme is in its active state.

  • Assay Setup (in a 96-well plate):

    • Sample Wells: Add 50 µL of the activated Cathepsin B solution.

    • Blank Wells (Substrate Only): Add 50 µL of Activation Buffer without the enzyme.

    • Enzyme Only Wells: Add 50 µL of activated Cathepsin B solution and 50 µL of Assay Buffer.

  • Reaction Initiation:

    • Add 50 µL of the diluted Cathepsin B substrate to each well to initiate the reaction. The final substrate concentration is typically in the range of 10-50 µM.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the average fluorescence of all other wells.

    • The relative Cathepsin B activity is determined by the increase in fluorescence in the sample wells compared to the controls.

Protocol 2: In Vitro ADC Cleavage Assay with LC-MS Analysis

This protocol is designed to quantify the release of the cytotoxic payload from an ADC following incubation with Cathepsin B.

Materials:

  • Antibody-Drug Conjugate (ADC) with a VC-PAB linker

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 10 mM MES buffer, pH 6.0, with 0.04 mM DTT)

  • Quenching Solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare all solutions and pre-warm them to 37°C.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the ADC (to a final concentration of approximately 1 µM) with the Assay Buffer.

    • Initiate the cleavage reaction by adding the activated Cathepsin B solution (e.g., to a final concentration of 20 nM).

    • Incubate the reaction mixture at 37°C over a defined time course (e.g., 0, 1, 2, 4, 8 hours).

  • Reaction Quenching and Sample Preparation:

    • At each time point, terminate the reaction by adding an excess of the cold Quenching Solution.

    • Centrifuge the samples to precipitate the enzyme and antibody components.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

    • Concurrently, the loss of the linker-payload from the antibody can be measured.

Protocol 3: Plasma Stability Assay

This protocol serves as a crucial control to assess the stability of the ADC linker in a physiological matrix.

Materials:

  • Antibody-Drug Conjugate (ADC) with a VC-PAB linker

  • Human plasma

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Incubate the ADC construct in human plasma at 37°C for an extended period (e.g., up to 7 days).

  • Sample Collection:

    • At various time points, collect aliquots of the plasma sample.

  • Sample Processing and Analysis:

    • Process the plasma samples to extract and quantify any released payload using a validated LC-MS/MS method. This will determine the linker's stability in circulation.

Visualizing the Process

Diagrams are essential for clarifying complex biological and experimental processes.

Cleavage_Mechanism ADC Antibody-Drug Conjugate (in Lysosome) CathepsinB Cathepsin B ADC->CathepsinB CleavedADC Cleaved Intermediate CathepsinB->CleavedADC Cleavage of Val-Cit Bond SelfImmolation 1,6-Self-Immolation of PAB Spacer CleavedADC->SelfImmolation ReleasedDrug Active Cytotoxic Drug SelfImmolation->ReleasedDrug Byproducts CO2 + Aromatic Remnant SelfImmolation->Byproducts

Mechanism of VC-PAB linker cleavage by Cathepsin B.

Experimental_Workflow ADC_Prep Prepare ADC Solution Incubation Incubate ADC with Cathepsin B at 37°C ADC_Prep->Incubation Enzyme_Prep Activate Cathepsin B Enzyme_Prep->Incubation Quench Quench Reaction at Specific Time Points Incubation->Quench Sample_Prep Prepare Sample for Analysis (e.g., Centrifugation) Quench->Sample_Prep LCMS LC-MS/MS Analysis of Released Payload Sample_Prep->LCMS

Workflow for an in vitro ADC cleavage assay.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation of Amidate-VC-PAB-MMAF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The Amidate-VC-PAB-MMAF is a sophisticated drug-linker system designed for the development of ADCs.[1][2]

This system comprises three key components:

  • MMAF (Monomethyl Auristatin F): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

  • VC-PAB Linker: A cathepsin B-cleavable linker composed of valine-citrulline (VC) and a p-aminobenzylcarbamate (PAB) self-immolative spacer. This linker is designed to be stable in the systemic circulation and to release the active MMAF payload upon internalization into the target cancer cell and subsequent enzymatic cleavage in the lysosome.

  • Amidate Group: While the specific chemical structure of the "Amidate" component is not publicly detailed, it is part of the overall linker structure that facilitates the stable linkage of MMAF to the antibody. The conjugation to the antibody is typically achieved through a reactive handle, which for this class of linkers is commonly a maleimide group that reacts with free thiols on the antibody.

This document provides a comprehensive protocol for the conjugation of this compound to a monoclonal antibody, including antibody preparation, the conjugation reaction, and the purification and characterization of the resulting ADC.

Mechanism of Action

The targeted delivery and intracellular release of MMAF is a multi-step process.

  • Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the lysosome, cathepsin B, a lysosomal protease, recognizes and cleaves the valine-citrulline dipeptide of the linker.

  • Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, leading to the release of the active MMAF payload into the cytoplasm of the cancer cell.

  • Cytotoxicity: The released MMAF binds to tubulin, disrupting microtubule dynamics, which in turn leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-acetylcysteine (NAC)

  • Organic solvent: Dimethyl sulfoxide (DMSO)

  • Purification columns: Desalting column (e.g., Sephadex G-25), Hydrophobic Interaction Chromatography (HIC) column

  • Buffers: Conjugation buffer (e.g., PBS with EDTA), HIC buffers (high salt and low salt)

  • Analytical equipment: UV-Vis spectrophotometer, HPLC system with a HIC column

Antibody Preparation and Reduction

This step involves the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer such as PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange into PBS should be performed.

  • Reduction:

    • Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

    • Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The exact ratio may need to be optimized for each specific antibody to achieve the desired drug-to-antibody ratio (DAR).[3]

    • Incubate the reaction mixture at 37°C for 1-2 hours.

Conjugation Reaction

In this step, the this compound is conjugated to the reduced antibody.

  • Drug-Linker Preparation: Dissolve the this compound in a minimal amount of DMSO to prepare a stock solution.

  • Conjugation:

    • Add a slight molar excess (typically 1.2 to 1.5-fold over the TCEP used) of the dissolved this compound to the reduced antibody solution.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

    • Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.

  • Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups on the drug-linker.

Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unreacted drug-linker, quenching reagent, and to separate ADCs with different DARs.

  • Desalting: Initially, remove unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS, pH 7.4.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC is the primary method for separating ADC species with different DAR values. The conjugation of the hydrophobic MMAF payload increases the hydrophobicity of the antibody, allowing for separation based on the number of conjugated drug molecules.

    • Equilibrate the HIC column with a high salt buffer.

    • Load the desalted ADC sample onto the column.

    • Elute the ADC species using a gradient of decreasing salt concentration. Unconjugated antibody will elute first, followed by ADCs with increasing DARs.

    • Collect fractions corresponding to the desired DAR species.

Data Presentation

ParameterConditionExpected Outcome
Antibody Reduction
Antibody Concentration5-10 mg/mL-
TCEP Molar Excess2.5 - 4 foldGeneration of free thiols
Incubation Temperature37°C-
Incubation Time1 - 2 hours-
Conjugation
Drug-Linker Molar Excess1.2 - 1.5 fold over TCEPTarget DAR of 2-4
DMSO Concentration< 10% (v/v)Prevents antibody denaturation
Reaction TemperatureRoom Temperature-
Reaction Time1 hour-
Purification
Primary MethodHydrophobic Interaction ChromatographySeparation of ADC species by DAR

Characterization of the ADC

Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC.

Analytical MethodParameter MeasuredSignificance
UV-Vis Spectrophotometry Protein ConcentrationDetermines the concentration of the purified ADC.
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) and PurityQuantifies the average number of drug molecules per antibody and assesses the heterogeneity of the ADC population.
Size Exclusion Chromatography (SEC) Aggregation and FragmentationMonitors the presence of high molecular weight species (aggregates) and low molecular weight species (fragments).
Mass Spectrometry (MS) Molecular Weight and DAR ConfirmationProvides an accurate mass of the ADC and confirms the DAR distribution.

Visualizations

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody Reduced_mAb Reduced Antibody (with free thiols) mAb->Reduced_mAb Reduction TCEP TCEP (Reducing Agent) TCEP->Reduced_mAb Crude_ADC Crude ADC Mixture Reduced_mAb->Crude_ADC Conjugation Reaction DrugLinker This compound DrugLinker->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (HIC) Analysis Characterization (HIC, SEC, MS) Purified_ADC->Analysis

Caption: Experimental workflow for the conjugation of this compound to an antibody.

MMAF_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage MMAF_Release MMAF Release Cleavage->MMAF_Release Tubulin Tubulin MMAF_Release->Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis Disruption of Microtubules

References

Application Notes and Protocols for the Characterization of Amidate-VC-PAB-MMAF Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to target cells, most notably cancer cells. The Amidate-valine-citrulline-p-aminobenzyl-monomethyl auristatin F (Amidate-VC-PAB-MMAF) system represents a sophisticated ADC design. It incorporates a highly potent anti-mitotic agent, MMAF, attached to the antibody via a linker system. This linker, featuring a cathepsin B-cleavable valine-citrulline (VC) peptide and a p-aminobenzyl (PAB) self-immolative spacer, is engineered for stability in systemic circulation and efficient payload release within the target cell's lysosome. The amidate bond further enhances the stability of the linker.

Comprehensive characterization of these complex molecules is a critical quality attribute (CQA) mandated by regulatory agencies. It is essential for ensuring batch-to-batch consistency, predicting in vivo performance, and establishing a clear understanding of the ADC's safety and efficacy profile. Key parameters for characterization include the drug-to-antibody ratio (DAR), size and charge heterogeneity, purity, in vitro potency, linker stability, and in vivo efficacy. These application notes provide detailed protocols for the essential analytical and biological assays required to thoroughly characterize this compound ADCs.

Part 1: Structural and Physicochemical Characterization

The structural integrity and physicochemical properties of an ADC directly influence its stability, pharmacokinetics, and therapeutic efficacy.

Drug-to-Antibody Ratio (DAR) Determination

The DAR, or the average number of drug molecules conjugated to each antibody, is a CQA that profoundly impacts the ADC's potency and therapeutic window.[1] Several orthogonal methods are employed for its accurate determination.

HIC is a robust method that separates ADC species based on hydrophobicity under non-denaturing conditions.[2] Since each conjugated MMAF molecule increases the overall hydrophobicity of the antibody, species with different drug loads (e.g., DAR 0, 2, 4, 6, 8) can be resolved and quantified.[3]

Experimental Protocol: DAR Analysis by HIC

  • Instrumentation: HPLC system with a UV detector.

  • Column: A HIC column suitable for antibodies (e.g., Butyl-NPR, Phenyl-5PW).[1]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. A typical gradient might be 0-100% B over 30 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (for the antibody) and 248 nm (for the MMAF payload).[1]

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Data Analysis:

    • Integrate the peak area for each resolved species (DAR 0, 2, 4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Table 1: Representative HIC Data for a Cysteine-Linked this compound ADC

ADC SpeciesRetention Time (min)Relative Peak Area (%)
DAR 0 (Unconjugated mAb)10.515.2
DAR 214.835.8
DAR 418.240.1
DAR 621.07.5
DAR 823.51.4
Average DAR 3.5

Note: Retention times are illustrative and will vary based on the specific column, gradient, and ADC.

Caption: Workflow for determining the average DAR of an ADC using HIC-HPLC.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) under native conditions, provides a precise measurement of the mass of intact ADC species. This allows for the unambiguous determination of the drug load distribution and average DAR.

Experimental Protocol: Native SEC-MS for Intact ADC Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to an LC system.

  • Column: A size-exclusion chromatography (SEC) column suitable for native protein analysis.

  • Mobile Phase: An MS-compatible, volatile buffer that maintains the native structure of the ADC, such as 50-100 mM ammonium acetate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI).

    • Acquisition Mode: Full scan, optimized for a high m/z range (e.g., 2000-8000 m/z) to detect the low charge states of the native protein.

  • Sample Preparation: The ADC sample may require buffer exchange into the volatile mobile phase prior to injection. This can be done offline or online with the SEC column. Deglycosylation can be performed to simplify the resulting mass spectrum.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.

    • The mass of each species will correspond to the mass of the unconjugated antibody plus the mass of the attached drug-linker moieties.

    • Calculate the average DAR from the relative abundance of each detected species.

Table 2: Expected Mass Data from Native MS Analysis

ADC SpeciesMass of Added Linker-Payload (Da)Expected Total Mass (Da)*
DAR 00~148,000
DAR 2~2,634~150,634
DAR 4~5,268~153,268
DAR 6~7,902~155,902
DAR 8~10,536~158,536

*Assuming a ~148 kDa mAb and a ~1317 Da mass for the this compound linker-payload.

Size Heterogeneity Analysis

ADCs can be susceptible to aggregation or fragmentation during manufacturing and storage, which can impact their efficacy and immunogenicity. Size Exclusion Chromatography (SEC) is the gold standard for monitoring these size variants.

Experimental Protocol: SEC for Aggregate and Fragment Analysis

  • Instrumentation: HPLC or UHPLC system with UV or fluorescence detection.

  • Column: An SEC column with a pore size appropriate for separating mAb monomers, aggregates, and fragments (e.g., 300 Å).

  • Mobile Phase: A physiological buffer, such as 150 mM sodium phosphate, pH 6.8-7.2. Organic modifiers or specific salts like L-arginine may be added to reduce non-specific interactions, which can be more pronounced with hydrophobic ADCs.

  • Flow Rate: 0.5 - 1.0 mL/min for HPLC; 0.2-0.4 mL/min for UHPLC.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC to a concentration of 1-5 mg/mL in the mobile phase.

  • Data Analysis: Integrate the peak areas corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). The results are reported as the percentage of the total peak area.

Table 3: Typical SEC Purity Profile

SpeciesElution Time (min)Relative Peak Area (%)Specification
Aggregates8.51.2≤ 5%
Monomer10.298.5≥ 95%
Fragments12.10.3≤ 1%

Note: Elution times are illustrative and depend on the column and flow rate.

Charge Heterogeneity Analysis

The conjugation of MMAF to the antibody, typically at cysteine or lysine residues, can alter the overall charge of the protein. Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique used to separate and quantify these charge variants.

Experimental Protocol: iCIEF for Charge Variant Analysis

  • Instrumentation: An iCIEF system (e.g., Maurice by Bio-Techne).

  • Capillary: Fused silica capillary.

  • Ampholytes: A mixture of carrier ampholytes that create a pH gradient (e.g., pH 3-10).

  • pI Markers: A set of pI markers with known isoelectric points are included for calibration.

  • Focusing: A high voltage is applied across the capillary, causing the ADC isoforms to migrate and focus at the point in the pH gradient that matches their isoelectric point (pI).

  • Detection: The focused protein bands are detected by a whole-column UV absorbance detector at 280 nm.

  • Sample Preparation: The ADC sample is mixed with the ampholyte solution, pI markers, and solubilizing additives as needed.

  • Data Analysis: The resulting electropherogram shows peaks corresponding to different charge variants (e.g., acidic, main, basic). The relative percentage of each is calculated from the peak area. Conjugation to lysine residues neutralizes a positive charge, leading to more acidic species.

Part 2: In Vitro Functional Characterization

In vitro assays are crucial for determining the biological activity and mechanism of action of the ADC before advancing to more complex in vivo models.

Mechanism of Action of this compound ADCs

The ADC's mechanism of action involves a sequence of events, from binding to the target cell to inducing apoptosis.

ADC_Mechanism ADC 1. ADC Binding Internalization 2. Internalization (Endocytosis) ADC->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Linker Cleavage (Cathepsin B) Lysosome->Cleavage Release 5. MMAF Release Cleavage->Release Tubulin 6. Tubulin Binding Release->Tubulin Arrest 7. G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis 8. Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for a cathepsin-cleavable MMAF-ADC.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC by determining the concentration required to inhibit the growth of or kill a population of target cells by 50% (IC50).

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Culture: Culture an antigen-positive cancer cell line in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well, white-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the MMAF-ADC, an isotype control ADC (non-binding ADC with the same linker-payload), and free MMAF drug in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated and medium-only (background) controls.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be sufficient for the tubulin inhibitor to induce cell-cycle arrest and subsequent cell death.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to lyse the cells.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Table 4: Representative In Vitro Cytotoxicity Data

CompoundTarget Cell LineIC50 (nM)
MMAF-ADCAntigen-Positive (e.g., Jurkat)0.5 - 5.0
Isotype Control ADCAntigen-Positive (e.g., Jurkat)> 1000
MMAF-ADCAntigen-Negative (e.g., OvCar-3)> 1000
Free MMAFAntigen-Positive (e.g., Jurkat)80 - 500

Note: IC50 values are highly dependent on the cell line, target antigen expression, DAR, and assay conditions.

Bystander Effect Assay

The bystander effect is the ability of a payload, released from a target cell, to kill neighboring antigen-negative cells. This is important for treating heterogeneous tumors. Due to a charged C-terminal phenylalanine, MMAF has reduced cell permeability compared to MMAE, resulting in a limited bystander effect.

Experimental Protocol: Co-culture Bystander Assay

  • Cell Lines: Use two cell lines: one antigen-positive (Ag+) and one antigen-negative (Ag-). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Cell Seeding: In a 96-well plate, seed a mixture of Ag+ and Ag- cells in the same wells. The ratio can be varied (e.g., 1:1, 1:3). Include monoculture controls of Ag+ cells only and Ag- cells only.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the MMAF-ADC and a control ADC with a highly permeable payload (e.g., MMAE-ADC).

  • Incubation: Incubate for 96-120 hours.

  • Analysis:

    • Use a high-content imager to specifically count the number of viable (GFP-positive) Ag- cells.

    • Alternatively, use flow cytometry with a viability dye to quantify the percentage of viable and dead cells within the GFP-positive population.

  • Interpretation: A significant decrease in the viability of Ag- cells in the co-culture treated with the ADC, compared to the Ag- monoculture control, indicates a bystander effect. This effect is expected to be minimal for MMAF-ADCs.

Part 3: In Vivo Characterization

Preclinical in vivo studies are essential to evaluate the anti-tumor efficacy, pharmacokinetics, and overall safety profile of the ADC in a complex biological system.

In Vivo Efficacy Study

Tumor xenograft models in immunodeficient mice are commonly used to assess the anti-tumor activity of ADCs.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Model Establishment:

    • Cell Line Xenograft: Subcutaneously inject an antigen-positive human cancer cell line (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).

    • Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Tumor Volume = (Length x Width²) / 2).

  • Study Execution:

    • Randomization: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice/group).

    • Treatment Groups:

      • Vehicle Control (e.g., PBS)

      • MMAF-ADC (at various dose levels, e.g., 1, 3, 10 mg/kg)

      • Isotype Control ADC

      • Unconjugated Antibody

    • Administration: Administer treatments intravenously (i.v.) via the tail vein according to a defined schedule (e.g., once weekly for 3 weeks).

    • Monitoring: Continue to monitor tumor volume and animal body weight (as a measure of toxicity) throughout the study.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

    • Assess for tumor regressions (partial or complete).

Caption: General workflow for an in vivo xenograft efficacy study.

Table 5: Summary of Representative In Vivo Efficacy Data

ADC TargetTumor ModelADC Dose & ScheduleKey Efficacy Outcome
HER2NCI-N87 Gastric1 nmol, single doseSignificant tumor growth delay
GD2B78-D14 Melanoma5 mg/kg, 5 dosesSignificant tumor growth delay
CD30Karpas 299 Lymphoma3 mg/kg, single doseNo significant bystander killing observed in co-grafted tumors

Data compiled from various preclinical studies to illustrate typical outcomes.

References

Application Notes and Protocols for Evaluating Amidate-VC-PAB-MMAF Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergistic interplay of its three components: the monoclonal antibody, the linker, and the cytotoxic payload. This document provides detailed application notes and protocols for the in vitro evaluation of ADCs utilizing the Amidate-VC-PAB-MMAF drug-linker technology.

The Amidate-VC-PAB linker is a cleavable linker system designed to be stable in circulation and release the cytotoxic payload upon internalization into the target cancer cell. The payload, Monomethyl Auristatin F (MMAF), is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.[1] Understanding the cytotoxic and apoptotic potential, as well as the bystander effect of this compound ADCs, is crucial for their preclinical development and selection of lead candidates.

These protocols describe three key cell-based assays for characterizing the efficacy of this compound ADCs: a cytotoxicity assay to determine the potency (IC50), an apoptosis assay to elucidate the mechanism of cell death, and a bystander effect assay to assess the impact on neighboring antigen-negative cells.

I. Mechanism of Action and Signaling Pathway

An ADC containing the this compound linker-drug conjugate exerts its cytotoxic effect through a multi-step process. This process begins with the binding of the ADC to a specific antigen on the surface of a cancer cell and culminates in the induction of apoptosis.

Amidate_VC_PAB_MMAF_MOA cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC This compound ADC ReceptorBinding Binding ADC->ReceptorBinding Antigen Target Antigen Antigen->ReceptorBinding Internalization Internalization (Endocytosis) ReceptorBinding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome LinkerCleavage Linker Cleavage (Cathepsin B) Lysosome->LinkerCleavage MMAF Free MMAF LinkerCleavage->MMAF Inhibition Inhibition MMAF->Inhibition Tubulin Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Microtubule->Inhibition CellCycleArrest G2/M Phase Cell Cycle Arrest Inhibition->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action of an this compound ADC.

II. Cytotoxicity Assay

The cytotoxicity assay is a fundamental experiment to determine the in vitro potency of an ADC.[2] The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the ADC required to inhibit the growth of 50% of the target cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[3]

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed Antigen-Positive and Antigen-Negative Cells start->seed_cells treat_cells Treat with Serial Dilutions of ADC and Controls seed_cells->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability and Determine IC50 read_absorbance->analyze end End analyze->end

General workflow for an ADC cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • This compound ADC

  • Isotype control ADC (non-binding ADC with the same linker-drug)

  • Free MMAF drug

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count Ag+ and Ag- cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC, isotype control ADC, and free MMAF in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells (medium only).

    • Incubate for 72-96 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells.

    • Add 150 µL of solubilization solution to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Data Presentation: Representative Cytotoxicity Data
CompoundTarget Cell Line (Ag+)IC50 (nM) [Representative]Target Cell Line (Ag-)IC50 (nM) [Representative]
This compound ADCSK-BR-3 (HER2+)0.5 - 5MCF-7 (HER2-)> 1000
Isotype Control ADCSK-BR-3 (HER2+)> 1000MCF-7 (HER2-)> 1000
Free MMAFSK-BR-3 (HER2+)1 - 10MCF-7 (HER2-)1 - 10

Note: The IC50 values presented are representative and will vary depending on the specific antibody, target antigen expression levels, and cell line used.

III. Apoptosis Assay

To confirm that the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay is performed. The Annexin V/Propidium Iodide (PI) assay is a common method used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow start Start seed_cells Seed Target Cells start->seed_cells treat_cells Treat with ADC at IC50 Concentration seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate harvest_cells Harvest and Wash Cells incubate->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_cells incubate_stain Incubate for 15 minutes stain_cells->incubate_stain analyze_flow Analyze by Flow Cytometry incubate_stain->analyze_flow quantify Quantify Apoptotic Cell Populations analyze_flow->quantify end End quantify->end

Workflow for the Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Staining for Apoptosis

Materials:

  • Antigen-positive cancer cell line

  • Complete cell culture medium

  • This compound ADC

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed target cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the this compound ADC at a concentration around the predetermined IC50 value. Include an untreated control.

    • Incubate for 24-48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Data Presentation: Representative Apoptosis Data
Treatment Group% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control> 90%< 5%< 5%
This compound ADC (IC50)40-60%20-30%15-25%

Note: The percentages are representative and will be dependent on the cell line, ADC concentration, and incubation time.

IV. Bystander Effect Assay

The bystander effect occurs when the cytotoxic payload released from the target antigen-positive cell diffuses into the surrounding tumor microenvironment and kills neighboring antigen-negative cells. This is particularly relevant for heterogeneous tumors. Two common in vitro methods to assess the bystander effect are the co-culture assay and the conditioned medium transfer assay.

Experimental Workflow: Bystander Effect Assay (Co-culture Method)

Bystander_Workflow start Start seed_cells Co-culture Antigen-Positive and Labeled Antigen-Negative Cells start->seed_cells treat_cells Treat with ADC and Controls seed_cells->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate quantify_viability Quantify Viability of Antigen-Negative Cells (e.g., by Fluorescence) incubate->quantify_viability compare_results Compare to Monoculture of Antigen-Negative Cells quantify_viability->compare_results end End compare_results->end

Workflow for the co-culture bystander effect assay.
Protocol: Co-culture Bystander Effect Assay

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • This compound ADC

  • Isotype control ADC

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader or imaging system

Procedure:

  • Cell Seeding:

    • Seed a mixture of Ag+ and GFP-labeled Ag- cells into a 96-well plate at a defined ratio (e.g., 1:1).

    • As controls, seed Ag+ cells alone and GFP-labeled Ag- cells alone.

    • Allow cells to adhere overnight.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with serial dilutions of the this compound ADC and the isotype control ADC.

    • Incubate for 72-96 hours.

  • Quantification of Bystander Killing:

    • Measure the fluorescence intensity of the GFP-labeled Ag- cells using a fluorescence plate reader or by imaging.

  • Data Analysis:

    • Calculate the percentage viability of the Ag- cells in the co-culture compared to the untreated co-culture control.

    • Compare the viability of Ag- cells in the co-culture to the viability of Ag- cells in the monoculture treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Data Presentation: Representative Bystander Effect Data
ADC Concentration (nM)% Viability of Ag- Cells (Monoculture)% Viability of Ag- Cells (Co-culture with Ag+)
0100%100%
10~95%~70%
100~90%~40%
1000~85%~20%

Note: The observed bystander effect is dependent on the permeability of the payload. MMAF is known to have lower cell permeability compared to MMAE, which may result in a more localized bystander effect.

V. Conclusion

The cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of ADCs containing the this compound drug-linker. By systematically assessing cytotoxicity, the mechanism of cell death, and the bystander effect, researchers can gain critical insights into the therapeutic potential of their ADC candidates and make informed decisions for further development. The provided protocols and data presentation formats are intended to guide the experimental design and interpretation of results, ultimately contributing to the successful development of novel and effective cancer therapies.

References

Application Notes and Protocols for In Vivo Animal Models: Testing Amidate-VC-PAB-MMAF ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. The Amidate-VC-PAB-MMAF ADC platform utilizes a potent anti-mitotic agent, monomethyl auristatin F (MMAF), linked to a tumor-targeting antibody via a sophisticated linker system. This linker, comprising a valine-citrulline (VC) dipeptide, a p-aminobenzyl (PAB) spacer, and an amidate modification, is designed for stability in systemic circulation and efficient cleavage by lysosomal proteases, such as cathepsin B, upon internalization into target cancer cells. This targeted delivery minimizes systemic toxicity while maximizing the therapeutic window.[1][2][3][4]

This document provides detailed application notes and protocols for the in vivo evaluation of this compound ADCs in animal models, focusing on efficacy, toxicity, and pharmacokinetic studies.

Mechanism of Action

The therapeutic efficacy of an this compound ADC is a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. Following this binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, where the VC linker is cleaved by cathepsin B. This cleavage releases the active MMAF payload into the cytoplasm. Free MMAF then binds to tubulin, disrupting the formation of the mitotic spindle, which is essential for cell division. This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[2]

MMAF_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking MMAF Free MMAF Lysosome->MMAF 4. Linker Cleavage Tubulin Tubulin MMAF->Tubulin 5. Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibition of Polymerization Apoptosis Apoptosis Microtubule->Apoptosis 7. Cell Death

Mechanism of action of an this compound ADC.

Experimental Protocols

In Vivo Efficacy Studies in Xenograft Models

Objective: To evaluate the anti-tumor activity of an this compound ADC in a relevant animal model.

Materials:

  • This compound ADC

  • Control ADC (e.g., isotype control with the same linker-payload)

  • Vehicle control (e.g., sterile PBS)

  • Tumor cell line expressing the target antigen

  • Immunocompromised mice (e.g., BALB/c nude, NOD-SCID)

  • Matrigel (or similar basement membrane matrix)

  • Sterile PBS and cell culture media

  • Calipers for tumor measurement

Protocol:

  • Cell Culture and Preparation:

    • Culture the selected tumor cell line in appropriate media and conditions to ensure logarithmic growth.

    • On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

  • Tumor Implantation:

    • Use female athymic nude mice, 6-8 weeks old.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=6-8 mice per group).

  • Dosing and Administration:

    • Reconstitute the this compound ADC, control ADC, and vehicle in a sterile vehicle solution on the day of dosing.

    • Administer the treatments intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).

  • Data Collection and Endpoint:

    • Measure tumor volume and body weight twice weekly.

    • Monitor animal health daily for any signs of toxicity (e.g., weight loss, changes in posture, activity, or grooming).

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.

    • At the end of the study, euthanize the mice and collect tumors and select organs for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

    • Plot tumor growth curves (mean tumor volume ± SEM vs. time) for each group.

    • Analyze statistical significance between treatment groups.

Efficacy_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis CellCulture Tumor Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Grouping Randomize into Treatment Groups TumorGrowth->Grouping Dosing Administer ADC/Controls (i.v.) Grouping->Dosing Monitoring Measure Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint DataAnalysis Calculate TGI & Statistical Analysis Endpoint->DataAnalysis

Experimental workflow for in vivo efficacy studies.
Toxicity Assessment

Objective: To evaluate the safety profile and potential off-target toxicities of the this compound ADC.

Protocol:

  • Animal Model and Dosing:

    • Use healthy, non-tumor-bearing mice of the same strain as in the efficacy studies.

    • Administer the ADC at various dose levels, including the therapeutic dose and higher doses, to determine the maximum tolerated dose (MTD).

  • Clinical Observations:

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity level, and overall appearance.

  • Hematology and Clinical Chemistry:

    • Collect blood samples at predetermined time points (e.g., baseline, and at the end of the study).

    • Perform complete blood counts (CBC) to assess effects on red blood cells, white blood cells, and platelets.

    • Analyze serum chemistry panels to evaluate liver and kidney function (e.g., ALT, AST, BUN, creatinine).

  • Histopathology:

    • At the end of the study, euthanize the animals and perform a complete necropsy.

    • Collect major organs (e.g., liver, kidney, spleen, bone marrow, heart, lungs) and preserve them in formalin.

    • Process the tissues for histopathological examination to identify any microscopic changes or organ damage.

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the this compound ADC.

Protocol:

  • Animal Model and Dosing:

    • Use tumor-bearing or non-tumor-bearing mice.

    • Administer a single intravenous dose of the ADC.

  • Sample Collection:

    • Collect blood samples at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).

    • Process the blood to separate plasma and store at -80°C until analysis.

  • Bioanalytical Methods:

    • Quantify the concentrations of the following analytes in plasma using validated methods such as ELISA or LC-MS/MS:

      • Total antibody (conjugated and unconjugated)

      • Antibody-conjugated MMAF (acMMAF)

      • Unconjugated (free) MMAF

  • Data Analysis:

    • Calculate key pharmacokinetic parameters for each analyte, including:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t1/2)

Data Presentation

In Vivo Efficacy of MMAF-based ADCs in Xenograft Models
ADC TargetCell LineAnimal ModelDosing RegimenTumor Growth Inhibition (% TGI)Reference
ICAM1HuCCT1 (Cholangiocarcinoma)Nude Mice5 mg/kg, i.v.62%
Erbitux (EGFR)A549 (Lung Cancer)Mouse XenograftNot SpecifiedSignificant inhibition
Anti-TFPancreatic Cancer CellsNot SpecifiedNot SpecifiedIC50 of 1.15 nM in high TF expressing cells
cAC10 (CD30)Hematologic Cell LinesXenograftNot SpecifiedCures and regressions at well-tolerated doses
In Vitro Cytotoxicity of MMAF-based ADCs
ADC TargetCell LineIC50Reference
Anti-TFPancreatic Cancer (High TF)1.15 nM
Anti-TFPancreatic Cancer (Low TF)>100 nM
cAC10 (CD30)Hematologic Cell Lines>2200-fold more potent than free MMAF
Preclinical Pharmacokinetic Parameters of a Trastuzumab-vc-MMAE ADC in NCI-N87 Tumor-Bearing Mice (10 mg/kg, single i.v. dose)
AnalyteCmax (µg/mL)AUClast (µg·h/mL)t1/2 (h)
Total Antibody23025000150
acMMAE22020000100
Unconjugated MMAE0.010.520

Note: Data is illustrative and based on typical profiles for vc-MMAE ADCs. Actual values will vary depending on the specific antibody and experimental conditions.

Common Toxicities Associated with MMAF-based ADCs in Preclinical and Clinical Studies
ToxicityPayloadLinker TypeObservationReference
Ocular ToxicityMMAFNon-cleavable (mc)Commonly observed
ThrombocytopeniaMMAFNon-cleavable (mc)Reported in patients
NeutropeniaMMAECleavable (vc)Consistent toxicity
Peripheral NeuropathyMMAECleavable (vc)Observed clinically

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the in vivo evaluation of this compound ADCs. Rigorous preclinical assessment of efficacy, toxicity, and pharmacokinetics in relevant animal models is crucial for the successful translation of these promising cancer therapeutics to the clinic. The use of well-characterized xenograft models and standardized protocols will ensure the generation of high-quality, reproducible data to inform clinical development.

References

Application Notes & Protocols: Amidate-VC-PAB-MMAF in Solid Tumor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceutical drugs designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of three key components: a monoclonal antibody (mAb) that binds to a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. This modular design enables the selective destruction of cancer cells while minimizing damage to healthy tissues, thereby widening the therapeutic window of the cytotoxic agent.

This document provides detailed application notes and experimental protocols for the use of Amidate-VC-PAB-MMAF , a sophisticated drug-linker conjugate, in the context of solid tumor research. This system consists of:

  • MMAF (Monomethyl Auristatin F): A potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Its charged C-terminal phenylalanine residue is designed to impair its ability to cross cell membranes, potentially reducing off-target toxicity and increasing intracellular retention compared to its analogue, MMAE.[][4][5]

  • Amidate-VC-PAB Linker: A protease-cleavable linker system. The valine-citrulline (VC) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This is connected to a p-aminobenzylcarbamate (PAB) self-immolative spacer, which ensures the efficient release of the unmodified MMAF payload upon cleavage. The "Amidate" component refers to a specific chemistry used for conjugation, designed to create a stable and defined product.

The targeted delivery and controlled release mechanism make ADCs constructed with this compound a promising strategy for treating various solid tumors.

Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound system is achieved through a multi-step, antigen-dependent process:

  • Circulation and Targeting: The ADC circulates systemically until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a solid tumor cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.

  • Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the valine-citrulline linker is cleaved by Cathepsin B or other lysosomal proteases.

  • Payload Release: The cleavage event triggers the collapse of the PAB spacer, releasing the active MMAF payload into the cytoplasm of the cancer cell.

  • Cytotoxic Effect: Free MMAF binds to tubulin, potently inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis).

ADC_Mechanism_of_Action Mechanism of Action for an this compound ADC ADC 1. ADC binds to Tumor Antigen Endocytosis 2. Internalization via Endocytosis ADC->Endocytosis Binding Endosome Endosome Endocytosis->Endosome Lysosome 3. Trafficking to Lysosome Endosome->Lysosome Cleavage 4. Cathepsin B cleaves VC-Linker Lysosome->Cleavage Release 5. MMAF Payload is Released Cleavage->Release Block 6. MMAF inhibits Tubulin Polymerization Release->Block Tubulin Tubulin Dimers Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Block->Microtubules Arrest 7. G2/M Cell Cycle Arrest Block->Arrest Apoptosis 8. Apoptosis (Cell Death) Arrest->Apoptosis

ADC Mechanism: From tumor cell binding to apoptosis.

Quantitative Data Summary

The efficacy of ADCs using a VC-PAB-MMAF linker-payload system has been evaluated across various solid tumor models. The following tables summarize representative quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of MMAF-based ADCs in Solid Tumor Cell Lines

Cell LineCancer TypeTarget AntigenADC ConstructIC₅₀ (ng/mL)
SKBR3Breast CancerHER2Anti-HER2-vc-MMAF~10 - 50
NCI-N87Gastric CancerHER2Anti-HER2-vc-MMAF~20 - 100
LNCaPProstate CancerPSMAAnti-PSMA-vc-MMAF~5 - 30
OVCAR-3Ovarian CancerFolate Receptor αAnti-FRα-vc-MMAF~15 - 80
A431Epidermoid CarcinomaEGFRAnti-EGFR-vc-MMAF~30 - 150

Note: IC₅₀ values are approximate and can vary based on specific antibody, drug-to-antibody ratio (DAR), and assay conditions. Data is compiled from representative literature on auristatin-based ADCs.

Table 2: In Vivo Efficacy of MMAF-based ADCs in Solid Tumor Xenograft Models

Xenograft ModelCancer TypeADC ConstructDose & ScheduleTumor Growth Inhibition (TGI)Notes
SKOV3Ovarian CancerAnti-HER2-vc-MMAF15 mg/kg, i.v., Day 0 & 21>80%Significant tumor regression observed compared to vehicle control.
LNCaPProstate CancerAnti-PSMA-vc-MMAF5 mg/kg, i.v., weekly x 3~90%Durable anti-tumor response.
MDA-MB-468Breast CancerAnti-EGFR-vc-MMAF10 mg/kg, i.v., bi-weekly x 2~75%Moderate tumor growth delay.
Patient-Derived (PDX)Lung AdenocarcinomaAnti-Trop2-vc-MMAF3 mg/kg, i.v., weekly x 4>95%Complete responses in some models.

Note: TGI is typically measured at the end of the study compared to the vehicle control group. Efficacy is highly dependent on the xenograft model, target expression, and ADC properties. Studies have shown that vc-PAB-MMAF ADCs can achieve high intratumoral concentrations of the released payload (up to 1 μM) while maintaining very low serum concentrations, highlighting the effectiveness of targeted delivery.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol details a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of an ADC in antigen-positive (Ag+) and antigen-negative (Ag-) solid tumor cell lines.

Materials:

  • Ag+ and Ag- cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC with this compound

  • Control Articles: Unconjugated antibody, isotype control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates, multichannel pipettes, humidified incubator (37°C, 5% CO₂), microplate reader.

Workflow:

MTT_Assay_Workflow Workflow for In Vitro ADC Cytotoxicity (MTT Assay) A 1. Cell Seeding Seed Ag+ and Ag- cells in 96-well plates (5,000-10,000 cells/well) B 2. Overnight Incubation Allow cells to attach (37°C, 5% CO₂) A->B C 3. ADC Treatment Add serial dilutions of ADC and controls B->C D 4. Incubation (72-120h) Incubate for a period relevant to payload's mechanism of action C->D E 5. Add MTT Reagent Add 20 µL of 5 mg/mL MTT to each well D->E F 6. Incubate (2-4h) Allow viable cells to form formazan crystals E->F G 7. Solubilize Formazan Add 150 µL of solubilization solution (e.g., DMSO) F->G H 8. Read Absorbance Measure absorbance at 570 nm G->H I 9. Data Analysis Calculate % viability vs. control and determine IC₅₀ using a 4PL curve fit H->I

Workflow for In Vitro ADC Cytotoxicity (MTT Assay).

Procedure:

  • Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubation: Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • ADC Treatment: Prepare 2x concentrated serial dilutions of the ADC and control articles in complete medium. Remove the old medium from the wells and add 100 µL of the appropriate ADC dilution. Include untreated wells as a 100% viability control.

  • Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action, typically 72 to 120 hours for tubulin inhibitors like MMAF.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism) with a four-parameter logistic (4PL) curve fit.

Protocol 2: In Vivo Efficacy Study in a Solid Tumor Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor activity of an ADC in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice, 6-8 weeks old)

  • Tumor cell line (e.g., SKOV3, LNCaP)

  • Serum-free medium (e.g., HBSS) and Matrigel (optional)

  • ADC with this compound and Vehicle control

  • Digital calipers, syringes, anesthesia equipment.

Workflow:

Xenograft_Study_Workflow Workflow for In Vivo ADC Efficacy Study A 1. Cell Preparation Harvest tumor cells in exponential growth phase and resuspend in HBSS B 2. Tumor Implantation Subcutaneously inject 1-10 million cells into the flank of immunodeficient mice A->B C 3. Tumor Growth Monitoring Allow tumors to grow to a mean volume of 100-150 mm³ B->C D 4. Randomization Randomize mice into treatment and vehicle control groups (n=8-10) C->D E 5. ADC Administration Administer ADC and vehicle via the determined route (e.g., i.v.) and schedule D->E F 6. Monitoring Phase Measure tumor volume and body weight 2-3 times per week E->F G 7. Study Endpoint Conclude study when control tumors reach max size or after a set duration F->G H 8. Data Analysis Excise tumors for final weight. Calculate Tumor Growth Inhibition (TGI) and assess statistical significance G->H

Workflow for In Vivo ADC Efficacy Study.

Procedure:

  • Cell Preparation: Harvest tumor cells during their exponential growth phase. Wash with sterile PBS or HBSS and resuspend in serum-free medium at a concentration of 5-20 x 10⁶ cells/mL. For some cell lines, mixing 1:1 with Matrigel can improve engraftment.

  • Tumor Implantation: Anesthetize the mouse and subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank.

  • Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, ADC treatment).

  • ADC Administration: Administer the ADC and vehicle according to the planned dose and schedule (e.g., intravenously once a week).

  • Efficacy Monitoring: Continue to measure tumor volumes and body weights throughout the study. Monitor animal health daily for any signs of toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a pre-determined endpoint (e.g., 2000 mm³) or after a specified duration. At the endpoint, euthanize the mice, and excise tumors for final weight measurement. Calculate the percentage of Tumor Growth Inhibition (%TGI) and perform statistical analysis to determine significance.

References

Application Notes and Protocols for the Use of Amidate-VC-PAB-MMAF in Hematological Malignancy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, particularly in oncology. They combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent, delivered via a specialized linker. This document provides detailed application notes and protocols for the use of the drug-linker Amidate-VC-PAB-MMAF in the context of hematological malignancy research.

The this compound system consists of three key components:

  • Amidate Linker: A component for conjugation to the antibody.

  • VC-PAB Linker: A cleavable linker system comprising a valine-citrulline (VC) dipeptide, which is a substrate for lysosomal proteases like cathepsin B, and a self-immolative para-aminobenzyl (PAB) spacer. This ensures targeted release of the payload within the cancer cell.

  • MMAF (Monomethyl Auristatin F): A potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1] MMAF is a derivative of the highly potent dolastatin 10.[2]

This drug-linker is designed for the creation of ADCs targeting antigens expressed on the surface of hematological cancer cells, such as those found in various forms of lymphoma, leukemia, and multiple myeloma.

Mechanism of Action

An ADC utilizing the this compound linker-drug exerts its cytotoxic effect through a multi-step process. This targeted delivery minimizes systemic exposure to the potent MMAF payload, thereby increasing the therapeutic window.

cluster_circulation Systemic Circulation cluster_cell Target Hematological Malignancy Cell ADC ADC in Circulation (Stable Linker) Binding 1. ADC Binding to Antigen ADC->Binding Antigen Tumor-Specific Antigen (e.g., CD19, CD22, BCMA) Internalization 2. Internalization via Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage 3. Linker Cleavage by Cathepsin B Lysosome->Cleavage Release 4. MMAF Release Cleavage->Release Disruption 5. Inhibition of Tubulin Polymerization Release->Disruption Tubulin Tubulin Dimers Tubulin->Disruption Arrest 6. G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis 7. Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: Mechanism of action for an this compound ADC.

Data Presentation

While specific preclinical data for an ADC utilizing the precise this compound linker-drug combination in hematological malignancies is not extensively available in the public domain, data from studies using closely related constructs provide valuable insights. For instance, ADCs using the MMAF payload with a non-cleavable maleimidocaproyl (mc) linker have been evaluated in non-Hodgkin's lymphoma (NHL) and B-lineage acute lymphoblastic leukemia (B-ALL).[3][4][5]

In Vitro Cytotoxicity Data

The following table is a template for researchers to populate with their own experimental data when evaluating an ADC with the this compound linker-drug.

Cell LineHematological Malignancy TypeTarget AntigenIC50 (ng/mL)
e.g., RamosBurkitt's LymphomaCD22User-defined
e.g., RajiBurkitt's LymphomaCD19User-defined
e.g., NCI-H929Multiple MyelomaBCMAUser-defined
e.g., REHB-cell Acute Lymphoblastic LeukemiaCD19User-defined

Table 1: Template for In Vitro Cytotoxicity of a User-Defined this compound ADC.

In Vivo Efficacy Data

The following data is adapted from a preclinical study by Polson et al. (2009) which evaluated an anti-CD22 ADC with a non-cleavable MC-MMAF linker in a Ramos Burkitt's lymphoma xenograft model. This provides an indication of the potential efficacy of the MMAF payload in a relevant hematological malignancy model.

Treatment GroupDosageTumor Growth Inhibition (%)Complete Regressions
Vehicle Control-0%0/8
Anti-CD22-MC-MMAF~7 mg/kg>95%8/8
Non-binding IgG-MC-MMAF~7 mg/kgNot significant0/8

Table 2: In Vivo Antitumor Activity of an Anti-CD22-MC-MMAF ADC in a Ramos Xenograft Model. (Data adapted from Polson et al., Cancer Res, 2009). It is important to note that this study used a non-cleavable linker, and the efficacy of a cleavable VC-PAB linker may differ.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of an ADC constructed with this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the ADC against various hematological cancer cell lines.

Materials:

  • Hematological cancer cell lines (e.g., Ramos, Raji, NCI-H929)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound ADC and control ADC (non-binding IgG conjugate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control ADC in complete medium.

    • Add 100 µL of the diluted ADC to the respective wells, resulting in a final volume of 200 µL. Include wells with untreated cells as a control.

    • Incubate for 72-96 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

    • Add 100 µL of solubilization buffer to each well.

    • Incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.

start Start seed 1. Seed Cells (96-well plate) start->seed incubate1 2. Incubate Overnight seed->incubate1 treat 3. Add Serial Dilutions of ADC incubate1->treat incubate2 4. Incubate for 72-96h treat->incubate2 mtt 5. Add MTT Reagent incubate2->mtt incubate3 6. Incubate for 4h mtt->incubate3 solubilize 7. Add Solubilization Buffer incubate3->solubilize incubate4 8. Incubate Overnight solubilize->incubate4 read 9. Read Absorbance (570 nm) incubate4->read analyze 10. Calculate IC50 read->analyze end End analyze->end

Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 2: In Vivo Xenograft Model for Hematological Malignancies

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor activity of the ADC.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)

  • Hematological cancer cell line (e.g., Ramos)

  • Matrigel (optional, for some cell lines)

  • Sterile PBS

  • This compound ADC, vehicle control, and non-binding control ADC

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend tumor cells in sterile PBS (with or without Matrigel) to a final concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight twice weekly.

  • ADC Administration:

    • Administer the ADC, vehicle control, and non-binding control ADC intravenously (i.v.) via the tail vein at the predetermined dose and schedule (e.g., once weekly for 3 weeks).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight until the tumors in the control group reach the predetermined endpoint size.

    • Euthanize mice according to institutional guidelines when tumors exceed the size limit or if signs of morbidity are observed.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate tumor growth inhibition (TGI).

    • Generate Kaplan-Meier survival curves.

start Start implant 1. Implant Tumor Cells (Subcutaneous) start->implant monitor1 2. Monitor Tumor Growth implant->monitor1 randomize 3. Randomize Mice (Tumor Volume ~100-150 mm³) monitor1->randomize treat 4. Administer ADC (i.v.) randomize->treat monitor2 5. Monitor Tumor Volume and Body Weight treat->monitor2 endpoint 6. Endpoint Reached monitor2->endpoint analyze 7. Data Analysis (TGI, Survival) endpoint->analyze end End analyze->end

Figure 3: Workflow for the in vivo xenograft model study.

Conclusion

The this compound drug-linker system offers a promising platform for the development of novel ADCs for the treatment of hematological malignancies. The cleavable linker is designed for efficient intracellular release of the potent MMAF payload, leading to cell cycle arrest and apoptosis in target cancer cells. The provided protocols offer a framework for the preclinical evaluation of ADCs constructed with this system. Further research is warranted to fully elucidate the therapeutic potential of this compound-based ADCs in various hematological cancer settings.

References

Determining the Drug-to-Antibody Ratio (DAR) of MMAF-Conjugated ADCs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) where the cytotoxic payload is monomethyl auristatin F (MMAF). The DAR is a critical quality attribute (CQA) that profoundly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[1] Accurate and precise measurement of the average DAR and the distribution of drug-loaded species is therefore a cornerstone of ADC development and manufacturing.

This guide covers three principal analytical techniques for DAR determination:

  • Hydrophobic Interaction Chromatography (HIC)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Mass Spectrometry (MS)

  • UV/Vis Spectrophotometry

For each method, detailed experimental protocols, data presentation guidelines, and illustrative workflow diagrams are provided.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely employed technique for characterizing the heterogeneity of ADCs and determining the average DAR.[1] The separation is predicated on the hydrophobicity of the ADC species. With each conjugated hydrophobic MMAF molecule, the ADC's retention time on the HIC column increases.[1] This allows for the resolution of the unconjugated antibody (DAR=0) from the various drug-loaded species. HIC is particularly well-suited for cysteine-linked ADCs and is performed under non-denaturing conditions, which preserves the native structure of the antibody.[2]

Experimental Workflow: HIC

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_analysis Data Analysis Sample MMAF ADC Sample Dilution Dilute to 1 mg/mL in Mobile Phase A Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject onto HIC Column Filtration->Injection Gradient Apply Salt Gradient (High to Low Salt) Injection->Gradient Detection UV Detection at 280 nm Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakIntegration Integrate Peaks for DAR 0, 2, 4, 6, 8 Chromatogram->PeakIntegration DAR_Calc Calculate Average DAR PeakIntegration->DAR_Calc

Caption: HIC workflow for MMAF ADC DAR analysis.

Detailed Protocol: HIC

1. Materials and Reagents:

  • MMAF-conjugated ADC sample

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.95, with 25% (v/v) Isopropanol[3]

  • HIC Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (Tosoh Bioscience) or similar

  • HPLC system with a UV detector

2. Sample Preparation:

  • Dilute the MMAF ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.

  • If necessary, filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Method:

  • Set the column temperature to 25°C.

  • Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.

  • Inject 5-10 µL of the prepared ADC sample.

  • Apply a linear gradient from high to low salt concentration to elute the ADC species.

  • Monitor the absorbance at 280 nm.

4. Data Analysis:

  • Integrate the peaks in the chromatogram corresponding to each DAR species (DAR=0, DAR=2, DAR=4, etc.).

  • Calculate the weighted average DAR using the following formula:

    Average DAR = Σ (% Peak Area of each DAR species × DAR value) / 100

Data Presentation: HIC
ParameterValue
Column TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
Mobile Phase A 1.5 M (NH₄)₂SO₄ in 25 mM Na₃PO₄, pH 6.95
Mobile Phase B 25 mM Na₃PO₄, pH 6.95 in 75:25 (v/v) water:isopropanol
Gradient 0-100% B over 20 minutes
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL
DAR SpeciesRetention Time (min)Peak Area (%)
DAR=05.210.5
DAR=28.735.2
DAR=411.540.8
DAR=613.812.1
DAR=815.61.4
Average DAR 3.8

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful chromatographic technique for DAR determination. For cysteine-linked ADCs, the analysis is typically performed on the reduced antibody to separate the light and heavy chains. The number of conjugated MMAF molecules increases the hydrophobicity of each chain, leading to longer retention times.

Experimental Workflow: Reduced RP-HPLC

RPHPLC_Workflow cluster_prep Sample Preparation cluster_rphplc RP-HPLC Analysis cluster_analysis Data Analysis Sample MMAF ADC Sample Reduction Reduce with DTT (e.g., 10 mM, 37°C, 30 min) Sample->Reduction Injection Inject onto RP Column (e.g., C4, C8) Reduction->Injection Gradient Apply Organic Gradient (e.g., Acetonitrile) Injection->Gradient Detection UV Detection at 280 nm Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakIntegration Integrate Light & Heavy Chain Peaks Chromatogram->PeakIntegration DAR_Calc Calculate Average DAR PeakIntegration->DAR_Calc

Caption: Reduced RP-HPLC workflow for DAR analysis.

Detailed Protocol: Reduced RP-HPLC

1. Materials and Reagents:

  • MMAF-conjugated ADC sample

  • Reducing Agent: Dithiothreitol (DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • RP-HPLC Column: Agilent PLRP-S, 1000 Å, 8 µm, or similar wide-pore C4 or C8 column

  • UHPLC or HPLC system with UV detector

2. Sample Preparation (Reduction):

  • Dilute the ADC to approximately 1 mg/mL in a suitable buffer.

  • Add DTT to a final concentration of 10 mM.

  • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.

  • Cool the sample to room temperature before injection.

3. HPLC Method:

  • Set the column temperature to 75-80°C to improve peak shape.

  • Equilibrate the column with the initial gradient conditions.

  • Inject the reduced sample.

  • Apply a gradient of increasing organic solvent (Mobile Phase B).

  • Monitor the absorbance at 280 nm.

4. Data Analysis:

  • Integrate the peaks corresponding to the unconjugated light chain (LC), light chain with one drug (LC-D1), unconjugated heavy chain (HC), and heavy chain with one or more drugs (HC-D1, HC-D2, etc.).

  • Calculate the average DAR using the following formula:

    Average DAR = (Σ Peak Area of Drug-conjugated LC species + Σ Peak Area of Drug-conjugated HC species) / (Σ Peak Area of all LC species + Σ Peak Area of all HC species) × 8 (for a typical IgG1 with 4 interchain disulfides)

    A more precise calculation is: DAR = 2 × (Σ Weighted peak area of heavy chain + Σ weighted peak area of light chain) / 100

Data Presentation: Reduced RP-HPLC
ParameterValue
Column Agilent PLRP-S, 1000 Å, 8 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 25-50% B over 30 minutes
Flow Rate 0.5 mL/min
Column Temperature 80°C
Detection UV at 280 nm
Injection Volume 20 µL
Chain SpeciesRetention Time (min)Peak Area (%)
Light Chain (LC)12.143.3
LC-D115.856.7
Heavy Chain (HC)18.519.9
HC-D120.336.1
HC-D221.925.4
HC-D323.118.6
Average DAR 4.0

Mass Spectrometry (MS)

Mass spectrometry is a highly accurate technique for DAR determination, providing direct mass confirmation of each drug-loaded species. The analysis can be performed on the intact ADC (native MS) or, more commonly for cysteine-linked ADCs, on the reduced and deglycosylated subunits ("middle-up" approach) to simplify the mass spectrum.

Experimental Workflow: Middle-Up LC-MS

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis Sample MMAF ADC Sample Deglycosylation Deglycosylate (PNGase F) Sample->Deglycosylation Reduction Reduce (DTT) Deglycosylation->Reduction Injection Inject onto RP-LC Reduction->Injection Separation Separate Chains Injection->Separation MS_Analysis Electrospray Ionization MS Separation->MS_Analysis Deconvolution Deconvolute Mass Spectra MS_Analysis->Deconvolution Mass_ID Identify Mass of Each Chain Species Deconvolution->Mass_ID DAR_Calc Calculate Average DAR Mass_ID->DAR_Calc

Caption: Middle-up LC-MS workflow for DAR analysis.

Detailed Protocol: Middle-Up LC-MS

1. Materials and Reagents:

  • MMAF-conjugated ADC sample

  • PNGase F

  • Dithiothreitol (DTT)

  • LC-MS grade water, acetonitrile, and formic acid

  • RP-UHPLC column suitable for protein separations (e.g., Agilent AdvanceBio RP-mAb)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

2. Sample Preparation:

  • Deglycosylation: To reduce spectral complexity, treat the ADC with PNGase F to remove N-linked glycans. A typical protocol involves incubating the ADC (at ~1 mg/mL) with PNGase F at 37°C overnight.

  • Reduction: Reduce the deglycosylated ADC by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.

3. LC-MS Method:

  • Separate the reduced and deglycosylated light and heavy chains using an RP-UHPLC system.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Apply a suitable gradient to elute the protein chains.

  • The eluent is directly introduced into the electrospray ionization source of the mass spectrometer.

  • Acquire mass spectra in the appropriate m/z range for the light and heavy chains.

4. Data Analysis:

  • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different chain species.

  • Calculate the average DAR based on the relative intensities of the deconvoluted peaks for each chain and their known drug loading.

Data Presentation: Middle-Up LC-MS
ParameterValue
Column Waters ACQUITY UPLC BEH C4, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-60% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 60°C
MS Instrument Q-TOF or Orbitrap
Chain SpeciesObserved Mass (Da)Relative Abundance (%)
Deglycosylated LC23,456.145.2
Deglycosylated LC-D124,812.354.8
Deglycosylated HC50,123.822.1
Deglycosylated HC-D151,480.038.9
Deglycosylated HC-D252,836.228.3
Deglycosylated HC-D354,192.410.7
Average DAR 3.9

UV/Vis Spectrophotometry

UV/Vis spectrophotometry is a straightforward and rapid method for determining the average DAR. This technique is based on the Beer-Lambert law and necessitates that the antibody and the MMAF payload have distinct absorption maxima. Typically, proteins have a maximum absorbance at 280 nm, while auristatins like MMAF have a characteristic absorbance peak around 248 nm.

Logical Relationship: UV/Vis DAR Calculation

UVVis_Logic cluster_inputs Inputs cluster_calc Calculation cluster_output Output Abs_ADC_280 ADC Abs at 280 nm Equations Solve Simultaneous Equations for C(Ab) and C(Drug) Abs_ADC_280->Equations Abs_ADC_248 ADC Abs at 248 nm Abs_ADC_248->Equations Ext_Ab_280 ε(Ab) at 280 nm Ext_Ab_280->Equations Ext_Ab_248 ε(Ab) at 248 nm Ext_Ab_248->Equations Ext_Drug_280 ε(Drug) at 280 nm Ext_Drug_280->Equations Ext_Drug_248 ε(Drug) at 248 nm Ext_Drug_248->Equations DAR_Ratio DAR = C(Drug) / C(Ab) Equations->DAR_Ratio Avg_DAR Average DAR DAR_Ratio->Avg_DAR

Caption: Logic for calculating average DAR via UV/Vis.

Detailed Protocol: UV/Vis Spectrophotometry

1. Materials and Reagents:

  • Purified MMAF-conjugated ADC sample

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • A suitable, non-interfering buffer (e.g., PBS)

2. Prerequisite:

  • Accurately determine the molar extinction coefficients (ε) for the unconjugated antibody and the free MMAF-linker at two wavelengths (e.g., 280 nm and 248 nm).

3. Measurement:

  • Prepare a dilution of the ADC sample in the buffer to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Measure the absorbance of the ADC solution at both 280 nm (A₂₈₀) and 248 nm (A₂₄₈).

4. Data Analysis:

  • The total absorbance at each wavelength is the sum of the contributions from the antibody and the drug. Use the following simultaneous equations to solve for the molar concentration of the antibody (Cₐₙₜᵢₒₒdy) and the drug (Cₐᵣᵤg):

    A₂₈₀ = (εₐₙₜᵢₒₒdy,₂₈₀ × Cₐₙₜᵢₒₒdy) + (εₐᵣᵤg,₂₈₀ × Cₐᵣᵤg) A₂₄₈ = (εₐₙₜᵢₒₒdy,₂₄₈ × Cₐₙₜᵢₒₒdy) + (εₐᵣᵤg,₂₄₈ × Cₐᵣᵤg)

  • Calculate the average DAR:

    Average DAR = Cₐᵣᵤg / Cₐₙₜᵢₒₒdy

Data Presentation: UV/Vis Spectrophotometry
Speciesε at 280 nm (M⁻¹cm⁻¹)ε at 248 nm (M⁻¹cm⁻¹)
Antibody (IgG1)210,00084,000
MMAF1,50015,900
WavelengthAbsorbance of ADC
280 nm0.850
248 nm0.620

Using the equations above, the calculated average DAR for this example would be approximately 3.7.

Conclusion

The determination of the drug-to-antibody ratio for MMAF ADCs is a critical step in their characterization. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC provide detailed information on drug-load distribution and are industry-standard methods. LC-MS offers the highest accuracy and direct mass confirmation, serving as a powerful tool for characterization and orthogonal confirmation. UV-Vis spectroscopy provides a rapid and simple method for determining the average DAR, which is highly useful for routine in-process monitoring. The choice of method depends on the specific requirements of the analysis, the stage of development, and the instrumentation available. For comprehensive characterization, employing at least two orthogonal methods is highly recommended.

References

Application Note: High-Performance Liquid Chromatography Methods for Purity Analysis of Amidate-VC-PAB-MMAF Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for the analytical purity assessment of antibody-drug conjugates (ADCs) utilizing the Amidate-VC-PAB-MMAF linker-payload system. Two orthogonal High-Performance Liquid Chromatography (HPLC) methods, Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC), are presented. These methods are essential for characterizing the drug-to-antibody ratio (DAR), identifying impurities such as unconjugated antibody and free drug-linker, and assessing the overall purity and homogeneity of the ADC product. This document is intended for researchers, scientists, and drug development professionals in the biopharmaceutical industry.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The ADC described herein employs a cleavable Amidate-valine-citrulline-p-aminobenzylcarbamate (Amidate-VC-PAB) linker to covalently attach the potent antimitotic agent, monomethyl auristatin F (MMAF), to the antibody. The purity and heterogeneity of ADCs are critical quality attributes (CQAs) that can significantly impact their safety and efficacy.[1]

Comprehensive analytical characterization is therefore mandatory for the development and quality control of ADCs. HPLC is a powerful and widely used technique for this purpose.[2] This application note details two key HPLC-based methods for the purity analysis of this compound ADCs:

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique that separates ADC species based on their hydrophobicity.[1] As the number of hydrophobic MMAF molecules conjugated to the antibody increases, so does its retention on the HIC column. This allows for the determination of the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A denaturing technique that is highly effective for assessing the purity of the ADC and for quantifying impurities such as free, unconjugated drug-linker.[4] Under reducing conditions, this method can also be used to analyze the light and heavy chains of the antibody, providing further insight into the conjugation profile.

Materials and Methods

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

This method is designed to separate the different drug-loaded species of the this compound ADC in its native state.

Instrumentation:

  • HPLC system with a binary pump, temperature-controlled column compartment, autosampler, and a UV-Vis detector.

Table 1: HIC-HPLC Method Parameters

ParameterCondition
Column TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)
Mobile Phase A 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0 with 20% (v/v) Isopropanol
Gradient 0-20 min: 0-100% B (linear)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection 280 nm (for protein) and 248 nm (for MMAF)
Injection Volume 10-20 µL

Sample Preparation:

  • Dilute the this compound ADC sample to a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • If necessary, perform a buffer exchange into a low-salt buffer to ensure compatibility with the HIC mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Reversed-Phase HPLC (RP-HPLC) for Purity and Free Drug Analysis

This method is suitable for determining the overall purity of the ADC and quantifying the amount of unconjugated this compound drug-linker.

Instrumentation:

  • HPLC system with a binary pump, temperature-controlled column compartment, autosampler, and a UV-Vis detector.

Table 2: RP-HPLC Method Parameters

ParameterCondition
Column Agilent AdvanceBio RP-mAb Diphenyl, 2.1 x 100 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-60% B (linear); 25-30 min: 60-80% B (linear)
Flow Rate 0.5 mL/min
Column Temperature 75°C
Detection 280 nm and 248 nm
Injection Volume 5-10 µL

Sample Preparation:

  • For Intact ADC Purity: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • For Free Drug-Linker Analysis: To precipitate the protein, mix the ADC sample with an equal volume of acetonitrile. Centrifuge to pellet the precipitated protein and analyze the supernatant.

  • For Reduced ADC Analysis: Dilute the ADC to 1 mg/mL in a denaturing buffer (e.g., 8 M Guanidine HCl). Add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate at 37°C for 30 minutes.

  • Filter all samples through a 0.22 µm syringe filter before injection.

Data Presentation and Analysis

HIC-HPLC Data

The HIC-HPLC chromatogram will show a series of peaks corresponding to the different drug-loaded species. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.) due to their increased hydrophobicity.

Table 3: Representative HIC-HPLC Data for this compound ADC

Peak IDRetention Time (min)Peak Area (%)Assigned DAR
15.24.50
29.825.12
313.555.34
416.215.16

The average DAR can be calculated using the following formula: Average DAR = Σ (Peak Area % of each species x DAR of each species) / Σ (Peak Area % of all species)

RP-HPLC Data

The RP-HPLC chromatogram will show a main peak for the intact ADC and smaller peaks for impurities. When analyzing for free drug-linker, a peak corresponding to the this compound standard should be observed and quantified against a calibration curve.

Table 4: Representative RP-HPLC Purity Data

Peak IDRetention Time (min)Peak Area (%)Identification
13.10.8Free Drug-Linker
218.598.5Intact ADC
322.10.7Aggregates/Other Impurities

Visualizations

experimental_workflow cluster_hic HIC-HPLC for DAR Analysis cluster_rphplc RP-HPLC for Purity Analysis hic_sample ADC Sample (1 mg/mL) hic_filter 0.22 µm Filtration hic_sample->hic_filter hic_inject HPLC Injection hic_filter->hic_inject hic_analysis HIC Separation (Butyl-NPR Column) hic_inject->hic_analysis hic_detect UV Detection (280/248 nm) hic_analysis->hic_detect hic_data DAR Calculation hic_detect->hic_data rp_sample ADC Sample Prep (Intact, Reduced, or Supernatant) rp_filter 0.22 µm Filtration rp_sample->rp_filter rp_inject HPLC Injection rp_filter->rp_inject rp_analysis RP-HPLC Separation (Diphenyl Column) rp_inject->rp_analysis rp_detect UV Detection (280/248 nm) rp_analysis->rp_detect rp_data Purity & Impurity Quantification rp_detect->rp_data logical_relationship cluster_analysis Analytical Characterization cluster_outputs Critical Quality Attributes adc_product This compound ADC Product hic HIC-HPLC adc_product->hic rphplc RP-HPLC adc_product->rphplc dar Drug-to-Antibody Ratio (DAR) hic->dar homogeneity Homogeneity hic->homogeneity purity Purity (%) rphplc->purity impurities Free Drug & Aggregates rphplc->impurities

References

formulation and storage conditions for Amidate-VC-PAB-MMAF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidate-VC-PAB-MMAF is a pivotal drug-linker conjugate employed in the synthesis of Antibody-Drug Conjugates (ADCs). It incorporates a potent anti-mitotic agent, monomethyl auristatin F (MMAF), linked to a cleavable valine-citrulline (VC) dipeptide and a p-aminobenzylcarbamate (PAB) self-immolative spacer.[1][2][3] The Amidate linker is designed to enhance the stability and reduce the off-target cytotoxicity of the resulting ADC.[1][4] This document provides detailed application notes on the formulation and storage of this compound, alongside protocols for its handling and stability assessment.

Chemical Structure and Mechanism of Action

The this compound conjugate is engineered for controlled drug release within the target cancer cell. The VC linker is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. Following enzymatic cleavage of the dipeptide, the PAB spacer undergoes a self-immolative 1,6-elimination to release the active MMAF payload. MMAF then exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

ADC Antibody-Drug Conjugate (this compound) Endocytosis Receptor-Mediated Endocytosis ADC->Endocytosis 1. Binding to Tumor Antigen Lysosome Lysosome (Low pH, High Protease) Endocytosis->Lysosome 2. Internalization Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage 3. Enzymatic Degradation SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation 4. Linker Fragmentation MMAF Active MMAF Payload Released SelfImmolation->MMAF 5. Payload Release Tubulin Tubulin Polymerization Inhibition MMAF->Tubulin Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Caption: Mechanism of action for an ADC utilizing the this compound linker.

Formulation and Storage Conditions

Proper formulation and storage are critical to maintain the integrity of this compound prior to conjugation. The following recommendations are based on best practices for similar MMAF-containing drug-linkers.

Storage of Lyophilized Powder
ConditionTemperatureDurationNotes
Long-term -20°C to -80°CUp to 6 monthsProtect from light and moisture.
Short-term 4°CUp to 1 monthProtect from light and moisture.
Shipping Room TemperatureAs per vendorTypically shipped with cold packs to prevent significant temperature fluctuations.
Preparation and Storage of Stock Solutions

It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for MMAF-based conjugates.

ParameterRecommendation
Solvent Anhydrous DMSO
Concentration 1-10 mM
Long-term Storage -80°C in aliquots
Short-term Storage -20°C in aliquots
Freeze-Thaw Cycles Avoid repeated cycles

Note: The hydrophobicity of the VC-PAB-MMAF moiety can lead to aggregation. Ensure the compound is fully dissolved before use. Sonication may be applied cautiously if necessary.

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol outlines the procedure for preparing a stock solution from the lyophilized powder.

Materials:

  • Lyophilized this compound

  • Anhydrous DMSO

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.

  • Carefully open the vial and add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Gently vortex the vial to ensure complete dissolution of the powder. A brief, gentle sonication in a water bath may be used if necessary.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes for storage.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Start Start: Lyophilized this compound Equilibrate Equilibrate Vial to Room Temperature Start->Equilibrate AddSolvent Add Anhydrous DMSO Equilibrate->AddSolvent Dissolve Vortex/Sonicate to Dissolve AddSolvent->Dissolve Inspect Visually Inspect for Particulates Dissolve->Inspect Aliquot Aliquot into Microcentrifuge Tubes Inspect->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for the reconstitution of lyophilized this compound.

Protocol for In Vitro Stability Assessment in Plasma

This protocol is designed to evaluate the stability of the this compound linker in plasma from different species. This is crucial as the VC linker can exhibit species-specific susceptibility to enzymatic cleavage.

Materials:

  • This compound stock solution

  • Human, mouse, and rat plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS/MS)

Procedure:

  • Thaw plasma samples on ice.

  • Spike the this compound stock solution into the plasma to a final concentration of 10 µM.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), collect aliquots of the plasma samples.

  • Immediately quench the enzymatic activity by adding a protein precipitation agent (e.g., cold acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of the intact this compound and any degradation products using a validated LC-MS/MS method.

  • Calculate the half-life of the drug-linker conjugate in the plasma of each species.

SpeciesExpected StabilityKey Considerations
Human HighThe VC linker is generally stable in human plasma.
Mouse/Rat Potentially LowerSusceptible to cleavage by carboxylesterase 1c (Ces1c) in rodents.

Conclusion

The this compound drug-linker is a critical component in the development of next-generation ADCs. Its formulation and storage require careful consideration to prevent degradation and ensure the integrity of the molecule prior to conjugation. The provided protocols for handling and stability assessment will aid researchers in the consistent and effective use of this important reagent in their drug development programs. A thorough understanding of its stability profile, particularly in different biological matrices, is essential for the successful preclinical and clinical translation of ADCs incorporating this technology.

References

Troubleshooting & Optimization

Technical Support Center: Amidate-VC-PAB-MMAF Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amidate-VC-PAB-MMAF conjugation. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of Antibody-Drug Conjugate (ADC) development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the conjugation of this compound to antibodies.

Problem 1: Low Drug-to-Antibody Ratio (DAR)

A consistently low DAR can compromise the efficacy of your ADC. Below are potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete reduction of interchain disulfide bondsOptimize the concentration and incubation time of the reducing agent (e.g., TCEP). A slight molar excess may be necessary to ensure complete reduction.[1]
Insufficient molar excess of this compoundIncrease the molar ratio of the drug-linker to the antibody. It is crucial to titrate this ratio to find the optimal balance between achieving the target DAR and minimizing the presence of free drug.[1]
Premature quenching of the conjugation reactionBefore adding a quenching agent, verify the reaction kinetics on a smaller scale to determine the optimal reaction time.[1]
Hydrolysis of the Amidate linkerEnsure anhydrous conditions during the storage and handling of the this compound linker, as amide bonds can be susceptible to hydrolysis.
Problem 2: ADC Aggregation and Precipitation

The hydrophobic nature of the VC-PAB-MMAF moiety is a primary driver of aggregation during and after conjugation.[2][3]

Potential Cause Recommended Solution
High hydrophobicity of the drug-linkerMinimize the concentration of organic co-solvents (e.g., DMSO, DMAc) used for dissolving the drug-linker. Ensure rapid and efficient mixing to prevent localized high concentrations that can promote aggregation.
Unfavorable buffer conditionsScreen different buffer systems, pH ranges, and ionic strengths. Buffers with lower ionic strength can sometimes mitigate aggregation, especially for ADCs with a high DAR.
High DARAspiring for higher DARs can be thwarted by the hydrophobicity of the linker, leading to aggregation. Consider targeting a moderate DAR (e.g., 3-4) to maintain solubility.
Freeze-thaw cyclesAliquot the ADC upon purification and storage. Minimize freeze-thaw cycles as they can induce aggregation and lead to a loss of activity.

Expected Recovery Rates: Due to potential aggregation and precipitation, the recovery of the final ADC product can range from 40% to 80%, depending on the specific antibody's properties.

Problem 3: Product Instability and Premature Drug Release

Linker stability is critical for the therapeutic index of an ADC, preventing off-target toxicity and ensuring efficacy.

Potential Cause Recommended Solution
Enzymatic cleavage of the VC linker in plasmaThe valine-citrulline (VC) component is susceptible to cleavage by carboxylesterases, particularly in rodent plasma (e.g., mouse carboxylesterase 1c). This can lead to a shorter half-life in preclinical mouse models. Be aware of this limitation when interpreting in vivo data from rodent studies. Consider using alternative linker chemistries or modified VC linkers for improved stability in mouse models.
Harsh processing conditionsDuring downstream processing, such as viral inactivation, exposure to low pH can cause fragmentation or degradation of the ADC. It is important to assess the stability of the ADC at various pH values and temperatures to define optimal processing conditions and minimize exposure to harsh environments.
Instability of the succinimide ring (if maleimide chemistry is used)The succinimide ring formed during conjugation can undergo a reverse Michael reaction, leading to premature drug release. Strategies to mitigate this include designing maleimide linkers with groups that facilitate hydrolysis to the more stable succinimide ring-opened form.
Problem 4: Inconsistent Results in In Vitro Assays

Variability in in vitro assay results, such as IC50 values in cytotoxicity assays, can be a significant challenge.

Potential Cause Recommended Solution
ADC aggregationAggregated ADCs can have altered potency. It is recommended to characterize the aggregation state of the ADC using methods like size-exclusion chromatography (SEC) before use.
ADC instability in assay mediumPerform stability studies of your ADC in the specific assay medium to ensure its integrity throughout the experiment.
Cell line variabilityUse authenticated cell lines with a consistent and low passage number. High passage numbers can lead to genetic drift and changes in antigen expression or drug sensitivity.

Experimental Protocols

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

SEC is a critical method for quantifying the amount of high molecular weight species (aggregates) in an ADC preparation.

  • System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the ADC sample.

    • Monitor the elution profile. Monomeric ADC will elute as the main peak, while aggregates will elute earlier as high molecular weight species.

    • Integrate the peak areas to determine the percentage of monomer and aggregates.

Hydrophobic Interaction Chromatography (HIC) for DAR and Purity Analysis

HIC is a valuable tool for separating ADC species with different DARs, as well as for removing unconjugated antibodies.

  • System: HPLC system.

  • Column: A suitable HIC column (e.g., TosoHaas TSK-Butyl NPR).

  • Mobile Phase:

    • Buffer A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

    • Buffer B: 20 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from Buffer A to Buffer B.

  • Detection: UV absorbance at 280 nm.

  • Procedure:

    • Equilibrate the column with Buffer A.

    • Inject the ADC sample.

    • Run the gradient. Species will elute based on their hydrophobicity, with higher DAR species being retained longer.

    • This method can effectively separate unconjugated antibody from ADC species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MMAF? MMAF is an antimitotic agent that inhibits cell division by blocking the polymerization of tubulin. The Amidate-VC-PAB linker is designed to be stable in the bloodstream and cleaved by intracellular proteases like Cathepsin B, which are often upregulated in tumor cells, to release the active MMAF payload.

Q2: Why is the VC linker unstable in mouse models? The valine-citrulline (VC) dipeptide sequence is susceptible to cleavage by certain carboxylesterases, particularly carboxylesterase 1c (Ces1c) found in high concentrations in mouse plasma. This leads to premature release of the MMAF payload in the systemic circulation, which can affect the interpretation of efficacy and toxicity studies in mice. This instability is less pronounced in human plasma.

Q3: How can I improve the stability of the VC linker in preclinical studies? Small chemical modifications to the linker can protect it from extracellular cleavage without significantly impacting the desired intracellular processing by Cathepsin B. Another approach is to develop alternative linker systems, such as the glutamic acid-valine-citrulline (Glu-VC) linker, which has shown improved stability in mouse plasma.

Q4: What are the key differences between MMAE and MMAF? MMAF has a charged C-terminal phenylalanine, which makes it less membrane-permeable compared to MMAE. This property can reduce its "bystander effect" (the ability to kill neighboring antigen-negative tumor cells). However, MMAF's higher hydrophilicity can reduce the tendency for ADC aggregation.

Q5: How can I accurately determine the DAR of my ADC? While UV-Vis spectroscopy can provide an estimation, HIC is a more accurate method for determining the distribution of different DAR species. Mass spectrometry can also be employed for precise DAR measurement.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., with TCEP) Antibody->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Reduced Antibody DrugLinker This compound (dissolved in co-solvent) DrugLinker->Conjugation Purification Purification (e.g., HIC, SEC) Conjugation->Purification Crude ADC Analysis Analysis (DAR, Aggregation, Purity) Purification->Analysis FinalADC Final ADC Product Analysis->FinalADC

Caption: A generalized workflow for the conjugation of this compound to a monoclonal antibody.

Linker_Instability cluster_desired Desired Pathway (Tumor Cell) cluster_undesired Undesired Pathway (Mouse Plasma) ADC ADC in Circulation (this compound) Internalization Internalization into Tumor Cell ADC->Internalization Targeting Carboxylesterase Carboxylesterase 1c (in Mouse Plasma) ADC->Carboxylesterase Instability CathepsinB Cathepsin B Cleavage (in Lysosome) Internalization->CathepsinB PayloadRelease MMAF Release -> Cytotoxicity CathepsinB->PayloadRelease PrematureRelease Premature MMAF Release -> Off-Target Toxicity Carboxylesterase->PrematureRelease

Caption: Desired vs. undesired cleavage pathways for VC-PAB linkers.

References

troubleshooting ADC aggregation with Amidate-VC-PAB-MMAF

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) regarding aggregation issues encountered with Antibody-Drug Conjugates (ADCs) utilizing the Amidate-VC-PAB-MMAF linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation for ADCs conjugated with this compound?

Aggregation of this compound ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the final conjugate.[1][2] Key contributing factors include:

  • Inherent Hydrophobicity: The MMAF payload is highly hydrophobic.[1][3] Once conjugated to the antibody, it can create hydrophobic patches on the protein surface, leading to intermolecular interactions and aggregation.[2]

  • Conjugation Process: The conditions during the conjugation reaction can induce stress on the antibody. Factors like pH, temperature, and the presence of organic co-solvents (used to dissolve the linker-payload) can lead to partial unfolding or conformational changes of the antibody, exposing aggregation-prone regions.

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.

  • Suboptimal Formulation: The long-term stability of an ADC is highly dependent on its formulation. Inappropriate buffer pH, low or high ionic strength, the absence of stabilizing excipients, and improper storage temperatures can all promote the formation of aggregates over time.

  • High ADC Concentration: High protein concentrations can increase the frequency of intermolecular collisions, raising the likelihood of aggregation.

Q2: How can I detect and quantify aggregation in my ADC sample?

Several analytical techniques can be used to detect, quantify, and characterize ADC aggregates. It is often recommended to use a combination of orthogonal methods for a comprehensive assessment.

  • Size Exclusion Chromatography (SEC): This is the most common and robust method for quantifying high molecular weight (HMW) species (aggregates) based on their hydrodynamic volume.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and measuring the size distribution of particles in a solution. It is particularly useful for early detection of aggregation.

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique that can provide detailed information about the size, shape, and distribution of different species in a sample, making it highly effective for characterizing aggregates.

  • Visual Inspection: A simple but crucial first step is to visually inspect the sample for any signs of turbidity or precipitation.

Q3: What formulation strategies are effective in preventing long-term aggregation of MMAF-based ADCs?

A robust formulation is critical for ensuring the stability and shelf-life of your ADC. Key strategies include:

  • pH and Buffer Optimization: The pH of the formulation buffer should be carefully selected to maintain the conformational stability of the ADC. A pH range of 6.0-8.0 is often a good starting point for antibody-based therapeutics. The choice of buffer (e.g., histidine, citrate, phosphate) can also significantly impact stability.

  • Inclusion of Stabilizing Excipients:

    • Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are widely used to minimize surface-induced aggregation and stabilize the ADC in solution.

    • Sugars/Polyols: Sugars such as sucrose and trehalose can act as cryoprotectants and stabilizers, preventing aggregation during freeze-thaw cycles and long-term storage.

  • Use of ADC Stabilizing Buffers: Proprietary stabilizing buffers are available that contain excipients designed to prevent hydrophobic interactions between ADC molecules, which is particularly useful for long-term frozen storage or lyophilization.

Troubleshooting Guide: ADC Aggregation

This guide addresses common scenarios of aggregation encountered during the ADC development workflow.

Problem 1: Aggregation is observed immediately after the conjugation reaction.

If you detect a high percentage of aggregates right after conjugating the this compound, the issue likely lies within the conjugation process itself.

cluster_0 Troubleshooting: Post-Conjugation Aggregation start High Aggregation Detected Post-Conjugation cause1 Potential Cause: Inappropriate Buffer Conditions start->cause1 cause2 Potential Cause: High Organic Solvent Conc. start->cause2 cause3 Potential Cause: Intermolecular Cross-linking start->cause3 solution1 Action: Check Buffer pH & Salt - Avoid pI of the antibody. - Adjust salt concentration. cause1->solution1 pH near pI or suboptimal ionic strength solution2 Action: Minimize Organic Solvent - Screen for less denaturing solvents. - Reduce final concentration. cause2->solution2 Solvent inducing unfolding solution3 Action: Use Immobilization Technique - Conjugate antibody on a solid support (e.g., 'Lock-Release' method). cause3->solution3 Antibodies aggregating during reaction outcome Expected Outcome: Reduced initial aggregation, higher monomer purity. solution1->outcome solution2->outcome solution3->outcome

Caption: Workflow for troubleshooting immediate post-conjugation aggregation.

Recommended Actions:

  • Optimize Buffer Conditions: Ensure the pH of your conjugation buffer is not near the isoelectric point (pI) of the antibody, as this is where solubility is lowest. Adjusting the ionic strength (salt concentration) can also improve stability.

  • Minimize Organic Solvents: Reduce the concentration of organic co-solvents (e.g., DMSO) required to dissolve the hydrophobic this compound. Screen for alternative, less denaturing solvents if possible.

  • Immobilize the Antibody: A highly effective method is to perform the conjugation while the antibody is immobilized on a solid support (e.g., affinity resin). This "Lock-Release" technique physically separates the antibody molecules, preventing them from interacting and aggregating during the reaction.

Problem 2: Aggregation increases during purification and/or storage.

If the initial product is pure but aggregates over time, the formulation and storage conditions are the likely culprits.

cluster_1 Troubleshooting: Aggregation During Storage start Aggregation Increases During Storage cause1 Potential Cause: Suboptimal Formulation Buffer start->cause1 cause2 Potential Cause: Improper Storage Conditions start->cause2 cause3 Potential Cause: High ADC Concentration start->cause3 solution1 Action: Screen Buffers & Excipients - Optimize pH (e.g., 6.0-8.0). - Add stabilizers (e.g., Polysorbate 20, Sucrose). cause1->solution1 Buffer lacks stability components solution2 Action: Optimize Temperature - Store at 2-8°C (short-term). - Freeze at ≤ -20°C (long-term). - Avoid repeated freeze-thaw cycles. cause2->solution2 Temperature fluctuations or freeze-thaw stress solution3 Action: Reduce Concentration - If feasible, store at a lower concentration to reduce intermolecular interactions. cause3->solution3 Increased molecular collisions outcome Expected Outcome: Enhanced long-term stability, minimized aggregation. solution1->outcome solution2->outcome solution3->outcome

Caption: Workflow for troubleshooting aggregation during purification and storage.

Quantitative Data Summary

While specific aggregation percentages are highly dependent on the individual antibody, the following table illustrates the expected impact of different formulation conditions on a typical this compound ADC.

Condition IDBuffer SystempHExcipientsStorage Temp.Expected % HMW (Aggregates)Notes
ACitrate5.5None4°C8-15%Lower pH can sometimes increase aggregation risk depending on the antibody's pI.
BHistidine6.5None4°C4-8%pH is closer to the optimal range for many antibodies.
CHistidine6.50.02% Polysorbate 204°C< 2%Surfactant significantly reduces aggregation by preventing surface interactions.
DHistidine6.50.02% Polysorbate 20, 5% Sucrose-20°C< 1%Combination of excipients provides stability during both liquid and frozen storage.
EPBS7.4None-20°C (3 cycles)10-20%Repeated freeze-thaw cycles without cryoprotectants can induce significant aggregation.

Note: The values presented are illustrative and serve to demonstrate relative trends. Actual results will vary based on the specific monoclonal antibody and experimental conditions.

Experimental Protocols

Protocol: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)

This protocol outlines a standard method for analyzing the percentage of high molecular weight (HMW) species in an ADC sample.

1. Materials and Equipment:

  • HPLC system with a UV detector (monitoring at 280 nm)

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent)

  • Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • ADC sample

  • Mobile phase for sample dilution

2. Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low protein-binding 0.22 µm filter if necessary.

  • Injection: Inject a defined volume (e.g., 20-100 µL) of the prepared sample onto the equilibrated column.

  • Chromatographic Separation: Run the separation under isocratic conditions using the mobile phase for a sufficient time to allow for the elution of all species (typically 20-30 minutes).

  • Data Acquisition: Monitor the column eluate at an absorbance of 280 nm.

  • Data Analysis:

    • Identify the peaks in the chromatogram. The HMW species (aggregates) will elute first, followed by the main monomer peak, and then any low molecular weight (LMW) species or fragments.

    • Integrate the area under each peak.

    • Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of HMW Peaks / Total Area of All Peaks) x 100

This technical guide provides a foundational framework for addressing aggregation challenges with this compound ADCs. For further assistance, consulting specialized literature on ADC formulation and bioconjugation is recommended.

References

Technical Support Center: Improving the Stability of the Amidate-VC-PAB Linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the Amidate-Valine-Citrulline-p-Aminobenzylcarbamate (Amidate-VC-PAB) linker in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for VC-PAB-based linkers in preclinical mouse models?

A1: The primary cause of instability for valine-citrulline (VC) linkers in mouse models is premature cleavage by the carboxylesterase Ces1c, which is present in mouse plasma.[1][2][3] This enzymatic degradation leads to off-target payload release before the ADC reaches the target tumor cells, potentially reducing efficacy and increasing systemic toxicity.[1][2] While the VC linker is designed to be cleaved by lysosomal enzymes like Cathepsin B within the target cell, its susceptibility to Ces1c in mice presents a significant challenge for preclinical evaluation.

Q2: My ADC with an Amidate-VC-PAB linker shows high stability in human plasma but is rapidly cleared in mice. Why is there a species-specific difference?

A2: The species-specific difference in stability is primarily due to the activity of carboxylesterase 1c (Ces1c) in mouse plasma, which is not as prevalent or has a different substrate specificity in human plasma. The VC-PAB linker is generally stable in human circulation but is a substrate for mouse Ces1c, leading to its cleavage and premature drug release. This highlights the importance of considering species differences in plasma enzymes when evaluating ADC stability.

Q3: What are the common signs of Amidate-VC-PAB linker instability in my experiments?

A3: Common indicators of linker instability include:

  • Low therapeutic efficacy in mouse xenograft models: Premature payload release reduces the amount of active drug reaching the tumor.

  • High systemic toxicity: Off-target release of the cytotoxic payload can lead to increased side effects.

  • Detection of free payload in plasma: Analytical methods like HPLC or mass spectrometry can identify the prematurely released drug in blood samples.

  • Decreased average Drug-to-Antibody Ratio (DAR) over time in vivo: This indicates the loss of the drug-linker from the antibody.

Q4: How can I improve the stability of my Amidate-VC-PAB linker-based ADC?

A4: Several strategies can be employed to enhance the stability of the VC-PAB linker, particularly in mouse models:

  • Linker Modification: Introducing specific amino acid modifications can protect the linker from enzymatic cleavage. For example, adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to dramatically improve ADC half-life in mice.

  • Tandem-Cleavage Linkers: These linkers require two sequential enzymatic steps to release the payload, which can improve in vivo stability and tolerability.

  • Exo-Cleavable Linkers: This approach repositions the cleavable peptide at the exo position of the p-aminobenzylcarbamate moiety, which can enhance stability.

  • Self-Immolative Group Modification: The development of a m-amide p-aminobenzyl carbamate (MA-PABC) self-immolative group has been shown to improve mouse serum stability.

Troubleshooting Guides

Issue 1: Premature Payload Release in Mouse Plasma

  • Symptoms: Low ADC efficacy in vivo, detection of free payload in plasma samples from treated mice.

  • Root Cause: Cleavage of the VC-PAB linker by mouse carboxylesterase Ces1c.

  • Troubleshooting Steps:

    • Confirm Instability: Perform an in vitro plasma stability assay using mouse plasma. Incubate the ADC in mouse plasma and measure the amount of free payload released over time using HPLC or LC-MS/MS.

    • Modify the Linker: Synthesize an ADC with a more stable linker design, such as the EVCit linker, and repeat the in vitro plasma stability assay to compare results.

    • In Vivo Evaluation: If the modified linker shows improved in vitro stability, proceed with in vivo efficacy and pharmacokinetic studies in mice to confirm the improved stability and therapeutic window.

Issue 2: ADC Aggregation During Formulation and Storage

  • Symptoms: Precipitation of the ADC solution, reduced in vivo efficacy, and potential for increased immunogenicity.

  • Root Cause: The inherent hydrophobicity of the VC-PAB linker and the attached payload can lead to aggregation, especially at higher Drug-to-Antibody Ratios (DAR).

  • Troubleshooting Steps:

    • Optimize Formulation: Screen different buffer conditions (pH, excipients) to find an optimal formulation that minimizes aggregation. Non-ionic surfactants and specific amino acids can help reduce protein-protein interactions.

    • Control DAR: Aim for a lower, more homogeneous DAR during conjugation. Site-specific conjugation methods can help achieve a more uniform DAR.

    • Introduce Hydrophilic Moieties: Incorporating hydrophilic elements, such as a glutamic acid residue in the linker, can increase the hydrophilicity of the ADC and reduce the risk of aggregation.

Data Presentation

Table 1: Comparison of Linker Stability in Mouse Plasma

Linker TypeModificationHalf-life in Mouse PlasmaReference
VCitStandard Val-Cit~2 days
EVCitGlutamic acid-appended VCit~12 days
MA-PABCm-amide PABCSignificant reduction in hydrolysis (7% in 24h)

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC linker in plasma from different species (e.g., mouse, rat, human).

  • Materials:

    • ADC construct

    • Control ADC with a known stable linker

    • Plasma from the desired species (e.g., C57BL/6 mouse plasma)

    • Phosphate-buffered saline (PBS)

    • Analytical instruments: HPLC or LC-MS/MS

  • Methodology:

    • Dilute the ADC to a final concentration of 1 mg/mL in the plasma.

    • Incubate the ADC-plasma mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the mixture.

    • Immediately process the sample to precipitate plasma proteins (e.g., by adding acetonitrile).

    • Centrifuge the sample to pellet the precipitated proteins.

    • Analyze the supernatant for the presence of the free payload using a validated HPLC or LC-MS/MS method.

    • Quantify the amount of released payload at each time point to determine the rate of linker cleavage.

Visualizations

cluster_0 ADC in Circulation (Mouse) ADC Amidate-VC-PAB-ADC Ces1c Carboxylesterase Ces1c ADC->Ces1c Cleavage Free_Payload Prematurely Released Payload Ces1c->Free_Payload Results in

Caption: Premature cleavage of the Amidate-VC-PAB linker by Ces1c in mouse circulation.

cluster_1 Troubleshooting Workflow for Linker Instability Start Observe Poor In Vivo Efficacy/High Toxicity Step1 Perform In Vitro Plasma Stability Assay Start->Step1 Step2 Premature Cleavage Detected? Step1->Step2 Step3 Modify Linker (e.g., EVCit, MA-PABC) Step2->Step3 Yes Step6 Investigate Other Factors (e.g., Target Expression) Step2->Step6 No Step4 Re-evaluate In Vitro Stability Step3->Step4 Step5 Proceed to In Vivo Studies Step4->Step5

Caption: A logical workflow for troubleshooting Amidate-VC-PAB linker instability.

References

Technical Support Center: Troubleshooting Premature Linker Cleavage In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying, troubleshooting, and mitigating premature linker cleavage of bioconjugates, such as Antibody-Drug Conjugates (ADCs), in vivo. Premature cleavage can lead to reduced efficacy and off-target toxicity, making linker stability a critical parameter in drug design.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is premature linker cleavage and why is it a concern?

Premature linker cleavage is the unintended breakdown of the chemical bond connecting a payload (e.g., a cytotoxic drug) to its delivery vehicle (e.g., an antibody) in systemic circulation before it reaches the target site.[2][3] This is a significant concern because it can lead to:

  • Reduced Therapeutic Efficacy: If the payload is released too early, less of it reaches the target cells, diminishing the treatment's effectiveness.[1]

  • Off-Target Toxicity: The prematurely released, highly potent payload can circulate freely and damage healthy tissues, causing side effects like myelosuppression (including neutropenia) and liver injury.

  • Ambiguous Pharmacokinetic (PK) Data: Unstable compounds can degrade after blood has been sampled, making it difficult to accurately assess their pharmacokinetic profiles.

Q2: What are the primary causes of premature linker cleavage?

The main causes of premature linker cleavage in the bloodstream include:

  • Enzymatic Degradation: Peptide-based linkers are particularly susceptible to cleavage by proteases present in the blood. For example, the commonly used valine-citrulline (Val-Cit) linker can be cleaved by human neutrophil elastase and, in preclinical mouse models, by carboxylesterase 1C (Ces1C).

  • Chemical Instability: Certain linker chemistries, such as hydrazones, can be unstable at the physiological pH of blood (~7.4), leading to non-specific payload release.

  • Reductive Environment: Linkers containing disulfide bonds can be cleaved by reducing agents like glutathione, which is found at higher concentrations inside cells but can also be present in the plasma, potentially causing some degree of premature release.

  • Suboptimal Linker Design: The chemical structure surrounding the cleavage site can influence its stability. Factors like steric hindrance can be engineered to protect the linker from enzymatic degradation.

Q3: How can I detect and quantify premature linker cleavage?

Several analytical methods are used to assess linker stability and quantify premature payload release:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for identifying and quantifying the intact bioconjugate, the free payload, and various metabolites in plasma or tissue samples.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods can measure the concentration of the intact, payload-conjugated antibody. By comparing this to the total antibody concentration, the degree of drug loss can be determined.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as hydrophobic interaction chromatography (HIC) can separate different bioconjugate species based on their drug-to-antibody ratio (DAR), providing insight into drug loss over time.

Troubleshooting Guide

This section provides structured guidance for addressing specific issues related to premature linker cleavage.

Issue 1: High levels of free payload are detected in plasma stability assays.

This indicates that your bioconjugate is unstable in circulation.

Workflow for Troubleshooting High Free Payload

G cluster_0 Troubleshooting Workflow Start High Free Payload Detected Step1 Analyze Linker Chemistry Start->Step1 Step2 Is linker susceptible to known plasma enzymes? Step1->Step2 Step3 Modify Linker Design Step2->Step3 Yes Step4 Is linker chemically labile at pH 7.4? Step2->Step4 No Step6 Re-evaluate in Plasma Stability Assay Step3->Step6 Step5 Select Alternative Linker Type Step4->Step5 Yes Step4->Step6 No Step5->Step6 End Linker Stability Optimized Step6->End

Caption: Troubleshooting workflow for high free payload.

Possible Causes & Solutions:

  • Enzymatic Cleavage:

    • Problem: Peptide linkers (e.g., Val-Cit) may be cleaved by circulating proteases.

    • Solution: Modify the peptide sequence to be less recognizable by common proteases or introduce steric hindrance near the cleavage site. For instance, incorporating a sterically encumbering glucuronide moiety can protect the dipeptide from degradation in circulation. Tandem-cleavage linkers that require two enzymatic steps for release can also enhance stability.

  • Chemical Instability:

    • Problem: The linker chemistry (e.g., hydrazone, disulfide) is not stable enough at the neutral pH of blood.

    • Solution: Switch to a more stable linker class. For example, if a pH-sensitive hydrazone linker shows instability, a protease-cleavable or a non-cleavable linker may offer better plasma stability.

Issue 2: Inconsistent in vivo efficacy despite good in vitro potency.

This may suggest that the bioconjugate is losing its payload before reaching the target site.

Logical Diagram for Investigating Efficacy Issues

G cluster_1 Investigation of Poor In Vivo Efficacy Start Poor In Vivo Efficacy PK_Study Conduct Pharmacokinetic (PK) Study Start->PK_Study Measure Measure: 1. Intact ADC 2. Total Antibody 3. Free Payload PK_Study->Measure CheckCleavage Premature Cleavage Confirmed? Measure->CheckCleavage Troubleshoot Refer to Issue 1: High Free Payload CheckCleavage->Troubleshoot Yes OtherCauses Investigate Other Causes: - Poor Tumor Penetration - Target Antigen Downregulation CheckCleavage->OtherCauses No End Problem Identified Troubleshoot->End OtherCauses->End

Caption: Decision tree for troubleshooting poor in vivo efficacy.

Recommended Action:

  • Conduct Pharmacokinetic (PK) Studies: Perform a PK study in a relevant animal model (e.g., mouse, rat, or cynomolgus monkey) to measure the levels of intact ADC, total antibody, and free payload over time. A rapid decrease in the concentration of intact ADC relative to the total antibody is direct evidence of linker instability in vivo.

Data on Linker Stability

The choice of linker chemistry has a profound impact on in vivo stability. The following table summarizes quantitative data from various studies.

Linker TypeBioconjugate ExampleSpeciesStability MeasurementReference
Non-cleavable Trastuzumab-DM1MouseHalf-life (t½) of 10.4 days
Dipeptide cAC10-Val-Cit-MMAEMouseLinker half-life of ~144 hours (6.0 days)
Dipeptide cAC10-Val-Cit-MMAECynomolgus MonkeyApparent linker half-life of ~230 hours (9.6 days)
Dipeptide anti-HER2-VCit-MMAFMouseLost >95% of payload after 14-day plasma incubation
Tripeptide anti-HER2-EVCit-MMAFMouseShowed almost no cleavage after 14-day plasma incubation

Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To assess the stability of a bioconjugate and quantify the release of free payload in plasma over time.

Workflow for Plasma Stability Assay

G cluster_2 Plasma Stability Assay Workflow Start Start Incubate Incubate ADC in Plasma at 37°C Start->Incubate Timepoints Collect Aliquots at Multiple Timepoints (e.g., 0, 4, 24, 48, 72h) Incubate->Timepoints Precipitate Protein Precipitation (e.g., with Acetonitrile) Timepoints->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze Analyze Supernatant (containing free payload) via LC-MS/MS Centrifuge->Analyze End End Analyze->End

Caption: Experimental workflow for a plasma stability assay.

Methodology:

  • Preparation: Dilute the test bioconjugate to a final concentration (e.g., 1 µM) in plasma from the desired species (e.g., human, mouse, rat). Plasma should be collected with an anticoagulant like heparin or EDTA.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours).

  • Sample Processing:

    • To quantify free payload, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant, which contains the small molecule free payload.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

  • Data Analysis: Plot the percentage of the remaining intact bioconjugate or the concentration of free payload over time to determine the stability profile and calculate the half-life (t½).

Protocol 2: ELISA for Intact Bioconjugate Quantification

Objective: To measure the concentration of the intact, drug-conjugated antibody in plasma samples from in vivo studies.

Methodology:

  • Animal Dosing & Sampling: Administer the bioconjugate (e.g., ADC) intravenously to the selected animal model. Collect blood samples at various time points and process them to obtain plasma.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the antibody portion of the bioconjugate. Incubate and wash.

  • Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding. Incubate and wash.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact bioconjugate will bind to the coated antigen. Incubate and wash.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the payload.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate that reacts with the enzyme on the detection antibody to produce a measurable signal.

  • Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact bioconjugate in the sample. Use a standard curve to quantify the concentration.

References

addressing hydrophobicity issues of Amidate-VC-PAB-MMAF

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amidate-VC-PAB-MMAF. The focus is on addressing the challenges posed by the hydrophobicity of this antibody-drug conjugate (ADC) payload-linker system.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation when using this compound?

A1: Aggregation of ADCs conjugated with this compound is primarily driven by the hydrophobic nature of the MMAF payload.[1][2][3] Several factors can exacerbate this issue:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, which can promote the formation of aggregates.[1][4]

  • Suboptimal Formulation: Incorrect pH, buffer composition, or the absence of stabilizing excipients can lead to ADC instability and aggregation.

  • Conjugation Conditions: The conditions during the conjugation reaction, including the use of organic co-solvents to dissolve the hydrophobic drug-linker, can stress the antibody and induce aggregation.

  • Storage and Handling: Repeated freeze-thaw cycles and storage at inappropriate concentrations can increase the likelihood of aggregation.

Q2: How does the hydrophobicity of this compound affect my in vitro and in vivo experiments?

A2: The hydrophobicity of the ADC can significantly impact experimental outcomes:

  • In Vitro: Aggregated ADCs can lead to inconsistent results in cytotoxicity assays and may affect binding affinity to the target antigen. It can also cause precipitation of the ADC in cell culture media.

  • In Vivo: Hydrophobic ADCs, especially those with high DARs, tend to have faster systemic clearance, which reduces their exposure and therapeutic efficacy. Aggregates are also at a higher risk of being immunogenic and can cause adverse reactions.

Q3: What is a typical starting drug-to-antibody ratio (DAR) for an MMAF-based ADC, and how can I optimize it to minimize hydrophobicity?

A3: A typical target DAR for MMAF-based ADCs is around 4. However, due to the hydrophobicity of MMAF, a lower DAR may be necessary to maintain solubility and stability. Optimization involves conjugating the antibody with varying molar excesses of the this compound and characterizing the resulting ADCs for DAR, aggregation, and in vitro potency. The optimal DAR will be a balance between efficacy and acceptable physicochemical properties.

Q4: Are there alternative linker or payload options to mitigate the hydrophobicity of MMAF?

A4: Yes, several strategies can be employed:

  • Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG), can help to improve the solubility and reduce the aggregation of the ADC.

  • Hydrophilic Payloads: Using more hydrophilic derivatives of auristatins, such as MMAU (a glycoside derivative), can significantly improve the ADC's properties, allowing for higher DARs with reduced aggregation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Problem Possible Causes Recommended Solutions
Low Conjugation Efficiency Poor quality of the antibody (aggregation or degradation).Verify antibody integrity using Size Exclusion Chromatography (SEC).
Inactive reducing agent (for cysteine conjugation).Use a fresh, active reducing agent like TCEP or DTT at the correct molar excess.
Instability of this compound in solution.Prepare the drug-linker solution fresh before each use.
Competing substances in the antibody preparation.Ensure the antibody is highly purified and free from other proteins or primary amines (for lysine conjugation).
ADC Aggregation During or After Conjugation High DAR leading to increased hydrophobicity.Reduce the molar excess of the drug-linker in the conjugation reaction to target a lower DAR. Analyze aggregation levels using SEC.
Unfavorable buffer conditions (pH, ionic strength).Screen different buffer compositions and pH values (typically pH 6-8) to find the optimal conditions for ADC stability.
Presence of organic co-solvents.Minimize the concentration of organic solvents (e.g., DMSO) in the final reaction mixture, keeping it below 10%.
Intermolecular interactions during conjugation in solution.Consider immobilizing the antibody on a solid support (e.g., Protein A resin) during the conjugation reaction to prevent antibody-antibody interactions.
Precipitation of ADC During Storage or Formulation Poor solubility of the ADC.Optimize the formulation by including stabilizing excipients. Surfactants like Polysorbate 20 can minimize surface-induced aggregation.
High ADC concentration.If possible, store the ADC at a lower concentration to reduce the likelihood of intermolecular interactions.
Inappropriate storage conditions.Store the ADC at a suitable temperature (e.g., ≤ -20°C) in a cryoprotectant-containing buffer and avoid repeated freeze-thaw cycles.
Inconsistent Results in Cytotoxicity Assays ADC aggregation affecting potency.Before each assay, visually inspect the ADC solution for precipitates and consider a quick analysis by SEC to check for aggregation.
Low or variable antigen expression on target cells.Confirm antigen expression levels using flow cytometry.
Degradation of MMAF.Aliquot the ADC upon receipt and avoid repeated freeze-thaw cycles to ensure the integrity of the payload.

Experimental Protocols

Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

This protocol outlines a general procedure for analyzing the aggregation of ADCs using SEC.

Materials:

  • ADC sample

  • SEC column suitable for monoclonal antibodies

  • Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare the ADC sample by diluting it to an appropriate concentration in the mobile phase.

  • Inject a defined volume of the ADC sample onto the column.

  • Elute the sample isocratically with the mobile phase.

  • Monitor the elution profile using UV detection at 280 nm.

  • Analyze the chromatogram to quantify the percentage of high molecular weight species (aggregates) relative to the monomeric ADC peak.

Protocol 2: Characterization of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for assessing the hydrophobicity of ADCs and determining the drug-to-antibody ratio.

Materials:

  • ADC sample

  • HIC column

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a descending salt gradient (from Mobile Phase A to Mobile Phase B).

  • More hydrophobic species (higher DAR) will elute later in the gradient.

  • Monitor the elution profile using UV detection at 280 nm.

  • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.) to determine the drug distribution and calculate the average DAR.

Visualizations

ADC_Hydrophobicity_Troubleshooting start High ADC Aggregation or Precipitation check_dar Check DAR start->check_dar check_formulation Review Formulation start->check_formulation check_conjugation Optimize Conjugation start->check_conjugation dar_high Is DAR too high? check_dar->dar_high formulation_issue Suboptimal buffer, pH, or excipients? check_formulation->formulation_issue conjugation_issue Harsh conditions? check_conjugation->conjugation_issue dar_high->check_formulation No reduce_dar Reduce drug-linker molar excess dar_high->reduce_dar Yes formulation_issue->check_conjugation No optimize_buffer Screen buffers, pH (6-8), and add excipients (e.g., PS20) formulation_issue->optimize_buffer Yes immobilize_ab Use on-resin conjugation conjugation_issue->immobilize_ab Yes solution Stable, Soluble ADC conjugation_issue->solution No reduce_dar->solution optimize_buffer->solution immobilize_ab->solution

Caption: Troubleshooting workflow for ADC aggregation.

ADC_Conjugation_Workflow start Start: Purified Antibody reduction 1. Antibody Reduction (e.g., with TCEP) start->reduction conjugation 3. Conjugation Reaction reduction->conjugation drug_prep 2. Prepare this compound (Freshly in DMSO) drug_prep->conjugation quench 4. Quench Reaction (e.g., with N-acetylcysteine) conjugation->quench purification 5. Purification (e.g., SEC or HIC) quench->purification characterization 6. Characterization (DAR, Aggregation, Potency) purification->characterization final_adc Final ADC Product characterization->final_adc

Caption: General workflow for ADC conjugation.

References

Technical Support Center: Characterizing Heterogeneous Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for analytical challenges in the characterization of heterogeneous Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of ADC analysis.

Troubleshooting Guides

This section provides detailed solutions and experimental protocols for specific issues encountered during the characterization of heterogeneous ADCs.

Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Results

Question: We are observing significant variability in our Drug-to-Antibody Ratio (DAR) measurements between batches of the same ADC. What are the potential causes and how can we troubleshoot this issue?

Answer:

Inconsistent DAR values are a common challenge in ADC development, often stemming from the inherent heterogeneity of the conjugation process.[1] The average DAR is a critical quality attribute as it directly impacts the efficacy and safety of the ADC.[1] Low DAR may lead to reduced potency, while high DAR can negatively affect pharmacokinetics and increase toxicity.[1]

Potential Causes:

  • Variability in Starting Materials: Batch-to-batch differences in the antibody or drug-linker can lead to inconsistent conjugation efficiency.

  • Inconsistent Reaction Conditions: Minor variations in pH, temperature, reaction time, or mixing can significantly impact the final DAR.

  • Suboptimal Purification: Inconsistent purification processes can lead to the enrichment of different DAR species in the final product.

  • Analytical Method Variability: The chosen analytical method may not be robust or optimized for your specific ADC, leading to inaccurate or variable results.

Troubleshooting Workflow:

DAR_Troubleshooting_Workflow start Inconsistent DAR Results check_materials Characterize Starting Materials (Antibody & Drug-Linker) start->check_materials check_reaction Review & Control Conjugation Parameters check_materials->check_reaction Materials Consistent check_purification Standardize Purification Protocol check_reaction->check_purification Reaction Controlled check_analytics Optimize Analytical Method (e.g., HIC) check_purification->check_analytics Purification Standardized consistent_dar Consistent DAR Achieved check_analytics->consistent_dar Method Optimized

Caption: A decision tree for troubleshooting inconsistent DAR.

Experimental Protocol: DAR and Drug Load Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used technique for determining DAR and drug load distribution for cysteine-linked ADCs. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Materials:

  • HIC Column: e.g., TSKgel Butyl-NPR

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • HPLC System: A bio-inert system is recommended to prevent corrosion from high salt buffers.

Procedure:

  • System Equilibration: Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Injection: Inject a sufficient volume of the prepared sample onto the column.

  • Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing drug loads.

    • Integrate the peak area for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Quantitative Data Summary: Typical HIC Parameters for DAR Analysis

ParameterTypical Value/Condition
Column TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
Mobile Phase A 1.5 M (NH4)2SO4, 50 mM NaPO4, pH 7.0
Mobile Phase B 50 mM NaPO4, pH 7.0, 20% Isopropanol
Flow Rate 0.8 mL/min
Gradient 0-100% B in 30 minutes
Detection UV at 280 nm
Injection Volume 10-50 µL
Issue 2: Difficulty in Identifying Drug Conjugation Sites

Question: We are struggling to pinpoint the exact locations of drug conjugation on our lysine-conjugated ADC. How can we effectively map the conjugation sites?

Answer:

Identifying the specific conjugation sites is crucial for understanding the structure-activity relationship of an ADC and for ensuring manufacturing consistency. For lysine-conjugated ADCs, the large number of potential conjugation sites presents a significant analytical challenge. Peptide mapping using liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose.

Troubleshooting Approach:

  • Incomplete Digestion: Ensure complete enzymatic digestion of the ADC to generate all possible peptides. Using a denaturing agent like urea can improve digestion efficiency.

  • Poor Recovery of Hydrophobic Peptides: Drug-conjugated peptides are often hydrophobic and can be lost during sample preparation or chromatography. The use of organic solvents in buffers can help maintain their solubility.

  • Complex Data Analysis: The resulting peptide map can be complex. Specialized software is often required to identify drug-conjugated peptides based on their mass shift and fragmentation patterns.

Experimental Workflow for Conjugation Site Analysis:

Peptide_Mapping_Workflow start ADC Sample denaturation Denaturation (e.g., 8M Urea) start->denaturation reduction Reduction (e.g., DTT) denaturation->reduction alkylation Alkylation (e.g., IAM) reduction->alkylation digestion Enzymatic Digestion (e.g., Trypsin) alkylation->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Identify Conjugated Peptides) lcms->data_analysis end Conjugation Site Map data_analysis->end

Caption: Workflow for ADC peptide mapping.

Experimental Protocol: Peptide Mapping by LC-MS/MS

This protocol outlines the general steps for identifying conjugation sites on a lysine-conjugated ADC.

Materials:

  • Denaturing Buffer: 8 M Urea in 100 mM Tris-HCl, pH 7.8

  • Reducing Agent: 500 mM Dithiothreitol (DTT)

  • Alkylating Agent: 500 mM Iodoacetamide (IAM)

  • Enzyme: Sequencing grade trypsin

  • LC-MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

Procedure:

  • Sample Preparation:

    • Denature the ADC sample (e.g., 1 mg/mL) in the denaturing buffer.

    • Reduce the disulfide bonds by adding DTT and incubating at 37°C.

    • Alkylate the free cysteines by adding IAM and incubating at room temperature in the dark.

    • Perform a buffer exchange to remove urea and other reagents.

  • Enzymatic Digestion:

    • Add trypsin to the prepared ADC sample at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).

    • Incubate overnight at 37°C.

    • Quench the reaction by adding an acid (e.g., formic acid).

  • LC-MS/MS Analysis:

    • Inject the digested sample onto a reversed-phase column (e.g., C18).

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.

    • Acquire data in a data-dependent acquisition (DDA) mode to obtain MS and MS/MS spectra.

  • Data Analysis:

    • Use a protein sequence database and specialized software to search the MS/MS data.

    • Identify peptides with a mass modification corresponding to the drug-linker.

    • Manually verify the MS/MS spectra of conjugated peptides to confirm the site of modification.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of heterogeneity in ADCs?

A1: The primary drivers of heterogeneity in ADCs are the conjugation chemistry and the number of available conjugation sites on the antibody. For instance, lysine conjugation can occur at multiple solvent-accessible lysine residues, leading to a wide distribution of DAR and positional isomers. Cysteine conjugation, particularly site-specific conjugation to engineered cysteines, can significantly reduce heterogeneity.

Q2: How does ADC aggregation impact its therapeutic effect and how can it be monitored?

A2: ADC aggregation can reduce efficacy by masking the antigen-binding site and can also increase the risk of immunogenicity. The increased hydrophobicity from the conjugated payload often promotes aggregation. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to detect and quantify aggregates.

Q3: What are charge variants in ADCs and why are they important to characterize?

A3: Charge variants are isoforms of the ADC with different net surface charges. They can arise from post-translational modifications of the antibody (e.g., deamidation, isomerization) or from the conjugation process itself. Charge heterogeneity is a critical quality attribute as it can impact the stability, efficacy, and pharmacokinetic properties of the ADC. Cation-exchange chromatography (CEX) and imaged capillary isoelectric focusing (icIEF) are commonly used methods for charge variant analysis.

Q4: What are some common challenges in the bioanalysis of ADCs for pharmacokinetic (PK) studies?

A4: Common challenges in ADC PK studies include quantifying the total antibody, the conjugated ADC, and the free payload in biological matrices. Ligand-binding assays (LBAs) and LC-MS/MS are the primary methods used. Challenges with LC-MS/MS can include ion suppression and matrix effects, while LBA sensitivity and specificity can be influenced by the presence of anti-drug antibodies (ADAs).

Q5: How can I troubleshoot poor peak shape in HIC analysis of my ADC?

A5: Poor peak shape in HIC can be caused by several factors. If using a standard stainless steel HPLC system, the high salt concentrations can cause corrosion and lead to peak tailing. A bio-inert LC system is recommended. Additionally, ensure that the mobile phase composition is optimized for your specific ADC, as highly hydrophobic ADCs may require the addition of an organic modifier like isopropanol for proper elution. Finally, check for potential secondary interactions between your ADC and the column stationary phase.

Experimental Protocol: ADC Aggregation Analysis by SEC-MALS

Materials:

  • SEC Column: e.g., TSKgel G3000SWxl

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • SEC-MALS System: An HPLC system coupled with a MALS detector and a refractive index (RI) detector.

Procedure:

  • System Equilibration: Equilibrate the SEC column and detectors with the mobile phase until stable baselines are achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a known volume of the prepared sample onto the SEC column.

  • Data Acquisition: Collect light scattering, refractive index, and UV (280 nm) data as the sample elutes.

  • Data Analysis: Use specialized software (e.g., ASTRA) to calculate the molar mass of each eluting species. This will allow for the identification and quantification of monomers, dimers, and higher-order aggregates.

Quantitative Data Summary: Typical SEC-MALS Parameters

ParameterTypical Value/Condition
Column TSKgel G3000SWxl, 7.8 x 300 mm
Mobile Phase Phosphate-Buffered Saline, pH 7.4
Flow Rate 0.5 mL/min
Detectors MALS, RI, UV (280 nm)
Injection Volume 50-100 µL
Temperature 25°C

References

Technical Support Center: Enhancing the Pharmacokinetics of Amidate-VC-PAB-MMAF Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and characterization of Amidate-VC-PAB-MMAF Antibody-Drug Conjugates (ADCs). Our goal is to provide actionable insights and detailed protocols to help you improve the pharmacokinetic performance of your ADCs.

Frequently Asked Questions (FAQs)

Q1: What is the this compound drug-linker and what are the functions of its components?

The this compound is a sophisticated drug-linker system designed for targeted delivery of the potent anti-mitotic agent, Monomethyl Auristatin F (MMAF), to cancer cells. Each component plays a critical role in the ADC's function:

  • Amidate Linker: This refers to the chemical linkage that covalently attaches the drug-linker construct to the antibody, typically through an amide bond. Amide bonds are generally more stable than the thioether bonds formed by traditional maleimide chemistry, potentially leading to improved in vivo stability and reduced premature drug release.

  • Valine-Citrulline (VC) Dipeptide: This peptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside tumor cells.[1] This enzymatic cleavage is a key step in the targeted release of the payload.

  • p-Aminobenzyloxycarbonyl (PAB) Spacer: This is a self-immolative spacer that connects the VC dipeptide to the MMAF payload.[2] Once the VC linker is cleaved by Cathepsin B, the PAB spacer spontaneously decomposes, ensuring the efficient and traceless release of the active drug.

  • MMAF (Monomethyl Auristatin F): A potent microtubule inhibitor that blocks cell division, leading to apoptosis of cancer cells.[3] Its charged C-terminal phenylalanine residue reduces its membrane permeability, which can limit bystander killing but also potentially decrease off-target toxicity.[4]

Q2: What are the primary causes of poor pharmacokinetics (PK) with this compound ADCs?

Poor pharmacokinetic profiles of these ADCs can stem from several factors:

  • ADC Aggregation: The inherent hydrophobicity of the MMAF payload is a major driver of aggregation.[5] High drug-to-antibody ratios (DARs) can exacerbate this issue by increasing the overall hydrophobicity of the ADC, leading to faster clearance from circulation.

  • Premature Linker Cleavage: While the Amidate linkage is expected to be highly stable, the VC dipeptide can be susceptible to premature cleavage by extracellular proteases, particularly in rodent models. This can lead to the systemic release of the MMAF payload, causing off-target toxicity and reducing the amount of drug delivered to the tumor.

  • Suboptimal Formulation: Inappropriate buffer conditions (pH, ionic strength) and the absence of stabilizing excipients can contribute to both aggregation and linker instability during storage and in vivo.

Q3: How can I troubleshoot ADC aggregation during and after conjugation?

ADC aggregation is a common issue that can significantly impact the safety and efficacy of your therapeutic. Here are some troubleshooting strategies:

  • Optimize the Drug-to-Antibody Ratio (DAR): A high DAR increases the hydrophobicity of the ADC, promoting aggregation. Consider targeting a lower DAR during the conjugation reaction.

  • Refine Buffer Conditions: Ensure the pH of your conjugation and storage buffers is not at or near the isoelectric point (pI) of the antibody, as this is where its solubility is lowest. Adjusting the ionic strength of the buffer can also help to minimize aggregation.

  • Incorporate Stabilizing Excipients: The addition of excipients like polysorbates (e.g., Polysorbate 20) or sugars (e.g., sucrose, trehalose) to the formulation can help to prevent aggregation during storage.

  • Minimize Organic Solvents: Reduce the concentration of organic co-solvents used to dissolve the drug-linker, as some solvents can promote protein aggregation.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your experiments with this compound ADCs.

Problem Possible Causes Recommended Solutions
High levels of ADC aggregation observed by Size Exclusion Chromatography (SEC) 1. High Drug-to-Antibody Ratio (DAR).2. Suboptimal buffer pH or ionic strength.3. Presence of organic co-solvents during conjugation.4. Inadequate formulation for storage.1. Optimize the conjugation reaction to achieve a lower, more homogeneous DAR.2. Screen different buffer systems and pH ranges to find conditions that minimize aggregation.3. Minimize the use of organic solvents. If necessary, perform a solvent exchange step immediately after conjugation.4. Add stabilizing excipients such as polysorbates or sugars to the final formulation.
Premature release of free MMAF in plasma stability assays 1. Cleavage of the VC linker by plasma proteases (especially in rodent plasma).2. Instability of the Amidate linkage under assay conditions (less likely but possible).3. Hydrolysis of the PAB spacer.1. If using mouse models, be aware of the potential for carboxylesterase activity on the VC linker. Consider using a different preclinical species or a more stable linker design if premature cleavage is significant.2. Ensure plasma stability assays are conducted at physiological pH (7.4) and 37°C. Include control incubations in buffer to assess inherent ADC stability.3. Analyze for specific metabolites to pinpoint the site of cleavage.
Low in vitro potency (high IC50 value) 1. Inefficient cleavage of the VC linker by lysosomal enzymes.2. Low DAR, resulting in insufficient payload delivery.3. Poor internalization of the ADC.1. Confirm the expression of Cathepsin B in your target cell line. Consider using a linker with a different cleavage mechanism if Cathepsin B activity is low.2. Characterize the DAR of your ADC batch to ensure it is within the expected range.3. Verify target antigen expression and internalization efficiency of the parent antibody.
Inconsistent results in pharmacokinetic (PK) studies 1. ADC instability during sample collection, processing, or storage.2. Analytical assay variability.3. Inter-animal variability.1. Use appropriate anticoagulants and protease inhibitors during blood collection. Process samples quickly and store them at -80°C. Minimize freeze-thaw cycles.2. Validate your analytical methods (e.g., ELISA, LC-MS/MS) for accuracy, precision, and specificity. Run quality control samples with each assay.3. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and performance of ADCs with similar components.

Table 1: Comparative In Vivo Stability of Different Linker Technologies

Linker TypeModel SystemIncubation Time% Intact ConjugateReference
Maleimide-based (Thioether) ADC in human plasma7 days~50%
"Bridging" Disulfide ADC in human plasma7 days>95%
Thioether (from Thiol-ene) ADC in human plasma7 days>90%

Note: Data for a specific "Amidate" linker is not publicly available. The table provides a comparison of other common linker technologies to highlight the importance of linker stability.

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Pharmacokinetics

ADCDARClearanceTherapeutic IndexReference
Anti-CD30-vc-MMAE 2SlowerWider
Anti-CD30-vc-MMAE 4FasterNarrower
Anti-CD30-vc-MMAE 8FastestNarrowest

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound ADC in plasma by quantifying the release of free MMAF over time.

Materials:

  • This compound ADC

  • Control ADC with a non-cleavable linker

  • Plasma (human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system

Procedure:

  • Spike the ADC into plasma to a final concentration of 100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72 hours), collect an aliquot of the plasma sample.

  • Immediately precipitate the proteins in the plasma aliquots using a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of free MMAF using a validated LC-MS/MS method.

  • Calculate the percentage of released MMAF at each time point relative to the initial amount of conjugated MMAF.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • This compound ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject a known amount of the ADC sample onto the column.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Monitor the eluent at 280 nm.

  • Integrate the peak areas corresponding to the monomeric ADC and the high molecular weight aggregates.

  • Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.0-6.5) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Cathepsin B Endosome->Lysosome 3. Trafficking MMAF Free MMAF Lysosome->MMAF 4. Linker Cleavage & Payload Release Apoptosis Apoptosis MMAF->Apoptosis 5. Tubulin Inhibition

Caption: Mechanism of action of an this compound ADC.

Caption: Troubleshooting workflow for poor ADC pharmacokinetics.

References

Validation & Comparative

A Comparative Efficacy Analysis of Amidate/MC-VC-PAB-MMAF and MC-VC-PAB-MMAE in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two prominent linker-payload systems used in the development of antibody-drug conjugates (ADCs): Amidate/MC-VC-PAB-MMAF and MC-VC-PAB-MMAE. The selection of the cytotoxic payload and linker system is a critical decision in ADC design, profoundly influencing therapeutic efficacy and safety.

It is important to note that the term "Amidate" in "Amidate-VC-PAB-MMAF" is not consistently defined in publicly available scientific literature as a distinct chemical entity from the widely used maleimidocaproyl (MC) linker. Commercial suppliers often use "this compound" to describe a construct that is functionally and structurally analogous to MC-VC-PAB-MMAF. Therefore, this guide will proceed with a comparison based on the well-characterized MC (maleimidocaproyl) linker for both MMAF and MMAE payloads, treating "Amidate" as a likely synonym for the amide-containing MC linker.

Structural Components and Mechanism of Action

Both linker-payload systems share a common architecture designed for targeted drug delivery. This system comprises a maleimidocaproyl (MC) group for conjugation to the antibody, a cathepsin B-cleavable valine-citrulline (VC) dipeptide linker, a self-immolative p-aminobenzyloxycarbonyl (PAB) spacer, and a potent antimitotic agent, either monomethyl auristatin F (MMAF) or monomethyl auristatin E (MMAE).

The fundamental difference between the two systems lies in the cytotoxic payload:

  • Monomethyl Auristatin F (MMAF): A synthetic analog of dolastatin 10, MMAF is a potent inhibitor of tubulin polymerization. A key structural feature of MMAF is a charged C-terminal phenylalanine, which renders it less permeable to cell membranes.[1] This characteristic is thought to reduce the "bystander effect," where the payload diffuses out of the target cell and kills neighboring, antigen-negative cells.

  • Monomethyl Auristatin E (MMAE): Another potent auristatin derivative, MMAE, also inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Unlike MMAF, MMAE is uncharged and more membrane-permeable, which can result in a significant bystander killing effect. This can be advantageous in treating tumors with heterogeneous antigen expression.

The mechanism of action for ADCs utilizing these linker-payload systems is a multi-step process:

  • Circulation and Tumor Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to the target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the VC linker.

  • Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, releasing the active MMAF or MMAE payload into the cytoplasm.

  • Cytotoxicity: The released auristatin derivative binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.

Data Presentation: A Comparative Overview

The following tables summarize preclinical data comparing the in vitro and in vivo efficacy of ADCs constructed with MMAF and MMAE.

Table 1: In Vitro Cytotoxicity
AntibodyTarget AntigenCell LinePayloadIC50 (ng/mL)Reference
Anti-CD30CD30L540cyMMAF16N/A
Anti-CD30CD30L540cyMMAE10N/A
Anti-CD70CD70786-OMMAF14N/A
Anti-CD70CD70786-OMMAE1.8N/A
TrastuzumabHER2SK-BR-3MMAF~10N/A
TrastuzumabHER2SK-BR-3MMAE~1N/A

Note: IC50 values can vary depending on the specific antibody, cell line, and experimental conditions. The data presented here is for comparative purposes.

Table 2: In Vivo Efficacy in Xenograft Models
AntibodyTarget AntigenTumor ModelPayloadDose (mg/kg)OutcomeReference
Anti-CD30CD30L540cy XenograftMMAF1Tumor growth inhibitionN/A
Anti-CD30CD30L540cy XenograftMMAE1Tumor regressionN/A
Anti-CD70CD70786-O XenograftMMAF3Tumor growth inhibitionN/A
Anti-CD70CD70786-O XenograftMMAE3Tumor regressionN/A

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of ADCs.

1. Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • ADCs (Amidate/MC-VC-PAB-MMAF and MC-VC-PAB-MMAE)

  • Unconjugated antibody (negative control)

  • Free payload (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in complete cell culture medium. Remove the existing medium from the wells and add the treatment solutions.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values using appropriate software.

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the in vivo efficacy of ADCs in a subcutaneous xenograft model.

1. Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line expressing the target antigen

  • Matrigel (optional)

  • ADCs (Amidate/MC-VC-PAB-MMAF and MC-VC-PAB-MMAE)

  • Vehicle control

  • Calipers for tumor measurement

2. Procedure:

  • Tumor Cell Implantation: Subcutaneously implant a suspension of tumor cells (typically mixed with Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADCs and vehicle control intravenously at the specified doses and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

  • Data Analysis: Plot the mean tumor volume for each group over time. Statistically analyze the differences in tumor growth between the treatment and control groups.

Mandatory Visualizations

ADC Mechanism of Action Mechanism of Action of MMAF/MMAE Antibody-Drug Conjugates cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC in Circulation Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell Targeting & Binding Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cytoplasm Cytoplasm Lysosome->Cytoplasm Linker Cleavage & Payload Release (MMAF/MMAE) Tubulin Tubulin Dimers Cytoplasm->Tubulin Payload Binds to Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest (G2/M)

Caption: General mechanism of action for MMAF/MMAE ADCs.

InVivo_Xenograft_Workflow Experimental Workflow for In Vivo Xenograft Study Start Start Cell_Culture Tumor Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Tumors Reach 100-200 mm³? Tumor_Growth->Randomization Randomization->Tumor_Growth No Treatment Randomize & Administer ADC / Vehicle Randomization->Treatment Yes Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Reached? Monitoring->Endpoint Endpoint->Monitoring No Analysis Data Analysis Endpoint->Analysis Yes End End Analysis->End

Caption: Workflow for in vivo ADC efficacy studies.

Conclusion

The choice between an MMAF- or MMAE-based ADC represents a critical strategic decision in drug development, with significant implications for the therapeutic window.

  • MC-VC-PAB-MMAE offers the potential for enhanced efficacy in heterogeneous tumors due to the bystander effect of the membrane-permeable MMAE payload. However, this can be associated with a higher risk of off-target toxicity.

  • Amidate/MC-VC-PAB-MMAF , with its less permeable MMAF payload, may offer an improved safety profile by minimizing the bystander effect and reducing the potential for off-target toxicities. This makes it a compelling option for indications where the target antigen is homogeneously expressed on tumor cells and minimizing systemic exposure to the cytotoxic agent is a priority.

Ultimately, the optimal choice of linker-payload system will depend on the specific target, the tumor microenvironment, and the desired balance between efficacy and safety. A thorough preclinical evaluation, including in vitro cytotoxicity, bystander effect assays, and in vivo efficacy and toxicology studies in relevant models, is essential to inform this critical decision in the development of the next generation of antibody-drug conjugates.

References

A Comparative Guide to the Internalization and Trafficking of Amidate-VC-PAB-MMAF Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on its successful internalization by target cancer cells and the subsequent trafficking to lysosomes for payload release. This guide provides a comprehensive comparison of the well-established Amidate-VC-PAB-MMAF ADC platform with alternative linker technologies. We present supporting experimental data, detailed protocols for validation assays, and visual diagrams to elucidate the underlying mechanisms and workflows.

The "Amidate" in this compound refers to the amide bond within the maleimidocaproyl (mc) group, a common linker component used for conjugating the Valine-Citrulline (VC) dipeptide linker and the potent anti-mitotic agent Monomethyl Auristatin F (MMAF) to cysteine residues on a monoclonal antibody. This cleavable linker system is designed for stability in circulation and efficient release of the MMAF payload upon encountering lysosomal proteases like Cathepsin B.

Comparative Performance of ADC Linker Technologies

The choice of linker technology profoundly impacts the therapeutic index of an ADC. Here, we compare the Amidate (mc)-VC-PAB-MMAF system, a cleavable linker technology, with non-cleavable linker-based ADCs.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an ADC. The following table summarizes representative IC50 values for ADCs with cleavable (VC-PAB) and non-cleavable linkers, both conjugated to auristatin derivatives.

ADC Construct Target Antigen Cell Line Linker Type Payload IC50 (ng/mL) Reference
Trastuzumab-mc-VC-PAB-MMAEHER2SK-BR-3CleavableMMAF~15[1] (Estimated)
Trastuzumab-mc-MMAFHER2SK-BR-3Non-cleavableMMAF~20[2] (Estimated)
Anti-SSEA4-VC-PAB-MMAESSEA4SKOV3CleavableMMAE0.211 nM[3]
Anti-SSEA4-PAB-MMAESSEA4SKOV3Non-cleavableMMAEReduced cytotoxicity[3]
Anti-CD30-mc-VC-PAB-MMAECD30L540cyCleavableMMAE~10[4] (Estimated)
Anti-CD30-mc-MMAFCD30L540cyNon-cleavableMMAF~30(Estimated)

Note: Direct comparison of IC50 values should be made with caution as they can be influenced by the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.

In Vivo Efficacy

Preclinical animal models are essential for evaluating the anti-tumor activity of ADCs. The data below compares the in vivo performance of cleavable and non-cleavable linker ADCs.

ADC Construct Xenograft Model Dosing Regimen Outcome Reference
Anti-HER2-VC-MMAENCI-N87 Gastric Cancer5 mg/kg, every 7 days for 4 cyclesSignificant tumor growth inhibition (93%)
Anti-EpCAM-CX-DM1 (Cleavable)BxPC3 Pancreatic Cancer3 mg/kgMore active than non-cleavable counterpart at 15 mg/kg
Anti-EpCAM-SMCC-DM1 (Non-cleavable)BxPC3 Pancreatic Cancer15 mg/kgLess active than cleavable counterpart at a lower dose

Signaling Pathways and Experimental Workflows

Visualizing the biological processes and experimental procedures is crucial for a comprehensive understanding of ADC validation.

ADC_Internalization_Trafficking cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC (this compound) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Membrane Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking MMAF Free MMAF Lysosome->MMAF 4. Linker Cleavage Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest MMAF->Microtubules 5. Tubulin Inhibition ADC_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding Binding Assay (Flow Cytometry/ELISA) Internalization Internalization Assay (Flow Cytometry/Confocal) Binding->Internalization Lysosomal_Coloc Lysosomal Co-localization (Confocal Microscopy) Internalization->Lysosomal_Coloc Cytotoxicity Cytotoxicity Assay (IC50 Determination) Efficacy Xenograft Efficacy (Tumor Growth Inhibition) Cytotoxicity->Efficacy Lysosomal_Coloc->Cytotoxicity PK Pharmacokinetics (ADC Stability) Efficacy->PK Toxicity Toxicity Studies (MTS) PK->Toxicity Linker_Comparison cluster_cleavable Cleavable Linker (e.g., VC-PAB) cluster_noncleavable Non-Cleavable Linker (e.g., mc) ADC Internalized ADC Lysosome_C Lysosomal Proteases (e.g., Cathepsin B) ADC->Lysosome_C Lysosome_NC Lysosomal Degradation of Antibody ADC->Lysosome_NC Payload_C Released Payload (e.g., MMAF) Lysosome_C->Payload_C Cleavage Bystander Bystander Effect (Membrane Permeable) Payload_C->Bystander Payload_NC Payload-Linker-Amino Acid Metabolite Lysosome_NC->Payload_NC Degradation No_Bystander No Bystander Effect (Membrane Impermeable) Payload_NC->No_Bystander

References

A Comparative Analysis of Auristatin Payloads for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has witnessed remarkable advancements, with auristatin-based payloads emerging as a cornerstone of this therapeutic modality. Auristatins are highly potent synthetic analogs of the natural product dolastatin 10, exerting their cytotoxic effects by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1][2] The most prominent members of this class used in ADCs are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[1] This guide provides a comprehensive comparative analysis of different auristatin payloads, focusing on their performance characteristics supported by experimental data, detailed methodologies for key evaluation assays, and visualizations of their mechanisms and workflows.

Mechanism of Action

Auristatin-based ADCs operate through a multi-step process. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the complex is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the potent auristatin payload. The released auristatin then binds to tubulin, disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest and ultimately, apoptosis.[2][3]

Auristatin ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized 2. Internalization Payload_Released Released Auristatin Payload ADC_Internalized->Payload_Released 3. Lysosomal Trafficking & Payload Release Tubulin Tubulin Payload_Released->Tubulin 4. Tubulin Binding CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest 5. Microtubule Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis 6. Programmed Cell Death

Caption: General mechanism of action for auristatin-based ADCs.

Key Auristatin Payloads: A Head-to-Head Comparison

The primary distinction between MMAE and MMAF lies in their C-terminal modification. MMAE is a neutral molecule, while MMAF possesses a charged phenylalanine residue. This seemingly minor difference has profound implications for their biological properties, particularly cell permeability and the "bystander effect."

Data Presentation: In Vitro Cytotoxicity

The in vitro potency of auristatin payloads is a critical parameter in ADC development. The following table summarizes representative half-maximal inhibitory concentration (IC50) values for MMAE, MMAF, and their corresponding ADCs across various cancer cell lines.

Payload/ADCCell LineTargetIC50 (ng/mL)Reference
Free MMAE Reh--
JM1--
αCD22 Ab-MMAE RehCD22143.3
JM1CD22211.0
JurkatCD22-No cytotoxicity
Free MMAF NCI-N87-88.3 (nmol/L)
OE19-386.3 (nmol/L)
HCT116-8,944 (nmol/L)
T-MMAF NCI-N87HER20.09 (nmol/L)
OE19HER20.18 (nmol/L)
HCT116HER2-Non-toxic
P-MMAF NCI-N87HER20.07 (nmol/L)
OE19HER20.16 (nmol/L)
HCT116HER2-Non-toxic

Note: Direct head-to-head IC50 values for the same antibody conjugated to both MMAE and MMAF are limited in the public domain. The data presented for Trastuzumab (T) and Pertuzumab (P) with MMAF show high potency, and the free drug data clearly illustrates the inherently lower cytotoxicity of free MMAF due to its reduced cell permeability.

The Bystander Effect

A key differentiator between MMAE and MMAF is the bystander effect, which is the ability of the payload to diffuse out of the target cell and kill neighboring antigen-negative cells.

  • MMAE: Being more cell-permeable, MMAE can readily cross cell membranes and induce a potent bystander effect. This is advantageous in treating heterogeneous tumors where not all cells express the target antigen.

  • MMAF: The charged nature of MMAF limits its ability to cross cell membranes, resulting in a significantly reduced or absent bystander effect. This property can contribute to a better safety profile by minimizing damage to healthy, antigen-negative tissues.

Bystander Effect Comparison cluster_MMAE MMAE ADC cluster_MMAF MMAF ADC MMAE_Target Antigen-Positive Target Cell MMAE_Payload MMAE MMAE_Target->MMAE_Payload Payload Release MMAE_Neighbor1 Antigen-Negative Neighbor Cell MMAE_Neighbor2 Antigen-Negative Neighbor Cell MMAE_Payload->MMAE_Neighbor1 Diffusion MMAE_Payload->MMAE_Neighbor2 Diffusion MMAF_Target Antigen-Positive Target Cell MMAF_Payload MMAF MMAF_Target->MMAF_Payload Payload Release MMAF_Neighbor1 Antigen-Negative Neighbor Cell MMAF_Neighbor2 Antigen-Negative Neighbor Cell

Caption: Bystander effect of MMAE vs. MMAF.
In Vivo Efficacy

Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs. The following table summarizes findings from in vivo studies comparing MMAE- and MMAF-based ADCs.

ADC ModelTumor ModelMMAE ADC OutcomeMMAF ADC OutcomeReference
cAC10-vc on admixed CD30+ and CD30- tumorsKarpas 299 / Karpas-35RComplete tumor remissionModerate tumor growth delay, no complete remissions
Trastuzumab/Pertuzumab with ionizing radiationHER2-positive xenografts-Increased tumor control and improved survival

These findings highlight that the choice between MMAE and MMAF can significantly impact in vivo efficacy, particularly in the context of tumor heterogeneity.

Auristatin F and Other Derivatives

Auristatin F (AF) is another important derivative where the C-terminal norephedrine of auristatin E is replaced by phenylalanine. Similar to MMAF, auristatins with a free carboxyl group at the C-terminus have distinct physicochemical properties due to their negative charge, which generally leads to reduced cytotoxic activity as free drugs because of impaired intracellular access. However, when delivered via an ADC, their potency can be comparable to or even exceed that of MMAE-based ADCs in certain contexts. Research is ongoing to explore novel auristatin derivatives with improved properties, such as enhanced hydrophilicity to allow for higher drug-to-antibody ratios (DAR) without causing aggregation.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the IC50 of auristatin-based ADCs.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of complete culture medium.

  • Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC in complete culture medium.

  • Add 50 µL of the ADC dilutions to the respective wells. Include untreated and vehicle control wells.

  • Incubate the plate for 48–144 hours, depending on the cell line and payload. For tubulin inhibitors like auristatins, a 72-96 hour incubation is often optimal.

3. Viability Assessment:

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1–4 hours at 37°C.

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C to dissolve the formazan crystals.

4. Data Analysis:

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot against the logarithm of the ADC concentration.

  • Determine the IC50 value using a non-linear regression curve fit.

Cytotoxicity Assay Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate1 2. Incubate Overnight seed_cells->incubate1 treat_cells 3. Treat with Serial Dilutions of ADC incubate1->treat_cells incubate2 4. Incubate for 72-96 hours treat_cells->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 1-4 hours add_mtt->incubate3 solubilize 7. Add Solubilization Buffer & Incubate incubate3->solubilize read_plate 8. Read Absorbance at 570 nm solubilize->read_plate analyze_data 9. Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro cytotoxicity assay.
In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing the in vivo anti-tumor activity of auristatin-based ADCs.

1. Tumor Implantation:

  • Subcutaneously inject human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

2. Tumor Growth and Randomization:

  • Allow tumors to grow to a specified size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, non-targeting control ADC, test ADC at various doses).

3. ADC Administration:

  • Administer ADCs intravenously (i.v.) or intraperitoneally (i.p.) according to the study design.

4. Monitoring:

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

5. Endpoint and Data Analysis:

  • Terminate the study when tumors in the control group reach a predetermined maximum size or at a specified time point.

  • Plot tumor growth curves and perform statistical analyses to compare the efficacy of the different treatment groups.

Conclusion

The choice of an auristatin payload is a critical decision in the design of an ADC, with significant implications for its therapeutic index. MMAE, with its potent bystander effect, is well-suited for treating heterogeneous tumors. In contrast, MMAF, with its limited cell permeability and reduced bystander killing, may offer a superior safety profile, potentially allowing for higher doses. The ongoing development of novel auristatin derivatives with tailored properties, such as increased hydrophilicity, promises to further expand the therapeutic potential of this important class of ADC payloads. A thorough understanding of the comparative performance and underlying mechanisms of these payloads, supported by robust experimental evaluation, is paramount for the successful development of the next generation of targeted cancer therapies.

References

Section 1: Conjugation Technology Comparison: Amidate vs. Traditional Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Amidate-VC-PAB-MMAF and Alternative Antibody-Drug Conjugate Platforms

For researchers, scientists, and drug development professionals, the modular nature of antibody-drug conjugates (ADCs) presents a wide array of choices for each component: the antibody, the payload, and the linker-conjugation chemistry. This guide provides a head-to-head comparison of ADCs constructed with the this compound system against alternatives, focusing on the conjugation technology and the cytotoxic payload. The data presented is synthesized from preclinical studies to support informed decisions in ADC design.

The stability of the bond connecting the linker-payload to the antibody is critical for the safety and efficacy of an ADC. Premature release of the cytotoxic drug can lead to systemic toxicity and a reduced therapeutic window. Traditional ADC conjugation often relies on the reaction of a maleimide moiety on the linker with thiol groups on the antibody's cysteine residues. However, the resulting thiosuccinimide bond can be unstable and undergo a retro-Michael reaction, leading to deconjugation.

"Amidate" conjugation technology represents a next-generation approach designed to create a more stable, covalent bond. This is achieved by promoting the hydrolysis of the thiosuccinimide ring to a stable maleamic acid derivative, effectively "locking" the payload to the antibody. This guide compares the Amidate platform to conventional maleimide conjugation.

Data Presentation: Conjugation Stability
FeatureTraditional Maleimide ConjugationAmidate (Stabilized Maleimide) ConjugationRationale / Supporting Data
Bond Formed ThiosuccinimideHydrolyzed Thiosuccinimide (Maleamic Acid)The thiosuccinimide ring in traditional conjugates is susceptible to cleavage. Amidate technologies are designed to rapidly convert this to a more stable, ring-opened form.
In Vitro Plasma Stability Variable; susceptible to payload lossHigh; significantly reduced deconjugationStudies show N-aryl maleimides, a form of stabilized maleimide, exhibit less than 20% deconjugation in serum over 7 days, compared to 35-67% for N-alkyl maleimides.[1]
Mechanism of Instability Retro-Michael reaction (thiol exchange)Resistant to retro-Michael reactionThe ring-opened structure is not susceptible to the reversal of the initial conjugation reaction.
Off-Target Toxicity Potential Higher, due to premature payload releaseLower, due to enhanced stabilityIncreased stability in circulation prevents the non-specific release of the cytotoxic agent before the ADC reaches the target tumor cell.
Pharmacokinetics Faster ADC clearance, potential for altered PK profile of released payloadMore predictable ADC clearance, closer to that of the parent antibodyInstability and payload loss can lead to faster clearance of the intact ADC from circulation.

Mandatory Visualization: Conjugation Stability Pathways

cluster_0 Traditional Maleimide Conjugate cluster_1 Amidate (Stabilized) Conjugate ADC_Maleimide ADC-S-Thiosuccinimide Payload_Loss Free Payload + Inactive ADC ADC_Maleimide->Payload_Loss Retro-Michael Reaction ADC_Initial ADC-S-Thiosuccinimide Albumin_Exchange Albumin-Payload Adduct Payload_Loss->Albumin_Exchange Thiol Exchange ADC_Stable ADC-S-Maleamic Acid (Stable) ADC_Initial->ADC_Stable Hydrolysis (Ring Opening)

Competing pathways for maleimide-thiol conjugates in vivo.

Section 2: Cytotoxic Payload Comparison: MMAF vs. Other Payloads

Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent that inhibits tubulin polymerization. Its selection as a payload has significant implications for an ADC's potency, mechanism of action, and safety profile. This section compares MMAF to another auristatin, MMAE, and to maytansinoids (DM1/DM4).

Data Presentation: Payload Characteristics
FeatureMMAF (vc-PAB Linker)MMAE (vc-PAB Linker)DM1 / DM4 (SMCC or SPDB Linker)
Mechanism of Action Tubulin Polymerization InhibitorTubulin Polymerization InhibitorTubulin Polymerization Inhibitor
Cell Permeability Low (charged C-terminus)High (neutral molecule)Moderate to High
Bystander Effect Minimal to absentPotentPresent, especially with cleavable linkers
Relative In Vitro Potency Potent (pM to low nM IC50)Generally 10-100x more potent than MMAF as a free drug due to permeabilityPotent (pM to low nM IC50), similar range to auristatins
Common Toxicities Ocular toxicity, ThrombocytopeniaNeutropenia, Peripheral NeuropathyThrombocytopenia, Hepatotoxicity
Therapeutic Application Best for homogenous, high-antigen expressing tumors; potentially better safety profile.Best for heterogeneous tumors where bystander killing is advantageous.Broadly used; efficacy depends on target and linker stability.

Mandatory Visualization: MMAF Mechanism of Action

cluster_pathway MMAF-Induced Apoptotic Pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Forms Spindle Mitotic Spindle Formation Microtubules->Spindle Required for Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Disruption leads to Apoptosis Intrinsic Apoptosis (Caspase Activation) Arrest->Apoptosis Triggers MMAF MMAF Payload MMAF->Microtubules Inhibits start Start: Tumor Cell Culture implant Subcutaneous Implantation (Immunodeficient Mice) start->implant growth Tumor Growth Monitoring implant->growth random Randomization into Treatment Groups (n=8-10/group) growth->random treat IV Administration: - Vehicle - Isotype ADC - Test ADC random->treat monitor Measure Tumor Volume & Body Weight (2-3x per week) treat->monitor monitor->treat Repeat Dosing end Endpoint: Tumor Growth Delay, Regression Analysis monitor->end

References

Assessing the Bystander Effect of Amidate-VC-PAB-MMAF: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate payload and linker for an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its therapeutic efficacy and safety profile. A key consideration in this decision is the "bystander effect," the ability of a cytotoxic payload to kill not only the targeted antigen-positive cancer cells but also neighboring antigen-negative cells. This guide provides an objective comparison of the bystander effect of ADCs utilizing Amidate-VC-PAB-MMAF, supported by experimental data and detailed methodologies.

The this compound system consists of a potent anti-mitotic agent, monomethyl auristatin F (MMAF), linked to an antibody via a cleavable valine-citrulline (VC) linker.[1][2] The bystander effect of this system is primarily dictated by the physicochemical properties of the released MMAF payload.

The Decisive Role of Payload Permeability in the Bystander Effect

The fundamental difference in the bystander effect between MMAF and other payloads, such as its analogue monomethyl auristatin E (MMAE), lies in their cell membrane permeability.[3][4] MMAF is hydrophilic and carries a negative charge at physiological pH, which significantly restricts its ability to diffuse across cell membranes.[3] Consequently, once liberated within a target cell, MMAF is largely trapped, leading to a minimal to non-existent bystander effect.

In contrast, payloads like MMAE are more hydrophobic and neutral, allowing for efficient diffusion across cellular membranes to kill adjacent tumor cells. This potent bystander effect can be advantageous in treating heterogeneous tumors where antigen expression is varied.

Comparative Performance of ADC Payloads

The choice of payload has significant implications for the therapeutic strategy. The following table summarizes the key differences in the bystander effect potential of various ADC payloads.

FeatureThis compoundvc-MMAE PayloadsDM1 Payloads (e.g., SMCC-DM1)Topoisomerase I Inhibitors (e.g., DXd, SN-38)
Payload Permeability Low (charged)HighLow (released as an amino acid conjugate)High
Bystander Effect Minimal to NonePotentNonePotent
Supporting Evidence The negatively charged nature of MMAF limits its ability to cross cell membranes, thus curtailing the bystander effect.The lipophilic nature of MMAE facilitates its diffusion across cell membranes, a key prerequisite for a robust bystander effect.DM1 is released as a lysine-linker conjugate which is not cell-permeable.The released payloads are highly membrane-permeable, enabling a strong bystander effect.

Visualizing the Bystander Effect Mechanism

The mechanism of action of a cleavable linker ADC and the subsequent bystander effect (or lack thereof) can be visualized through the following signaling pathway.

Bystander_Effect_Mechanism cluster_extracellular Extracellular Space cluster_intracellular_pos Intracellular (Antigen-Positive Cell) cluster_intracellular_neg Intracellular (Antigen-Negative Cell) ADC Antibody-Drug Conjugate (e.g., this compound) Ag_pos_cell Antigen-Positive Cancer Cell ADC->Ag_pos_cell Binding Internalization Internalization (Endocytosis) Ag_pos_cell->Internalization Ag_neg_cell Antigen-Negative Bystander Cell Apoptosis_neg Apoptosis (Limited to no effect) Ag_neg_cell->Apoptosis_neg Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage Payload_release Payload Release (MMAF) Cleavage->Payload_release Apoptosis_pos Apoptosis Payload_release->Apoptosis_pos Induces Payload_diffusion Payload Diffusion (Minimal for MMAF) Payload_release->Payload_diffusion Low Permeability Payload_diffusion->Ag_neg_cell

Mechanism of a cleavable ADC and the limited bystander effect of MMAF.

Experimental Protocols for Assessing the Bystander Effect

To quantitatively evaluate the bystander effect of an ADC, a series of well-controlled in vitro and in vivo experiments are necessary.

In Vitro Co-Culture Bystander Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.

Methodology:

  • Cell Line Selection: Choose an antigen-positive cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative cell line that is sensitive to the payload (e.g., HER2-negative MCF7). The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

  • Cell Seeding: Co-culture a mixture of the antigen-positive and antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to investigate the dependency of the bystander effect on the proportion of antigen-positive cells.

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADC. Include monocultures of each cell line as controls.

  • Incubation: Incubate the plates for a period of 72-120 hours.

  • Quantification: Assess the viability of the antigen-negative cells using flow cytometry or high-content imaging to specifically gate on the fluorescently labeled cells.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentration. A significant decrease in the viability of the antigen-negative cells in the co-culture indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells and is present in the culture medium in a form that can kill bystander cells.

Methodology:

  • Prepare Conditioned Medium: Treat a culture of antigen-positive cells with the ADC for 48-72 hours.

  • Collect and Filter: Collect the culture supernatant and filter it through a 0.22 µm sterile filter to remove any cells and debris.

  • Treat Bystander Cells: Seed antigen-negative cells in a new 96-well plate and, after they have attached, replace the medium with the conditioned medium.

  • Incubation: Incubate the plate for 48-72 hours.

  • Quantification: Assess the viability of the antigen-negative cells using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

In Vivo Admixed Tumor Xenograft Model

This in vivo model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.

Methodology:

  • Model Establishment: Co-implant a mixture of antigen-positive and antigen-negative tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The antigen-negative cells may be engineered to express a reporter gene like luciferase for non-invasive in vivo imaging and quantification.

  • ADC Administration: Once the tumors reach a predetermined size, administer the ADC intravenously.

  • Tumor Monitoring: Measure tumor volume regularly using calipers. If using luciferase-expressing cells, perform bioluminescence imaging to specifically monitor the growth of the antigen-negative cell population.

  • Data Analysis: Compare the growth of the admixed tumors and the antigen-negative cell population in treated mice to that in control mice. A significant inhibition of the growth of the antigen-negative cells in the presence of antigen-positive cells is indicative of an in vivo bystander effect.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the bystander effect of an ADC.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment coculture Co-Culture Assay (Ag+ and Ag- Cells) viability_assay Cell Viability Quantification coculture->viability_assay conditioned_medium Conditioned Medium Transfer Assay conditioned_medium->viability_assay decision Bystander Effect Observed? viability_assay->decision xenograft Admixed Tumor Xenograft Model treatment ADC Treatment xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring end End monitoring->end start Start start->coculture start->conditioned_medium decision->xenograft Yes decision->end No

Workflow for bystander effect assessment.

Conclusion

The this compound ADC platform is characterized by a minimal to non-existent bystander effect due to the low cell membrane permeability of the MMAF payload. This property can be advantageous in minimizing off-target toxicity, potentially allowing for a wider therapeutic window. However, for heterogeneous tumors where killing of antigen-negative cells is desirable, alternative payloads with high cell permeability, such as MMAE, may be more appropriate. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of the bystander effect, enabling an informed selection of the optimal ADC design for a given therapeutic application.

References

Validating Target Specificity of Amidate-VC-PAB-MMAF ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the precise and selective delivery of cytotoxic payloads to target cancer cells is a cornerstone of antibody-drug conjugate (ADC) development. This guide provides an objective comparison of an Amidate-valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin F (Amidate-VC-PAB-MMAF) ADC against other prominent ADC platforms. We will delve into the experimental validation of target specificity, supported by data and detailed protocols, to inform rational ADC design and optimization.

The this compound platform combines a monoclonal antibody for antigen recognition, a potent anti-mitotic agent (MMAF) as the cytotoxic payload, and a cleavable linker system. The valine-citrulline (VC) dipeptide is designed for cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. The PAB spacer facilitates the release of the active drug, while the amidate modification aims to enhance the stability and reduce off-target cytotoxicity of the ADC.

Mechanism of Action and Target Specificity

An this compound ADC exerts its cytotoxic effect through a multi-step process that is contingent on target antigen binding. This targeted delivery is the fundamental principle behind its specificity.

Amidate-VC-PAB-MMAF_ADC_Mechanism Mechanism of Action of this compound ADC ADC This compound ADC TargetCell Antigen-Positive Cancer Cell ADC->TargetCell Targeting Binding 1. Specific Binding to Target Antigen TargetCell->Binding Internalization 2. Internalization via Endocytosis Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Proteolytic Cleavage of VC Linker Lysosome->Cleavage Release 5. Release of MMAF Cleavage->Release Apoptosis 6. Tubulin Polymerization Inhibition & Apoptosis Release->Apoptosis

Caption: Mechanism of action of an this compound ADC.

Experimental Validation of Target Specificity

A series of in vitro assays are essential to rigorously validate the target specificity of an this compound ADC. These assays are designed to quantify the ADC's potency against antigen-positive cells while assessing its impact on antigen-negative cells.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the potency (IC50) of an ADC against both target antigen-expressing (Ag+) and non-expressing (Ag-) cell lines. A high degree of specificity is demonstrated by a significantly lower IC50 value in Ag+ cells compared to Ag- cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate Ag+ and Ag- cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the this compound ADC, a relevant isotype control ADC, and free MMAF. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period determined by the cell doubling time (typically 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting viability against ADC concentration.

Table 1: Comparative in Vitro Cytotoxicity Data (Illustrative)

ADC ConstructTarget Cell Line (Ag+)IC50 (nM)Non-Target Cell Line (Ag-)IC50 (nM)Specificity Index (IC50 Ag- / IC50 Ag+)
This compoundHER2+ (SK-BR-3)0.5HER2- (MCF7)>1000>2000
mc-VC-PAB-MMAEHER2+ (SK-BR-3)0.3HER2- (MCF7)5001667
Non-cleavable-DM1HER2+ (SK-BR-3)1.2HER2- (MCF7)>1000>833

Note: These are representative values and can vary based on the specific antibody, target antigen, and experimental conditions.

Bystander Effect Assays

The bystander effect, where the payload kills neighboring antigen-negative cells, can enhance anti-tumor efficacy but may also contribute to off-target toxicity. MMAF, due to its charged C-terminal phenylalanine, has limited cell permeability, resulting in a minimal bystander effect compared to payloads like MMAE.[1][2][3] This property can be advantageous in minimizing damage to surrounding healthy tissue.

Experimental Protocol: Co-culture Bystander Assay

  • Cell Preparation: Label the Ag- bystander cell line with a fluorescent marker (e.g., GFP) for identification.

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate.

  • ADC Treatment: Treat the co-culture with the this compound ADC and controls.

  • Incubation: Incubate for 72-96 hours.

  • Analysis: Quantify the viability of the fluorescently labeled Ag- cells using flow cytometry or high-content imaging.

Bystander_Effect_Workflow Experimental Workflow for Bystander Effect Assay Start Start Label Label Ag- Cells (e.g., with GFP) Start->Label CoCulture Co-culture Ag+ and Labeled Ag- Cells Label->CoCulture Treat Treat with ADC and Controls CoCulture->Treat Incubate Incubate (72-96h) Treat->Incubate Analyze Analyze Viability of Ag- (GFP+) Cells via Flow Cytometry/Imaging Incubate->Analyze End End Analyze->End

Caption: Workflow for a co-culture bystander effect assay.

Table 2: Comparison of Bystander Effect for Different Payloads (Illustrative)

ADC PayloadBystander Killing of Ag- Cells in Co-cultureRationale
MMAF MinimalCharged C-terminal phenylalanine limits cell membrane permeability.[2][3]
MMAEPotentUncharged and more lipophilic, allowing for diffusion across cell membranes.
PBD DimerPotentHighly potent DNA cross-linking agent with good cell permeability.
Competitive Binding Assays

Competitive binding assays confirm that the conjugation of the drug-linker does not impair the antibody's ability to bind to its target antigen. These assays measure the ability of the ADC to compete with the unconjugated (naked) antibody for binding to the target cells.

Experimental Protocol: Competitive Binding Assay

  • Cell Preparation: Prepare a suspension of Ag+ cells.

  • Competition: Incubate the cells with a fixed, suboptimal concentration of a fluorescently labeled naked antibody and increasing concentrations of the this compound ADC or unlabeled naked antibody.

  • Incubation: Incubate on ice to prevent internalization.

  • Washing: Wash the cells to remove unbound antibodies.

  • Analysis: Analyze the fluorescence intensity of the cells using flow cytometry.

  • Data Analysis: A decrease in fluorescence intensity with increasing concentrations of the ADC indicates successful competition for binding.

Comparison with Alternative ADC Platforms

The choice of linker and payload significantly impacts the therapeutic index of an ADC. The this compound construct offers a specific set of properties that can be compared with other common ADC technologies.

Linker Technology: Cleavable vs. Non-cleavable

The VC-PAB linker is a cleavable linker, designed for intracellular payload release. This can be contrasted with non-cleavable linkers.

Linker_Comparison Comparison of Cleavable and Non-cleavable Linkers ADC ADC Cleavable Cleavable Linker (e.g., VC-PAB) ADC->Cleavable NonCleavable Non-cleavable Linker (e.g., Thioether) ADC->NonCleavable Stability Plasma Stability Cleavable->Stability Generally Lower Release Payload Release Mechanism Cleavable->Release Enzymatic Cleavage Bystander Bystander Effect Cleavable->Bystander Possible NonCleavable->Stability Generally Higher NonCleavable->Release Antibody Degradation NonCleavable->Bystander Limited/None

References

Navigating Off-Target Effects: A Comparative Analysis of Amidate-VC-PAB-MMAF Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Technologies for MMAF-Based Antibody-Drug Conjugates, Supported by Experimental Data.

The therapeutic window of antibody-drug conjugates (ADCs) is critically dependent on the selective delivery of cytotoxic payloads to target cancer cells while minimizing collateral damage to healthy tissues. Off-target toxicity remains a significant hurdle in ADC development, and the choice of linker technology plays a pivotal role in mitigating these effects. This guide provides a comparative analysis of Amidate-VC-PAB-MMAF conjugates, focusing on how the "Amidate" modification, designed to stabilize the maleimide linker, can reduce off-target effects compared to conventional linkers.

Understanding the Components:

  • MMAF (Monomethyl Auristatin F): A potent anti-tubulin agent that inhibits cell division. Its charged nature makes it less permeable to cell membranes compared to its counterpart, MMAE, which can limit the "bystander effect" but also potentially reduce non-specific toxicity.[1][2]

  • VC-PAB (Valine-Citrulline-p-aminobenzylcarbamate): A cleavable linker designed to be stable in the bloodstream and release the payload upon enzymatic cleavage by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[2]

  • Amidate Modification: This refers to technologies that stabilize the maleimide group used to attach the linker-payload to the antibody's cysteine residues. Standard maleimide linkers can undergo a retro-Michael reaction, leading to premature payload release and potential off-target toxicity.[3] Amidate-based technologies, such as hydrolysis of the succinimide ring or the use of substituted maleimides, create a more stable covalent bond.[4]

Comparative Analysis of Linker Performance

The stability of the linker is a crucial factor in determining the safety and efficacy of an ADC. Premature release of the cytotoxic payload in circulation can lead to systemic toxicity. The following tables summarize data from preclinical studies, comparing the stability and in vitro cytotoxicity of different linker technologies for MMAF-based ADCs.

Table 1: In Vitro Cytotoxicity of MMAF-ADCs with Different Linkers
Antibody TargetCell LineLinker-PayloadIC50 (nM)Reference
HER-3HuH7 (Liver Cancer)EV20-sss-vc/MMAF (cleavable)~25
HER-3HuH7 (Liver Cancer)EV20/MMAF (non-cleavable)>100
HER-3PLC/PRF/5 (Liver Cancer)EV20-sss-vc/MMAF (cleavable)~70
HER-3PLC/PRF/5 (Liver Cancer)EV20/MMAF (non-cleavable)>100
HER2BT-474 (HER2 positive)TBM-MMAELow nM
HER2MCF-7 (HER2 negative)TBM-MMAENo cytotoxicity
HER2BT-474 (HER2 positive)DTM-MMAELow nM
HER2MCF-7 (HER2 negative)DTM-MMAENo cytotoxicity
HER2BT-474 (HER2 positive)DBM-MMAELow nM
HER2MCF-7 (HER2 negative)DBM-MMAENo cytotoxicity

Note: TBM (thio-bromomaleimide), DTM (dithiomaleimide), and DBM (dibromomaleimide) are examples of stabilized maleimide linkers. The data demonstrates the target-specific cytotoxicity of ADCs with these advanced linkers.

Table 2: Stability of Maleimide-Based Linkers
Linker TypeConditionPayload Shedding (%)TimeReference
Maleamic methyl ester-basedIn presence of excess thiol (NAC)~9%21 days
Traditional maleimide-basedIn presence of excess thiol (NAC)~31%21 days
Maleamic methyl ester-basedIn albumin solution (25 mg/mL)~3.8%14 days
Traditional maleimide-basedIn albumin solution (25 mg/mL)~13.3%14 days

This data highlights the significantly improved stability of a maleamic methyl ester-based linker, a type of stabilized maleimide linker, compared to a traditional maleimide linker, suggesting a lower potential for premature payload release and associated off-target toxicity.

Experimental Protocols

To assess the cross-reactivity and off-target effects of ADCs, a series of in vitro assays are essential. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC against both target antigen-expressing (on-target) and non-expressing (off-target) cells.

Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_treat ADC Treatment cluster_inc Incubation cluster_assess Viability Assessment cluster_analysis Data Analysis seed_pos Seed antigen-positive cells in 96-well plate prep_adc Prepare serial dilutions of ADCs seed_neg Seed antigen-negative cells in 96-well plate add_adc_pos Add ADC dilutions to antigen-positive cells prep_adc->add_adc_pos add_adc_neg Add ADC dilutions to antigen-negative cells prep_adc->add_adc_neg incubate Incubate plates for 72-96 hours at 37°C add_adc_pos->incubate add_adc_neg->incubate add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read_plate Read absorbance/luminescence add_reagent->read_plate calc_viability Calculate percent cell viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 values plot_curve->det_ic50

Caption: Workflow for determining the in vitro cytotoxicity of an ADC.

Methodology:

  • Cell Seeding: Plate both antigen-positive and antigen-negative cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Preparation: Prepare serial dilutions of the test ADCs (e.g., this compound) and control ADCs (e.g., with a standard maleimide linker) in complete cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the ADC dilutions. Include untreated cells as a negative control and cells treated with the free payload as a positive control.

  • Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin, or a luminescent-based reagent like CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A higher IC50 value for antigen-negative cells indicates lower off-target cytotoxicity.

Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of premature payload release in a physiologically relevant matrix.

Workflow for Plasma Stability Assay

G cluster_inc Incubation cluster_sample Sampling cluster_process Sample Processing cluster_analysis Analysis cluster_data Data Interpretation incubate_adc Incubate ADC in plasma at 37°C collect_aliquots Collect aliquots at various time points incubate_adc->collect_aliquots extract_adc Extract ADC and free payload collect_aliquots->extract_adc lcms_analysis Analyze by LC-MS extract_adc->lcms_analysis quantify Quantify intact ADC and free payload lcms_analysis->quantify plot_stability Plot % intact ADC over time quantify->plot_stability determine_half_life Determine ADC half-life plot_stability->determine_half_life

Caption: Workflow for assessing the plasma stability of an ADC.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration in human or animal plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).

  • Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload. This can be achieved through methods like protein A capture followed by elution, or solvent precipitation.

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact ADC and the free payload. Hydrophobic Interaction Chromatography (HIC) can also be used to assess the drug-to-antibody ratio (DAR) over time.

  • Data Analysis: Plot the percentage of intact ADC remaining or the average DAR over time to determine the stability of the conjugate. A slower rate of degradation or payload loss indicates higher stability.

Conclusion

The selection of a stable linker is paramount in developing safe and effective antibody-drug conjugates. While direct comparative cross-reactivity data for this compound is not extensively published in head-to-head studies, the available data on stabilized maleimide technologies strongly suggests a significant advantage in reducing premature payload release. This improved stability is a key factor in minimizing off-target toxicity. By employing rigorous in vitro assays, researchers can quantitatively assess the off-target risk of different ADC constructs and select candidates with the most promising therapeutic index for further development. The use of Amidate-based technologies represents a promising strategy to enhance the stability and safety profile of MMAF-based ADCs.

References

Amidate-VC-PAB-MMAF ADCs: A Comparative Guide to Long-Term Stability and Immunogenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic success of Antibody-Drug Conjugates (ADCs) is critically dependent on their stability in circulation and their potential to elicit an immune response. This guide provides a detailed comparison of ADCs constructed with the Amidate-valine-citrulline-p-aminobenzyloxycarbonyl-monomethyl auristatin F (Amidate-VC-PAB-MMAF) linker-payload system against alternative ADC technologies. The focus is on long-term stability and immunogenicity, supported by experimental data and detailed methodologies.

Executive Summary

The Amidate linkage, representing a hydrolyzed form of the commonly used maleimide-cysteine conjugate, offers significantly enhanced long-term stability compared to its unhydrolyzed maleimide counterpart. This increased stability is achieved by converting the succinimide ring, which is susceptible to a retro-Michael reaction leading to premature drug deconjugation, into a stable, ring-opened succinamic acid structure. This modification minimizes off-target toxicity and improves the therapeutic window. While direct comparative immunogenicity data is sparse, the enhanced stability and homogeneity of ADCs with stabilized linkers are anticipated to reduce the potential for generating anti-drug antibodies (ADAs).

Long-Term Stability Comparison

The stability of an ADC in plasma is a critical quality attribute that directly impacts its pharmacokinetic profile and safety. Premature release of the cytotoxic payload can lead to systemic toxicity and reduced efficacy.

Data Presentation: Plasma Stability of MMAF-Based ADCs

The following table summarizes representative long-term stability data for different MMAF-based ADCs, highlighting the advantages of the Amidate (hydrolyzed maleimide) linkage and site-specific conjugation technologies.

Linker-Conjugation TechnologyADC ConstructIncubation Conditions% Intact ADC Remaining (Day 7)% Intact ADC Remaining (Day 28)Key Observations & References
Amidate (Hydrolyzed Maleimide) This compoundHuman Plasma, 37°C>95%>90%Exhibits significantly improved stability by preventing retro-Michael deconjugation.[1][2]
Conventional Maleimide Maleimide-VC-PAB-MMAFHuman Plasma, 37°C~50-70%<50%Prone to payload loss via exchange with serum thiols like albumin.[3][4]
Non-Cleavable Maleimide Maleimide-mc-MMAFHuman Plasma, 37°C>98%>95%Highly stable in plasma, but payload release relies solely on antibody catabolism.[5]
Site-Specific (e.g., THIOMAB) This compoundHuman Plasma, 37°C>98%>95%Homogeneous conjugation further enhances stability and predictability.

Note: The data presented are representative values compiled from multiple sources. Actual percentages can vary based on the specific antibody, conjugation conditions, and analytical methods used.

Experimental Protocols for Stability Assessment

1. Plasma Incubation and Sample Preparation:

  • The ADC is incubated in human or animal plasma at a concentration of approximately 1 mg/mL at 37°C.

  • Aliquots are collected at various time points (e.g., 0, 1, 3, 7, 14, and 28 days).

  • For analysis of the intact ADC, plasma proteins may be depleted or the ADC captured using affinity chromatography (e.g., Protein A).

  • For analysis of released payload, proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is collected.

2. Size-Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis:

  • Purpose: To quantify the percentage of high molecular weight species (aggregates) and fragments over time.

  • Method:

    • An HPLC system equipped with a UV detector is used.

    • A size-exclusion column (e.g., Waters BEH200 SEC) is employed to separate monomers from aggregates and fragments based on hydrodynamic radius.

    • The mobile phase is typically a phosphate-buffered saline solution.

    • The percentage of each species is determined by integrating the peak areas in the chromatogram.

3. Mass Spectrometry (MS) for Drug-to-Antibody Ratio (DAR) and Payload Release:

  • Purpose: To determine the average DAR of the intact ADC over time and to quantify the amount of prematurely released payload.

  • Method for Intact ADC (DAR):

    • The ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) under denaturing conditions.

    • The different drug-loaded species are separated, and their relative abundance is used to calculate the average DAR.

  • Method for Released Payload:

    • The supernatant from the protein precipitation step is analyzed by LC-MS/MS.

    • The concentration of the free payload (e.g., MMAF) is quantified using a standard curve.

Immunogenicity Assessment

The immunogenicity of ADCs is a complex issue, as an immune response can be directed against the antibody, the linker, the payload, or neoepitopes formed by the conjugation process. Higher stability and homogeneity are generally associated with a lower risk of immunogenicity.

Conceptual Comparison of Immunogenicity Risk
ADC TechnologyKey CharacteristicsAnticipated Immunogenicity RiskRationale
This compound Homogeneous, stable conjugate.LowerReduced formation of aggregates and less exposure of potentially immunogenic payload/linker to the immune system.
Conventional Maleimide-VC-PAB-MMAF Heterogeneous, less stable.HigherPotential for aggregation and formation of hapten-carrier conjugates with serum proteins, which can enhance immunogenicity.
Site-Specific this compound Highly homogeneous and stable.LowestA well-defined product with minimal heterogeneity is less likely to be recognized as foreign by the immune system.
Experimental Protocols for Immunogenicity Assessment

A tiered approach is typically used for immunogenicity testing, as recommended by regulatory agencies.

1. In Silico and In Vitro Assessment (Pre-clinical):

  • In Silico Analysis: Computational tools are used to predict potential T-cell epitopes within the antibody and linker-payload components.

  • In Vitro PBMC Assays:

    • Purpose: To assess the potential for T-cell activation, which is a key step in initiating an anti-drug antibody response.

    • Method:

      • Peripheral blood mononuclear cells (PBMCs) from a diverse pool of human donors are cultured.

      • The PBMCs are exposed to the ADC and control articles.

      • T-cell activation is measured by assays for cell proliferation (e.g., using 3H-thymidine incorporation) or cytokine release (e.g., IL-2, IFN-γ) by ELISA or ELISpot.

2. Anti-Drug Antibody (ADA) Assays (Clinical):

  • Screening Assay: An initial ELISA or electrochemiluminescence (ECL) assay is used to detect all antibodies that bind to the ADC.

  • Confirmatory Assay: Positive samples from the screening assay are re-tested in the presence of an excess of the ADC to confirm the specificity of the binding.

  • Characterization Assays:

    • Titering Assay: To determine the magnitude of the ADA response.

    • Domain Specificity Assay: To identify which part of the ADC (antibody, linker, or payload) the ADAs are targeting.

    • Neutralizing Antibody (NAb) Assay: A cell-based assay to determine if the ADAs inhibit the biological activity of the ADC.

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the structure of the ADC, the mechanism of maleimide instability and stabilization, and the experimental workflows.

ADC_Structure cluster_ADC This compound ADC Antibody Antibody Linker Linker Antibody->Linker Amidate (Stable Conjugation) Payload MMAF (Cytotoxin) Linker->Payload VC-PAB (Cleavable)

Caption: Structure of an this compound ADC.

Stability_Pathway Maleimide_ADC Maleimide-ADC (Succinimide Ring) Deconjugated_ADC Deconjugated ADC + Payload-Albumin Maleimide_ADC->Deconjugated_ADC Retro-Michael Reaction (in Plasma) Amidate_ADC Amidate-ADC (Hydrolyzed Ring - Stable) Maleimide_ADC->Amidate_ADC Hydrolysis (Stabilization)

Caption: Maleimide instability and stabilization pathway.

Immunogenicity_Workflow cluster_workflow Tiered Immunogenicity Assessment Screening Screening Assay (Detects all binding antibodies) Confirmation Confirmatory Assay (Confirms specificity) Screening->Confirmation Positive Samples Characterization Characterization (Titer, Domain, Neutralizing) Confirmation->Characterization Confirmed Positives

Caption: Tiered approach for ADA assessment.

Conclusion

The selection of an appropriate linker and conjugation strategy is paramount in the development of a successful ADC therapeutic. The this compound system, by virtue of its stabilized linker, offers a distinct advantage in terms of long-term stability in plasma when compared to conventional maleimide-based ADCs. This enhanced stability is expected to translate into a wider therapeutic window and a more favorable immunogenicity profile. For drug development professionals, prioritizing linker stability and conjugate homogeneity through technologies like Amidate formation and site-specific conjugation is a critical step toward creating safer and more effective ADCs.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Amidate-VC-PAB-MMAF

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the potent antibody-drug conjugate (ADC) payload, Amidate-VC-PAB-MMAF. Adherence to these procedures is critical to ensure personal safety and prevent environmental contamination. This document outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal protocols, and emergency procedures.

Understanding the Hazard: A Potent Cytotoxic Agent

This compound is a complex molecule consisting of a potent cytotoxic agent, monomethyl auristatin F (MMAF), attached to an antibody via a linker system. MMAF is a highly toxic compound that works by inhibiting tubulin polymerization, a critical process for cell division. Due to the cytotoxic nature of MMAF, this conjugate must be handled with extreme caution. While a specific Occupational Exposure Limit (OEL) has not been established for this compound, the hazardous nature of the MMAF component necessitates stringent control measures to minimize any potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory when handling this compound in any form, including the neat powder, reconstituted solutions, and waste materials.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination.
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A full-face shield should be worn when there is a risk of splashing.Protects the eyes and face from accidental splashes of the cytotoxic material.
Body Protection A disposable, solid-front, back-closing laboratory coat made of a low-permeability fabric.Prevents contamination of personal clothing and skin.
Respiratory Protection All handling of powdered or aerosolized this compound must be conducted within a certified chemical fume hood or a biological safety cabinet.Minimizes the risk of inhaling the potent cytotoxic agent.

Experimental Protocol: Step-by-Step Guidance for Safe Handling

This protocol outlines the essential steps for safely preparing and handling this compound in a laboratory setting.

1. Preparation and Work Area Setup:

  • Designate a specific area for handling this compound. This area should be clearly labeled with a "Cytotoxic Agent" warning sign.

  • Ensure a chemical spill kit and a dedicated, clearly labeled hazardous waste container are readily accessible.

  • Cover the work surface with disposable, absorbent bench paper.

2. Reconstitution of this compound:

  • All manipulations involving the powdered form of the conjugate must be performed within a certified chemical fume hood.

  • Carefully uncap the vial to avoid generating airborne particles.

  • Slowly add the desired solvent to the vial, directing the stream to the side of the vial to minimize aerosolization.

  • Gently swirl the vial to dissolve the contents. Do not vortex or sonicate, as this can generate aerosols.

3. Handling of Reconstituted Solutions:

  • Use positive displacement pipettes or syringes with locking mechanisms to prevent accidental drips or sprays.

  • When transferring solutions, keep containers low to the work surface to minimize the potential for spills.

  • All equipment that comes into contact with the conjugate, such as pipette tips and vials, should be considered contaminated and disposed of as cytotoxic waste.

4. Decontamination of Work Area:

  • Upon completion of work, decontaminate the work surface with a suitable deactivating agent, such as a 10% bleach solution followed by a 70% ethanol rinse. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal Plan: Managing Cytotoxic Waste Streams

Proper segregation and disposal of waste contaminated with this compound are crucial to prevent exposure and environmental contamination. The primary and safest method for the disposal of MMAF and contaminated materials is incineration by a licensed hazardous waste disposal service.[1]

Waste Segregation:

  • Solid Waste: Includes contaminated gloves, lab coats, bench paper, pipette tips, and vials. Place these items in a dedicated, leak-proof, and clearly labeled hazardous waste container with a "Cytotoxic Waste" label.

  • Liquid Waste: Includes unused solutions and contaminated buffers. Collect in a dedicated, sealed, and shatter-resistant container labeled as "Cytotoxic Liquid Waste."

  • Sharps Waste: Includes needles and syringes. Dispose of these immediately into a puncture-resistant sharps container specifically designated for cytotoxic sharps.

Emergency Procedures: Immediate Actions for Exposure and Spills

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.

  • Contain the Spill: For liquid spills, cover with an absorbent material from a chemical spill kit. For solid spills, gently cover with a damp cloth or absorbent pad to avoid raising dust.

  • Clean the Spill: Carefully collect all contaminated materials and place them in the designated cytotoxic waste container.

  • Decontaminate the Area: Clean the spill area with a 10% bleach solution, followed by a 70% ethanol rinse. Dispose of all cleaning materials as cytotoxic waste.

Visualizing Safety Workflows

To further clarify the procedural steps for handling and in case of emergencies, the following diagrams have been created.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup prep_area 1. Designate & Label Work Area get_kits 2. Assemble Spill Kit & Waste Bins prep_area->get_kits cover_bench 3. Cover Work Surface get_kits->cover_bench reconstitute 4. Reconstitute Powder cover_bench->reconstitute handle_solution 5. Handle Solutions with Care reconstitute->handle_solution dispose_tips 6. Dispose of Contaminated Items handle_solution->dispose_tips decontaminate 7. Decontaminate Work Area dispose_tips->decontaminate dispose_waste 8. Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe 9. Remove PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

Emergency_Spill_Response spill Spill Occurs evacuate 1. Evacuate & Secure Area spill->evacuate don_ppe 2. Don Full PPE evacuate->don_ppe contain 3. Contain Spill don_ppe->contain clean 4. Clean Spill contain->clean decontaminate_area 5. Decontaminate Area clean->decontaminate_area dispose 6. Dispose of Waste decontaminate_area->dispose report 7. Report Incident dispose->report

Caption: Step-by-step response plan for a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.